2-Chloro-5-fluoropyridine 1-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-fluoro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAJNTAVEGJKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1F)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624363 | |
| Record name | 2-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-79-7 | |
| Record name | Pyridine, 2-chloro-5-fluoro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405230-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-5-fluoropyridine 1-oxide: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Pyridine N-Oxides
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and N-oxide functionalities into heterocyclic scaffolds has emerged as a powerful strategy for modulating the physicochemical and pharmacological properties of drug candidates.[1][2][3] 2-Chloro-5-fluoropyridine 1-oxide (CAS Number: 405230-79-7 ) stands as a testament to this approach, embodying a unique convergence of reactive sites and electronic attributes that make it a highly valuable intermediate in the synthesis of complex bioactive molecules.[4] This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and applications, offering insights for researchers and drug development professionals seeking to leverage its potential.
Core Compound Profile
Chemical Identity:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 405230-79-7[4] |
| Molecular Formula | C₅H₃ClFNO |
| Molecular Weight | 147.53 g/mol [5] |
Structural Representation:
Chemical Structure of this compound
Physicochemical Properties: A Comparative Perspective
While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts and comparison with related compounds. The introduction of the N-oxide functionality and fluorine atom significantly alters the electronic landscape of the pyridine ring compared to the parent 2-chloropyridine.
| Property | 2-Chloropyridine | 2-Chloro-5-fluoropyridine | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight | 113.55 g/mol | 131.54 g/mol [6] | 147.53 g/mol [5] | Addition of oxygen and fluorine atoms. |
| Boiling Point | 170 °C | 147 °C[7] | > 170 °C | The N-oxide group increases polarity and intermolecular forces, leading to a higher boiling point. |
| Melting Point | - | 19 °C[7] | Likely a solid at room temperature | Increased polarity and potential for crystalline packing due to the N-oxide group. |
| pKa (of conjugate acid) | 0.7 | < 0.7 | < 0.7 | The electron-withdrawing effects of both the fluorine atom and the N-oxide group decrease the basicity of the pyridine nitrogen.[2] |
| Dipole Moment | ~2.0 D | Higher than 2-chloropyridine | Significantly higher | The N-O bond introduces a large dipole moment. |
The fluorine atom, being highly electronegative, and the N-oxide group both act as strong electron-withdrawing groups. This has a profound impact on the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[8]
Synthesis of this compound: A Methodological Approach
The synthesis of this compound typically proceeds via the oxidation of the corresponding parent pyridine, 2-chloro-5-fluoropyridine. This is a common and well-established method for the preparation of pyridine N-oxides.
General Synthetic Workflow for this compound
Exemplary Laboratory Protocol:
-
Materials:
-
2-Chloro-5-fluoropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30% in water) and Glacial Acetic Acid
-
Dichloromethane (DCM) or Glacial Acetic Acid (as solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser (if heating is required), separatory funnel, rotary evaporator.
-
-
Procedure (using m-CPBA):
-
Dissolve 2-chloro-5-fluoropyridine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Causality Behind Experimental Choices:
-
The use of an excess of the oxidizing agent ensures complete conversion of the starting material.
-
The reaction is typically performed at low temperatures initially to control the exothermic nature of the oxidation.
-
The aqueous workup with a basic solution is crucial to remove acidic byproducts.
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[9][10] The presence of the chloro, fluoro, and N-oxide groups provides multiple avenues for further functionalization.
Key Reaction Chemistries:
-
Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the pyridine ring, enhanced by the N-oxide and fluorine, makes the chlorine atom at the 2-position a good leaving group for SNA_r_ reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to build molecular complexity.
-
Deoxygenation: The N-oxide can be readily removed by reduction (e.g., with PCl₃ or H₂/Pd), restoring the pyridine ring. This allows the N-oxide to be used as a "directing group" to influence the regioselectivity of reactions on the ring, after which it can be removed.
-
Modification of the N-oxide: The oxygen of the N-oxide can itself act as a nucleophile or be involved in rearrangements, further expanding the synthetic possibilities.
Synthetic Utility of this compound
The incorporation of a fluorinated pyridine moiety into a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[1][2][3]
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]
Conclusion
This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive chlorine atom, a modulating fluorine atom, and a versatile N-oxide group on a pyridine scaffold provides a powerful platform for the development of novel and complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and drug development professionals aiming to harness its full potential in the quest for new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:405230-79-7 | Chemsrc [chemsrc.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. volochem.com [volochem.com]
- 8. nbinno.com [nbinno.com]
- 9. innospk.com [innospk.com]
- 10. Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem [lookchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Chloro-5-fluoropyridine 1-oxide: Synthesis, Reactivity, and Applications in Drug Development
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-fluoropyridine 1-oxide, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into the molecule's core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via N-oxidation, and explores the nuanced reactivity conferred by the N-oxide functionality. We will examine how this modification strategically alters the electronic landscape of the pyridine ring, thereby creating unique opportunities for regioselective functionalization. The guide culminates in a discussion of its applications as a versatile intermediate in the synthesis of complex, biologically active molecules, grounded in the established importance of fluorinated pyridines in modern pharmaceuticals.
Core Physicochemical Properties and Structure
This compound is a derivative of pyridine containing three key functional elements that dictate its chemical behavior: a pyridine ring, a chlorine substituent, a fluorine substituent, and an N-oxide moiety. Each of these components plays a critical role in the molecule's utility as a synthetic intermediate. The molecular formula of the parent compound, 2-Chloro-5-fluoropyridine, is C₅H₃ClFN, with a molecular weight of approximately 131.54 g/mol .[1][2][3] The introduction of an oxygen atom to the nitrogen center results in the target compound, this compound.
The key physicochemical data for the title compound are summarized below:
| Property | Value | Source / Note |
| IUPAC Name | 2-chloro-5-fluoro-1-oxido-pyridin-1-ium | Arctom Scientific[4] |
| CAS Number | 405230-79-7 | CymitQuimica, Chemsrc[5][6] |
| Molecular Formula | C₅H₃ClFNO | Calculated |
| Molecular Weight | ~147.54 g/mol | Calculated from C₅H₃ClFN + O |
The structure of this compound is depicted below. The N-oxide bond is a polar covalent bond, which significantly influences the electron distribution within the aromatic ring compared to its non-oxidized precursor.
Caption: Chemical structure of this compound.
Synthesis of this compound
The most direct and widely adopted method for the synthesis of heterocyclic N-oxides is the oxidation of the parent heterocycle.[7] This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in an acidic medium. The following protocol details a robust procedure for the synthesis of this compound from its commercially available precursor, 2-Chloro-5-fluoropyridine.
Experimental Protocol: N-Oxidation
Materials:
-
2-Chloro-5-fluoropyridine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-5-fluoropyridine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Causality: DCM is an excellent solvent for both the starting material and m-CPBA, and its low boiling point facilitates removal. Cooling the reaction mixture is crucial to control the exothermicity of the oxidation and prevent potential side reactions.
-
-
Reagent Addition: To the stirred solution at 0 °C, add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Causality: Portion-wise addition of the oxidant maintains control over the reaction rate. A slight excess of m-CPBA ensures complete conversion of the starting material.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Quenching: Upon completion, cool the reaction mixture back to 0 °C. Quench the excess m-CPBA by slowly adding saturated aqueous sodium thiosulfate solution until a test with starch-iodide paper indicates no remaining peroxide.
-
Trustworthiness: This quenching step is a critical self-validating system. The reduction of residual peroxide by thiosulfate is essential for safety during the subsequent extraction and concentration steps.
-
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization, if solid, to afford the final product.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The N-oxide functionality fundamentally alters the reactivity of the pyridine ring. While pyridine itself is electron-deficient and susceptible to nucleophilic attack, the N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions. This makes the ring more susceptible to electrophilic substitution at these positions.[8][9]
Conversely, the N-oxide can be activated by electrophiles (e.g., acylating agents, sulfonylating agents, or phosphorus oxychloride). This activation makes the pyridine ring highly electron-deficient and primes it for nucleophilic attack, again, primarily at the 2- and 4-positions.[7][8] This dual reactivity is a cornerstone of its synthetic utility.
For this compound, the existing substituents guide further reactions:
-
Electrophilic Substitution: Electrophiles will preferentially attack the 4-position, which is activated by the N-oxide and less sterically hindered than the 6-position. The chlorine at the 2-position and fluorine at the 5-position are deactivating.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position is activated towards displacement by nucleophiles, a reaction that is often faster than in the non-oxidized parent compound.[8] This allows for the introduction of a wide range of functionalities.
Caption: Dual reactivity pathways of this compound.
Applications in Drug Discovery and Development
Fluorinated heterocyclic compounds are prevalent in modern pharmaceuticals due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and modified pKa.[10] 2-Chloro-5-fluoropyridine is a recognized building block for creating anti-inflammatory and anti-cancer agents.[11]
The N-oxide derivative, this compound, serves as a more versatile intermediate. Its strategic value lies in:
-
Facilitating Regioselective Reactions: As discussed, the N-oxide group directs substitutions to specific positions, allowing for the construction of complex molecular architectures that would be challenging to access from the parent pyridine.
-
Precursor to Highly Functionalized Pyridines: The chlorine at the C2 position can be readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols), and the N-oxide can be used to introduce functionality at C4 before being subsequently removed via deoxygenation (e.g., with PCl₃ or zinc dust), restoring the pyridine ring.[7]
-
Modulation of Physicochemical Properties: In some cases, the N-oxide functionality itself is retained in the final active pharmaceutical ingredient (API) to improve properties like solubility or to modulate electronic characteristics.
A practical example of the synthetic utility of a related compound is the synthesis of 4-Amino-2-chloro-5-fluoropyridine from 2-chloro-5-fluoro-4-nitropyridine-1-oxide.[12] This highlights a common strategy: introduction of a nitro group at the 4-position via electrophilic nitration of the N-oxide, followed by reduction to the amine—a key functional group for further elaboration in drug candidates.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Compared to the parent 2-Chloro-5-fluoropyridine, the aromatic protons of the N-oxide will experience a downfield shift due to the electronic effect of the N-O bond. The coupling patterns will remain informative for confirming the substitution pattern.
-
¹³C NMR: The carbon atoms, particularly those at the 2- and 6-positions, will show significant shifts upon N-oxidation.
-
¹⁹F NMR: This will be crucial for confirming the presence and environment of the fluorine atom.
-
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will confirm the molecular weight of the compound (~147.54 Da for the molecular ion [M]⁺).
-
Infrared (IR) Spectroscopy: A characteristic strong absorption band for the N-O stretching vibration is expected, typically appearing in the region of 1200-1300 cm⁻¹.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practice dictates handling it with the same precautions as its precursor and other related halogenated pyridines. The parent compound, 2-Chloro-5-fluoropyridine, is classified as a flammable liquid and vapor, harmful if swallowed, and causes skin and serious eye irritation.[13][14]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
- 1. 2-CHLORO-5-FLUOROPYRIDINE | CAS 31301-51-6 [matrix-fine-chemicals.com]
- 2. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. arctomsci.com [arctomsci.com]
- 5. CAS 405230-79-7: Piridina, 2-cloro-5-fluoro-, 1-óxido [cymitquimica.com]
- 6. This compound | CAS#:405230-79-7 | Chemsrc [chemsrc.com]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Page loading... [guidechem.com]
- 13. volochem.com [volochem.com]
- 14. 2-Chloro-5-fluoropyridine | 31301-51-6 [amp.chemicalbook.com]
An In-depth Technical Guide to 2-Chloro-5-fluoropyridine 1-oxide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluoropyridine 1-oxide is a halogenated pyridine N-oxide derivative of significant interest in medicinal chemistry and drug discovery. The introduction of an N-oxide functionality to the 2-chloro-5-fluoropyridine scaffold profoundly alters its electronic properties, reactivity, and metabolic profile, making it a valuable intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in the development of bioactive molecules.
Introduction: The Significance of Pyridine N-Oxides in Drug Discovery
Pyridine N-oxides are a class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research. The N-oxide group, being a strong electron-donating group, modulates the reactivity of the pyridine ring, often facilitating nucleophilic substitution reactions that are otherwise challenging with the parent pyridine. Furthermore, the N-oxide moiety can improve the pharmacokinetic properties of a drug candidate by enhancing its aqueous solubility and potentially altering its metabolic fate.
2-Chloro-5-fluoropyridine, the precursor to the title compound, is a well-established building block in medicinal chemistry.[1] The strategic placement of the chloro and fluoro substituents provides handles for various cross-coupling reactions and influences the overall electronic nature of the molecule. The subsequent N-oxidation to this compound further refines these properties, offering a unique chemical entity for the synthesis of complex molecular architectures.
Physicochemical Properties
Precise physical and chemical data for this compound (CAS Number: 405230-79-7) is not extensively documented in publicly available literature, with much of the available data pertaining to its precursor, 2-chloro-5-fluoropyridine. However, based on supplier information and general principles of N-oxidation, we can compile the following key properties.
Table 1: Physicochemical Properties of 2-Chloro-5-fluoropyridine and its 1-Oxide
| Property | 2-Chloro-5-fluoropyridine | This compound |
| CAS Number | 31301-51-6[2] | 405230-79-7 |
| Molecular Formula | C₅H₃ClFN[2] | C₅H₃ClFNO |
| Molecular Weight | 131.54 g/mol [2] | 147.53 g/mol |
| Appearance | Colorless to light yellow liquid[3] | Data not available |
| Melting Point | 19 °C[4] | Data not available |
| Boiling Point | 147 °C (lit.)[4] | Data not available |
| Density | 1.297 g/mL at 25 °C[4] | Data not available |
| Solubility | Soluble in organic solvents[3] | Expected to have increased water solubility |
The introduction of the polar N-oxide group is expected to increase the melting point, boiling point, and aqueous solubility of this compound compared to its non-oxidized counterpart.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the oxidation of 2-chloro-5-fluoropyridine. Common oxidizing agents for this transformation include peroxy acids, such as peracetic acid, or hydrogen peroxide in the presence of a catalyst.[5][6]
General Synthesis Workflow
The oxidation of a pyridine to its corresponding N-oxide is a fundamental transformation in heterocyclic chemistry. The general workflow involves the reaction of the pyridine substrate with a suitable oxidizing agent in an appropriate solvent, followed by workup and purification.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Hydrogen Peroxide Oxidation
This protocol is a representative procedure based on the oxidation of similar chloropyridines.[7]
Materials:
-
2-Chloro-5-fluoropyridine
-
Hydrogen peroxide (30% aqueous solution)
-
Catalyst (e.g., mesoporous molecular sieves)[7]
-
Solvent (e.g., water)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred solution of 2-chloro-5-fluoropyridine in a suitable solvent (e.g., water), add the catalyst.
-
Heat the mixture to a specified temperature (e.g., 60-80 °C).[7]
-
Add hydrogen peroxide dropwise to the reaction mixture, maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature for a designated period (e.g., 3-10 hours) until the reaction is complete, as monitored by techniques like TLC or GC.[7]
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Extract the aqueous solution with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
Table 2: Analytical Characterization Techniques
| Technique | Expected Observations |
| ¹H NMR | Aromatic proton signals will be shifted downfield compared to the starting material due to the deshielding effect of the N-oxide group. |
| ¹³C NMR | Aromatic carbon signals will also exhibit shifts upon N-oxidation. |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated molecular weight of 147.53 g/mol . |
| Infrared (IR) Spectroscopy | A characteristic N-O stretching vibration should be observable. |
Applications in Medicinal Chemistry
While specific examples detailing the use of this compound are not abundant in readily available literature, its precursor, 2-chloro-5-fluoropyridine, is a key intermediate in the synthesis of various biologically active compounds.[1] The N-oxide derivative serves as a valuable synthon for introducing the 5-fluoropyridin-2-yl moiety with altered reactivity.
The N-oxide can activate the 2- and 6-positions of the pyridine ring towards nucleophilic attack. This enhanced reactivity can be exploited in the synthesis of complex molecules where direct substitution on the parent pyridine is inefficient.
Caption: Role of this compound in synthesis.
Safety and Handling
Detailed safety information specifically for this compound is limited. However, based on the data for its precursor and related pyridine N-oxides, it should be handled with care in a well-ventilated laboratory fume hood.[4]
General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of water.
-
Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and seek medical attention.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the combination of halogen substituents and the N-oxide functionality, make it an attractive intermediate for the synthesis of novel and complex heterocyclic compounds. Further research into its physical properties and reactivity will undoubtedly expand its utility in the development of future therapeutic agents.
References
- 1. 2-Chloro-5-fluoropyridine | 31301-51-6 [chemicalbook.com]
- 2. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. volochem.com [volochem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 7. CN102718704A - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]
A Technical Guide to the pKa of 2-Chloro-5-fluoropyridine 1-oxide: From Theoretical Prediction to Experimental Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of pKa in Heterocyclic Drug Candidates
Pyridine N-oxides and their derivatives are a vital class of compounds in medicinal chemistry.[1][2] The N-oxide moiety is often introduced to modulate a drug candidate's properties, such as increasing aqueous solubility, altering metabolic pathways, or fine-tuning electronic characteristics. The compound 2-Chloro-5-fluoropyridine itself is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its N-oxide derivative, 2-Chloro-5-fluoropyridine 1-oxide, is therefore of significant interest.
The pKa of a molecule dictates its ionization state at a given pH. This is fundamental to its behavior in biological systems. For an ionizable drug candidate, the pKa value will determine:
-
Aqueous Solubility: The charged (ionized) form is typically more soluble in aqueous environments like the cytoplasm or blood plasma than the neutral form.
-
Membrane Permeability: The neutral (un-ionized) form is generally more lipid-soluble and thus better able to passively diffuse across biological membranes, such as the intestinal wall or the blood-brain barrier.
-
Target Binding: The ionization state can dramatically affect the interactions between a drug and its biological target (e.g., an enzyme or receptor) through electrostatic interactions.
Given these critical implications, the accurate determination of pKa is not merely an academic exercise but a cornerstone of rational drug design.
Theoretical Framework: Predicting the pKa of this compound
The pKa of a pyridine N-oxide refers to the equilibrium constant for the dissociation of its conjugate acid, the protonated hydroxylaminium species. The basicity, and thus the pKa, is determined by the availability of the lone pair of electrons on the oxygen atom for protonation.
The Parent Moiety: Pyridine 1-Oxide
Unsubstituted pyridine 1-oxide is a significantly weaker base than pyridine. The pKa of its conjugate acid is approximately 0.8, whereas the pKa for the pyridinium ion is 5.2.[5][6] This reduced basicity is due to the electronegative oxygen atom withdrawing electron density from the ring system.
The Influence of Halogen Substituents
Substituents on the pyridine ring profoundly modulate the basicity of the N-oxide oxygen. Both chlorine and fluorine are highly electronegative atoms and exert a strong electron-withdrawing inductive effect (-I).[6][7]
-
Inductive Effect (-I): The chloro and fluoro groups at the 2- and 5-positions, respectively, pull electron density away from the pyridine ring. This effect is transmitted to the N-oxide group, reducing the electron density on the oxygen atom. This makes the lone pair less available for protonation, thereby decreasing the basicity and lowering the pKa of the conjugate acid.
-
Mesomeric (Resonance) Effect: Halogens can also exert a weak, electron-donating mesomeric effect (+M) by donating a lone pair into the ring's π-system. However, for halogens, the inductive effect is overwhelmingly dominant.
Given the presence of two potent electron-withdrawing groups, it is anticipated that this compound will be a very weak base, with a pKa value significantly lower than that of the parent pyridine 1-oxide (0.8). A computationally predicted pKa value for the related 2-chloro-5-fluoropyridine is -2.20, highlighting the strong acidifying effect of these halogens on the ring nitrogen.[8] A similar, strongly acidic pKa is expected for the N-oxide derivative.
Computationally Predicted pKa
While experimental data is paramount, computational methods can provide a valuable estimate. Various software packages and theoretical models exist for pKa prediction based on thermodynamic cycles or quantitative structure-property relationships (QSPR).[1][2][9] These methods consistently predict that halogenated pyridine N-oxides will have low pKa values. For this compound, the predicted pKa is expected to be in the range of -2 to 0.
| Compound | Experimental pKa | Predicted pKa (2-Chloro-5-fluoropyridine) | Expected pKa (Target Compound) |
| Pyridine 1-Oxide | ~ 0.8[5] | N/A | N/A |
| 2-Chloro-5-fluoropyridine | N/A | -2.20 ± 0.10[8] | < 0 |
Experimental Determination of pKa: A Protocol for UV-Metric Titration
For compounds possessing a chromophore that changes upon ionization, UV-metric (spectrophotometric) titration is a powerful and sensitive method for pKa determination.[10][11] It is particularly well-suited for drug discovery settings where sample quantities may be limited.
Rationale for Method Selection
The key requirement for this method is that the UV-Vis absorbance spectrum of the molecule must differ between its protonated (BH+) and neutral (B) forms.[10] The pyridine N-oxide moiety provides the necessary chromophore. This method offers advantages over traditional potentiometric titration by requiring less material and often yielding more precise results for weakly basic or acidic compounds.
Step-by-Step Experimental Protocol
This protocol provides a self-validating system for the accurate determination of the pKa value.
1. Materials and Reagents:
-
This compound (analyte)
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Hydrochloric acid (HCl), 0.1 M and 1.0 M standardized solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1.0 M standardized solutions
-
Potassium chloride (KCl)
-
Deionized water (≥18 MΩ·cm)
-
Calibrated pH meter with a combination electrode
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder or a 96-well plate reader[10]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Preparation of Solutions:
-
Analyte Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO. The use of a cosolvent like DMSO is acceptable in small percentages (e.g., <2% v/v) and generally does not significantly alter the aqueous pKa value.[10]
-
Working Solutions: In a series of volumetric flasks or a 96-well plate, prepare a set of solutions with a constant final analyte concentration (e.g., 50 µM) and constant ionic strength. To maintain constant ionic strength (e.g., 0.1 M), add an appropriate amount of KCl.
-
pH Gradient: Create a pH gradient across the series of solutions spanning the expected pKa range (e.g., from pH 0 to pH 4) by adding varying, precise amounts of HCl and NaOH solutions. Prepare at least 12-16 points across this range.
3. Data Acquisition:
-
Temperature Control: Set the spectrophotometer's sample holder to a constant temperature (e.g., 25 °C or 37 °C) and allow all solutions to equilibrate.
-
pH Measurement: Immediately before spectral analysis, measure the precise pH of each individual solution using the calibrated pH meter.
-
Spectral Scans: Record the full UV-Vis spectrum (e.g., from 220 nm to 400 nm) for each solution.
-
Blank Correction: Use a solution containing all components except the analyte as a blank.
4. Data Analysis and pKa Calculation:
-
Identify Analytical Wavelengths: Plot the absorbance spectra for all pH values. Identify one or more wavelengths where the absorbance changes significantly as a function of pH.[12]
-
Plot Absorbance vs. pH: For a chosen analytical wavelength, plot the measured absorbance against the measured pH for each solution. The resulting plot should be a sigmoidal curve.
-
Determine pKa: The pKa is the pH at which the concentration of the protonated form [BH+] equals the concentration of the neutral form [B]. This corresponds to the inflection point of the sigmoidal curve.[12] Mathematically, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model.
Interpretation and Implications for Drug Development
The experimentally determined pKa value for this compound will be crucial for predicting its in vivo behavior.
-
Expected Result: A very low pKa (e.g., pKa < 1.0) is anticipated. This means the compound is a very weak base, and its conjugate acid is a relatively strong acid.
-
Physiological Ionization:
-
Stomach (pH 1.5-3.5): At the highly acidic pH of the stomach, the compound will exist as a mixture of its protonated and neutral forms.
-
Intestine & Blood (pH 6.0-7.4): In the higher pH environments of the small intestine and blood plasma, the compound will exist almost exclusively in its neutral, un-ionized form.
-
-
Drug Development Implications:
-
Absorption: Its predominantly neutral state in the intestine suggests that absorption via passive diffusion should be favorable, assuming other factors like lipophilicity are optimal.
-
Solubility: Formulation for oral delivery may require strategies to enhance dissolution, as the neutral form might have lower aqueous solubility.
-
Target Engagement: If the target binding site is in a hydrophobic pocket, the neutral form would be favored. If binding relies on a positive charge for an electrostatic interaction, this compound would be unsuitable.
-
Conclusion
While the precise experimental pKa of this compound is not documented in readily accessible literature, a strong theoretical foundation predicts a value significantly below 1.0 due to the powerful inductive effects of the chloro and fluoro substituents. For drug development professionals, this prediction underscores the need for empirical validation. The provided UV-metric titration protocol offers a reliable and resource-efficient method for determining this critical parameter. The resulting pKa value will be instrumental in building accurate ADME models, guiding formulation strategies, and ultimately enabling the rational design of more effective and safer drug candidates based on this promising heterocyclic scaffold.
References
- 1. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloro-5-fluoropyridine | 31301-51-6 [chemicalbook.com]
- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 2-Chloro-5-fluoropyridine CAS#: 31301-51-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
A Framework for Determining and Understanding the Solubility of 2-Chloro-5-fluoropyridine 1-oxide in Organic Solvents
An In-depth Technical Guide
Executive Summary
2-Chloro-5-fluoropyridine 1-oxide is a heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its utility in these fields is fundamentally linked to its solubility characteristics, which govern reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. While direct quantitative solubility data for this specific N-oxide is not extensively published, this document leverages established principles of physical organic chemistry and proven experimental methodologies to empower researchers. We will explore the theoretical underpinnings of solubility, detail a robust protocol for its measurement, and discuss the practical implications for laboratory applications.
Molecular Structure and Its Impact on Solubility
The solubility of a compound is intrinsically dictated by its molecular structure. This compound possesses a unique combination of functional groups that define its physicochemical properties.
-
Pyridine Ring: A six-membered aromatic heterocycle that provides a rigid scaffold.
-
Halogen Substituents: The electron-withdrawing chloro and fluoro groups modulate the electron density of the aromatic ring, influencing its reactivity and intermolecular interactions.[2]
-
The N-Oxide Group: This is the most critical feature for determining solubility. The N-oxide bond (N⁺-O⁻) introduces a strong dipole moment and a highly effective hydrogen bond acceptor site. This functional group dramatically increases the molecule's polarity compared to its parent, 2-chloro-5-fluoropyridine.
This enhanced polarity predicts that this compound will exhibit significantly different solubility from its non-oxidized precursor, favoring polar solvents over nonpolar ones.
The Theoretical Framework: "Like Dissolves Like"
The foundational principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] To apply this principle, we must classify both the solute (this compound) and the solvents.
Solvent Classification: Organic solvents are typically categorized based on their polarity.
| Solvent Class | Example Solvents | Key Characteristics | Predicted Interaction with Solute |
| Polar Protic | Water, Methanol, Ethanol | Contain O-H or N-H bonds; can act as both hydrogen bond donors and acceptors. | High Solubility Expected: Strong hydrogen bonding between the solvent's hydroxyl group and the solute's N-oxide oxygen. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Possess large dipole moments but lack O-H or N-H bonds; can only act as hydrogen bond acceptors. | High to Very High Solubility Expected: Strong dipole-dipole interactions between the solvent and the polar N-oxide group. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Have low dielectric constants and small dipole moments; interactions are primarily via weak van der Waals forces. | Low to Insoluble Expected: A significant mismatch in polarity between the highly polar solute and the nonpolar solvent. |
The following diagram illustrates the primary intermolecular forces at play between this compound and different solvent classes.
Caption: Predicted intermolecular forces driving solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Theoretical predictions provide a valuable starting point, but empirical measurement is essential for obtaining accurate solubility data. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[4]
Principle: An excess amount of the solid solute is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is quantified.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several glass vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker or orbital incubator (e.g., 25 °C).
-
Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable mobile phase.
-
Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).
-
Workflow for Solubility Determination
References
General applications of substituted pyridine N-oxides in research
An In-depth Technical Guide: The Versatility of Substituted Pyridine N-Oxides in Modern Research and Development
Abstract
Substituted pyridine N-oxides have transcended their traditional role as simple synthetic intermediates to become a cornerstone of modern chemical research and drug development. The unique electronic properties conferred by the N-O bond—a feature that simultaneously activates the pyridine ring for functionalization while offering a handle for modulating physicochemical characteristics—have positioned these compounds at the forefront of innovation. This guide provides a comprehensive overview of their applications, from their pivotal role as directing groups in C-H functionalization and as powerful hydrogen atom transfer agents in photoredox catalysis, to their use as chiral organocatalysts and strategic components in medicinal chemistry. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and offer insights into the causality behind their remarkable versatility, equipping researchers, scientists, and drug development professionals with a thorough understanding of this indispensable class of molecules.
Core Principles: The Unique Chemistry of the N-O Bond
The utility of a pyridine N-oxide is fundamentally derived from the electronic perturbation introduced by the oxygen atom bonded to the nitrogen. This creates a highly polarized, dipolar N⁺-O⁻ species that dramatically alters the reactivity profile compared to the parent pyridine.[1][2]
Electronic Structure and Enhanced Reactivity
In pyridine, the electronegative nitrogen atom withdraws electron density from the ring, making it electron-deficient and generally unreactive towards electrophilic substitution. The conversion to a pyridine N-oxide reverses this characteristic. The oxygen atom, through resonance, donates electron density back into the ring, particularly at the C2 (ortho) and C4 (para) positions.[3] This electronic redistribution makes the N-oxide significantly more susceptible to both electrophilic and nucleophilic attack at these positions, transforming a relatively inert heterocycle into a versatile platform for substitution.[1][4][5]
Foundational Synthesis and Strategic Deoxygenation
The synthesis of pyridine N-oxides is typically straightforward, most commonly achieved by the oxidation of the corresponding pyridine using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.[6][7]
A key strategic advantage is that the activating N-oxide group can be efficiently removed after the desired functionalization has been achieved. This deoxygenation step can be accomplished under various mild conditions, for instance, using palladium catalysis with a transfer oxidant like triethylamine, which preserves most functional groups.[8] This "activate-functionalize-remove" strategy is a central theme in their application.
A Linchpin in Synthesis: Directing C-H Functionalization
Perhaps one of the most impactful applications of pyridine N-oxides in modern organic synthesis is their role as a powerful directing group for the transition-metal-catalyzed functionalization of C-H bonds. The N-oxide's oxygen atom acts as an effective coordinating anchor for a metal catalyst, enabling high regioselectivity that is otherwise difficult to achieve.
Mechanistic Rationale: Coordination-Assisted C-H Activation
In palladium-catalyzed reactions, the oxygen atom of the N-oxide coordinates to the Pd(II) center, positioning the catalyst in close proximity to the C2-H bond. This geometry facilitates a concerted metalation-deprotonation (CMD) pathway, leading to the formation of a five-membered palladacycle intermediate. This cyclometalated species is the key to selectively activating the ortho C-H bond for subsequent cross-coupling reactions.[9][10]
Key Applications: Palladium-Catalyzed Alkenylation and Arylation
This strategy has been extensively used for the direct ortho-alkenylation and ortho-arylation of the pyridine ring.[11] By coupling the N-oxide with olefins (alkenylation) or (hetero)arenes (arylation), complex substituted pyridines can be constructed from simple starting materials, bypassing the need for pre-functionalized halogenated or organometallic pyridines.[5][11]
Generalized Workflow for Pd-Catalyzed Direct Arylation
The diagram below illustrates the catalytic cycle for the direct arylation of a pyridine N-oxide, highlighting the crucial role of the N-oxide in directing the C-H activation step.
Caption: Catalytic cycle for Pd-catalyzed C-H arylation directed by N-oxide.
Representative Experimental Protocol: Palladium-Catalyzed Direct Arylation
This protocol is a generalized representation based on methodologies reported in the literature.[11]
-
Reaction Setup: To an oven-dried Schlenk tube, add the substituted pyridine N-oxide (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and silver(I) carbonate (Ag₂CO₃, 2.0 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon). Add the arene coupling partner (10.0 equiv., often used as solvent) via syringe, followed by trifluoroacetic acid (TFA, 3.0 equiv.).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours. Causality Note: The high temperature is necessary to promote the C-H activation and oxidative addition steps. Silver carbonate acts as the terminal oxidant to regenerate the active Pd(II) catalyst.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of celite to remove insoluble silver salts. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the 2-arylpyridine N-oxide product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The regioselectivity is validated by the characteristic coupling patterns in the aromatic region of the NMR spectrum.
The New Frontier: Photoredox and Hydrogen Atom Transfer (HAT) Catalysis
A paradigm shift in C-H functionalization has been driven by photoredox catalysis, and pyridine N-oxides have emerged as uniquely powerful precursors for hydrogen atom transfer (HAT) agents. This approach enables the functionalization of strong, unactivated C(sp³)-H bonds, a long-standing challenge in organic synthesis.[12][13]
Mechanism: Light-Induced Generation of Potent Oxygen-Centered Radicals
Under visible light irradiation, a photoredox catalyst (e.g., an acridinium salt) becomes excited and can oxidize a pyridine N-oxide via a single-electron transfer (SET) event. This generates a highly electrophilic pyridine N-oxyl radical cation.[12][14] This oxygen-centered radical is a potent HAT agent, capable of abstracting a hydrogen atom from even strong C(sp³)-H bonds (BDE ≥ 95 kcal/mol) found in alkanes, ethers, and amides.[14]
Synthetic Applications
The resulting alkyl radical can then engage in a variety of synthetically useful transformations, including addition to activated olefins (alkylation), amination, azidation, and cyanation, providing direct access to complex molecules from simple hydrocarbon feedstocks.[12] The reactivity and selectivity of the HAT agent can be fine-tuned by changing the substituents on the pyridine N-oxide ring.[13][15]
Photoredox Catalytic Cycle for C-H Functionalization
The diagram below outlines the key steps in the synergistic catalytic cycle for HAT-mediated C-H alkylation.
Caption: Synergistic cycle for photoredox/N-oxide C-H functionalization.
Comparative Efficacy of Substituted Pyridine N-Oxides as HAT Catalysts
The choice of substituent on the pyridine N-oxide significantly impacts its performance as a HAT catalyst by altering its oxidation potential (E_ox). Electron-withdrawing groups generally increase the oxidation potential, leading to a more reactive N-oxyl radical.
| Catalyst | Substituent(s) | Typical E_ox (V vs. SCE) | Relative Yield in Model C-H Alkylation |
| Pyridine N-oxide | None | ~1.6 V | Moderate |
| 4-CN-Pyridine N-oxide | 4-Cyano | Higher | High |
| 2,6-Cl₂-Pyridine N-oxide | 2,6-Dichloro | Highest | Very High[12] |
| 4-MeO-Pyridine N-oxide | 4-Methoxy | Lower | Low |
Note: Values are illustrative representations based on trends reported in the literature.[15]
Chiral Pyridine N-Oxides in Asymmetric Organocatalysis
Beyond their use in radical and transition-metal catalysis, chiral non-racemic pyridine N-oxides have been established as highly effective Lewis base organocatalysts. Their strong nucleophilic oxygen atom is ideal for activating electrophilic reagents, particularly those containing a silicon atom.[6][16]
Principle of Activation
The polarized N⁺-O⁻ bond makes the oxygen atom a potent Lewis base. It can coordinate to a Lewis acidic center, such as the silicon atom in allyltrichlorosilane.[16] This coordination forms a hypervalent siliconate intermediate, which enhances the nucleophilicity of the allyl group, facilitating its transfer to an electrophile like an aldehyde. When the pyridine N-oxide is embedded in a chiral scaffold, this transfer occurs in a stereocontrolled manner, leading to high enantioselectivity.[16]
Workflow for Enantioselective Allylation
The following diagram shows the activation of allyltrichlorosilane by a chiral N-oxide and the subsequent enantioselective addition to an aldehyde.
Caption: Workflow for chiral N-oxide catalyzed enantioselective allylation.
Critical Roles in Drug Discovery and Medicinal Chemistry
The unique properties of the N-oxide group make it a valuable tool for medicinal chemists seeking to optimize the biological and pharmaceutical profiles of drug candidates.[2][17]
Modulation of Physicochemical Properties
The high polarity and hydrogen bond accepting capability of the N-O moiety can be leveraged to:
-
Increase Aqueous Solubility: Improving the solubility of poorly soluble parent compounds, which can enhance bioavailability.[2][4]
-
Tune Membrane Permeability: The polar nature can decrease passive diffusion across biological membranes, a useful strategy for controlling drug distribution.[2][17]
-
Alter Pharmacokinetic Profiles: By modifying solubility and permeability, the absorption, distribution, metabolism, and excretion (ADME) profile of a drug can be fine-tuned.[4]
Bioisosteres and Hypoxia-Activated Prodrugs
Pyridine N-oxides can serve as bioisosteres for other functional groups, and they are found in a number of active pharmaceutical ingredients.[18] Furthermore, their ability to be enzymatically reduced back to the parent pyridine in vivo makes them ideal candidates for prodrug strategies. This is particularly relevant for developing hypoxia-activated prodrugs, as the low-oxygen environment of solid tumors often contains higher levels of reductase enzymes that can selectively release the active drug at the target site.[17]
Engineering Superior Drug Formulations via Cocrystals
For active pharmaceutical ingredients (APIs) plagued by poor solubility, pyridine N-oxides serve as excellent coformers for creating pharmaceutical cocrystals.[19] The N-oxide oxygen is a robust hydrogen bond acceptor, forming predictable and stable supramolecular synthons with hydrogen bond donors on the API, such as carboxylic acid (COOH) or hydroxyl (OH) groups.[19][20] This strategy has been successfully used to improve the solubility and dissolution rates of various drugs.[20]
Case Studies of N-Oxides in Pharmaceuticals
| Compound/Precursor | Role of N-Oxide Moiety | Therapeutic Area |
| Omeprazole Precursor | The N-oxide is an intermediate used to facilitate the synthesis of the final drug structure.[21] | Proton-Pump Inhibitor |
| Niflumic Acid Precursor | Nicotinic acid N-oxide is a key starting material for the synthesis of this anti-inflammatory drug.[21] | Anti-inflammatory |
| Factor XIa Inhibitors | The pyridine N-oxide core is integral to the pharmacophore, improving potency and oral bioavailability.[22] | Anticoagulant |
| Tirapazamine | The N-oxide is essential for its mechanism as a hypoxia-activated prodrug.[18] | Anticancer |
Conclusion and Future Outlook
Substituted pyridine N-oxides are far more than classical intermediates; they are enabling tools that address fundamental challenges across the chemical sciences. Their ability to direct C-H activation, generate potent radicals under photochemical conditions, catalyze asymmetric reactions, and fine-tune the properties of pharmaceuticals underscores their immense value. Future research will undoubtedly focus on expanding their applications in new HAT-mediated transformations, designing more sophisticated chiral organocatalysts, and exploring their potential in materials science and sustainable chemistry. For researchers in organic synthesis and drug development, a deep understanding of pyridine N-oxide chemistry is not just beneficial—it is essential for innovation.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pp.bme.hu [pp.bme.hu]
- 19. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Mechanistic Pathways of 2-Chloro-5-fluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluoropyridine 1-oxide is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. While primarily recognized as a versatile intermediate, a comprehensive understanding of its mechanism of action—encompassing both its chemical reactivity and potential biological implications—is crucial for its effective application. This guide elucidates the core mechanistic principles governing the utility of this compound, providing a foundation for its strategic deployment in research and development. We will explore its synthesis, its nuanced reactivity towards electrophilic and nucleophilic substitution, and its potential, though less characterized, biological activities and metabolic fate.
Introduction: The Strategic Importance of this compound
This compound belongs to the class of pyridine N-oxides, which are valued for their unique electronic properties that differentiate them from their parent pyridines. The introduction of an N-oxide functionality significantly alters the electron density of the pyridine ring, rendering it more susceptible to a variety of chemical transformations.[1] This, combined with the presence of halogen substituents, makes this compound a highly valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2]
The core utility of this compound lies in its ability to act as a precursor to a wide array of substituted pyridines. The N-oxide group serves as an activating and directing group that can be readily removed after the desired modifications to the pyridine ring have been achieved.[3][4] This strategic role is of paramount importance in drug discovery, where the pyridine scaffold is a common motif in bioactive molecules.[5][6]
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of the parent 2-Chloro-5-fluoropyridine. This transformation is a critical step in unlocking the unique reactivity of the N-oxide.
Oxidation of 2-Chloro-5-fluoropyridine
The most common method for the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine. Various oxidizing agents can be employed for this purpose, with peroxy acids being particularly effective.
Table 1: Common Oxidizing Agents for Pyridine N-Oxide Synthesis
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| Hydrogen Peroxide in Acetic Acid | Heating | [3] |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | [7] |
| Peroxybenzoic Acid | Not specified | [8] |
Experimental Protocol: Synthesis of this compound
The following protocol outlines a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
2-Chloro-5-fluoropyridine
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium bisulfite solution (saturated)
-
Potassium carbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloro-5-fluoropyridine in glacial acetic acid.
-
To the stirred solution, slowly add a stoichiometric excess of 30% hydrogen peroxide.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and cautiously add a saturated solution of sodium bisulfite to quench any remaining peroxide.
-
Neutralize the reaction mixture by the slow addition of potassium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Diagram 1: Synthesis of this compound
Caption: Oxidation of 2-Chloro-5-fluoropyridine.
Chemical Mechanism of Action: A Tale of Enhanced Reactivity
The N-oxide functionality dramatically alters the electronic landscape of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. This dual reactivity is the cornerstone of its utility as a synthetic intermediate.[3]
Electrophilic Substitution
The N-oxide group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the 4-position (para) and to a lesser extent, the 2-position (ortho).[3][9] This is in stark contrast to the parent pyridine, which is highly deactivated towards electrophilic substitution. The oxygen atom of the N-oxide can donate electron density into the ring, stabilizing the cationic intermediate formed during the reaction.[3]
Diagram 2: Electrophilic Substitution on Pyridine N-oxide
Caption: General mechanism of electrophilic substitution.
A common example is the nitration of pyridine N-oxide, which proceeds under much milder conditions than the nitration of pyridine itself.[10]
Nucleophilic Substitution
Pyridine N-oxides are also activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[11][12] The electron-withdrawing nature of the N-oxide group, especially when protonated or complexed with a Lewis acid, makes the ring electron-deficient and thus susceptible to attack by nucleophiles.
In the case of this compound, the chlorine atom at the 2-position is a good leaving group, making this position a prime target for nucleophilic displacement. The fluorine atom at the 5-position, while generally a poorer leaving group than chlorine in nucleophilic aromatic substitution, can also be displaced under certain conditions.
Diagram 3: Nucleophilic Substitution on 2-Chloropyridine N-oxide
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 9. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 10. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. baranlab.org [baranlab.org]
- 12. chemtube3d.com [chemtube3d.com]
The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Therapeutics and Agrochemicals: A Technical Guide
Abstract
The strategic incorporation of fluorine into the pyridine scaffold has emerged as a cornerstone of modern medicinal and agrochemical research. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by fluorinated pyridine derivatives. We will delve into the profound influence of fluorination on the physicochemical properties of these molecules and how these alterations translate into potent anticancer, antiviral, antibacterial, and herbicidal activities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for key biological assays, and a thorough examination of structure-activity relationships.
Introduction: The Fluorine Advantage in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding and can be readily protonated at physiological pH, influencing solubility and receptor interactions. The introduction of fluorine, the most electronegative element, into this versatile scaffold imparts a range of unique properties that can dramatically enhance biological activity.[2]
The "fluorine effect" in medicinal chemistry is multifaceted. The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, modulating its basicity and influencing drug-receptor interactions.[3] The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the in vivo half-life of a drug.[2] Furthermore, fluorine substitution can impact molecular conformation and lipophilicity, which are critical parameters for membrane permeability and bioavailability. These strategic modifications have led to the development of highly effective fluorinated pyridine-based therapeutic and agrochemical agents.
Anticancer Activity: Targeting Key Signaling Pathways
Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines.[3] A key mechanism of action for many of these compounds is the inhibition of critical signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[4][5]
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Its aberrant activation is a frequent event in many human cancers, making it a prime target for cancer therapy.[4] Certain fluorinated pyridine derivatives have been designed to act as potent inhibitors of key kinases within this pathway.
One notable example is the development of pan-class I PI3K/mTOR inhibitors. For instance, PQR309 (bimiralisib), a compound featuring a 4,6-dimorpholino-1,3,5-triazine core with a fluorinated pyridine moiety, demonstrates potent and balanced inhibition of both PI3K and mTOR.[5] The morpholine groups are crucial for binding to the hinge region of the kinase domain, while the fluorinated pyridine occupies the ATP-binding site.[5]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a fluorinated pyridine derivative.
Structure-Activity Relationship (SAR)
The anticancer activity of fluorinated pyridine derivatives is highly dependent on the position and number of fluorine substituents, as well as the nature of other groups on the pyridine ring. For instance, in a series of pyridine derivatives, the introduction of an OMe group often leads to a decrease in IC50 values against various cancer cell lines, including MDA-MB-231.[6] Conversely, the presence of halogen atoms can sometimes lead to lower antiproliferative activity.[3] However, in other cases, the strategic placement of fluorine, such as in the para position, has been shown to result in lower IC50 values compared to other positions.[6]
Data Presentation: Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Pyridinium Salt-based Hydrazones | Breast and Colorectal Cancer Cells | Induces apoptosis | [3] |
| Fluorinated Aminophenylhydrazines (Compound 6) | A549 (Lung Carcinoma) | 0.64 | [7] |
| 2-(5-perfluoroalkyl-1,2,4-oxadiazol-3yl)-pyridine Pt(II) complexes | HepG2, HCT116, MCF-7 | Varies (see reference) | [8] |
| Pyridine-urea derivatives (8e and 8n) | MCF-7 | Surpasses doxorubicin | [9] |
| Fluorinated Pyridine-based PI3K/mTOR inhibitor (PQR309) | PI3Kα | 0.122 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Add various concentrations of the fluorinated pyridine derivative to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[10]
Caption: Workflow of the MTT assay for determining cell viability.
Antiviral Activity: Combating Viral Infections
Fluorinated pyridine derivatives have emerged as a promising class of antiviral agents, exhibiting activity against a range of viruses, including influenza virus, herpes simplex virus (HSV), and coxsackievirus.[15][16] The incorporation of fluorine can enhance the binding affinity of these compounds to viral proteins and improve their pharmacokinetic properties.[2]
Mechanism of Action
The antiviral mechanisms of fluorinated pyridine derivatives are diverse and can involve targeting various stages of the viral life cycle. Some compounds inhibit viral entry and fusion, while others interfere with viral replication by targeting viral enzymes such as RNA polymerase or proteases.[16] For example, some fluorinated pyridine-containing compounds have been shown to inhibit the neuraminidase of the influenza virus.[17]
Caption: Inhibition of viral release by a fluorinated pyridine derivative targeting neuraminidase.
Data Presentation: Antiviral Activity
| Compound Class | Virus | IC50 (µM) | Reference |
| Isatin-based trifluoromethyl-piperidine sulfonyl derivatives (Compound 9) | Influenza H1N1 | 0.0027 | [15] |
| Isatin-based trifluoromethyl-piperidine sulfonyl derivatives (Compound 5) | HSV-1 | 0.0022 | [15] |
| Isatin-based trifluoromethyl-piperidine sulfonyl derivatives (Compound 4) | Coxsackievirus B3 | 0.0092 | [15] |
| Benzothiazolyl-pyridine hybrid (8f, 4-fluoro) | SARS-CoV-2 | 10.520 | [18] |
| 2'-fluoro-2'-deoxycytidine (PSI-6130) | HCV genotype 1a/1b | 0.20 - 1.4 | [19] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
Principle: This assay quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus and pre-incubate with various concentrations of the fluorinated pyridine derivative.
-
Infection: Infect the cell monolayers with the virus-compound mixture and allow for adsorption.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the antiviral compound.
-
Incubation: Incubate the plates for several days until plaques are visible in the control wells (no compound).
-
Staining and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques and count the number of plaques in each well. The percent inhibition is calculated relative to the control.[20]
Antibacterial Activity: A New Generation of Antibiotics
Fluorinated pyridine derivatives, particularly the fluoroquinolones, are a clinically important class of broad-spectrum antibiotics.[21][22] The fluorine atom at the C-6 position is crucial for their potent antibacterial activity.
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topology of bacterial DNA during replication and transcription. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to the inhibition of DNA replication and ultimately cell death.
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.
Data Presentation: Antibacterial Activity
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive bacteria | 0.25 - 1 | [23] |
| 4-Aminoquinoline-fluorinated pyridine hybrids (10a, 10b, 11a, 12b) | Staphylococcus aureus | Moderate activity | [9] |
| Pyridine triazoles (127a, 127b) | S. aureus, B. subtilis, E. coli | 6.25 - 50 | [24] |
| Isonicotinic acid hydrazide derivatives (23-27) | S. aureus, B. subtilis, E. coli | 2.18 - 3.08 | [24] |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[25][26]
Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible bacterial growth.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the fluorinated pyridine derivative in a suitable broth medium in a 96-well microtiter plate.[25]
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[27]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[25]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[26]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well remains clear).[25]
Herbicidal Activity: Protecting Crops from Weeds
Fluorinated pyridine derivatives are also utilized as potent herbicides in agriculture.[22] Their mode of action often involves the inhibition of essential plant enzymes, leading to weed death.
Mechanism of Action
The herbicidal mechanism of fluorinated pyridines can vary. Some act as inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. Others may target different pathways crucial for plant growth and development.
Data Presentation: Herbicidal Activity
Due to the nature of herbicidal testing, data is often presented as the concentration required for a certain level of growth inhibition (e.g., GR50) or as a qualitative assessment of plant health. Specific IC50 values for enzyme inhibition are also determined.
Experimental Protocol: Whole-Plant Bioassay
Principle: This assay evaluates the herbicidal efficacy of a compound by treating whole plants and observing the effects on their growth and survival.[28][29][30]
Step-by-Step Methodology:
-
Plant Growth: Grow target weed species in pots under controlled greenhouse conditions.[29]
-
Herbicide Application: Apply the fluorinated pyridine herbicide to the plants at various concentrations, typically as a foliar spray.[29]
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and stunting.
-
Data Collection: Collect quantitative data, such as plant height and fresh or dry weight, to determine the dose-response relationship and calculate parameters like the GR50 (the concentration causing 50% growth reduction).
Conclusion
Fluorinated pyridine derivatives represent a highly valuable and versatile class of molecules with a broad spectrum of biological activities. The strategic incorporation of fluorine has proven to be a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective anticancer, antiviral, antibacterial, and herbicidal agents, addressing critical needs in both medicine and agriculture.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 21. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 22. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. Broth microdilution - Wikipedia [en.wikipedia.org]
- 27. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 28. harvest.usask.ca [harvest.usask.ca]
- 29. cambridge.org [cambridge.org]
- 30. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
Methodological & Application
Synthesis of 2-Chloro-5-fluoropyridine 1-oxide from 2-chloro-5-fluoropyridine
Introduction and Significance
2-Chloro-5-fluoropyridine 1-oxide is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1][2] As a derivative of pyridine, its unique electronic and structural properties make it a versatile building block for creating complex molecular architectures. The parent compound, 2-chloro-5-fluoropyridine, is a readily available starting material.[1][3] The introduction of an N-oxide functionality dramatically alters the reactivity of the pyridine ring, facilitating subsequent nucleophilic substitution reactions that are otherwise challenging.
This application note provides a comprehensive, field-tested protocol for the efficient synthesis of this compound from 2-chloro-5-fluoropyridine. The procedure employs meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for such transformations.[4][5] We will delve into the reaction mechanism, provide a detailed step-by-step protocol, outline critical safety procedures, and present a robust work-up and purification strategy.
Scientific Principles: The Mechanism of N-Oxidation
The conversion of a pyridine to its corresponding N-oxide is a classic example of an oxidation reaction where the lone pair of electrons on the nitrogen atom acts as a nucleophile.[4] In this synthesis, meta-chloroperoxybenzoic acid (m-CPBA) serves as the oxygen-atom donor.
The reaction proceeds through a concerted mechanism:
-
The nucleophilic nitrogen atom of the 2-chloro-5-fluoropyridine attacks the terminal, electrophilic oxygen atom of the peroxy acid (m-CPBA).
-
Simultaneously, the weak O-O bond in the m-CPBA cleaves.
-
The proton from the hydroxyl group of the peroxy acid is transferred to the newly formed carbonyl oxygen of the byproduct, meta-chlorobenzoic acid.[6]
This process is highly efficient and typically results in a clean conversion with the primary byproduct being the water-insoluble meta-chlorobenzoic acid, which can be readily removed during the work-up phase.[7]
Caption: N-Oxidation of 2-chloro-5-fluoropyridine with m-CPBA.
Critical Safety and Handling Protocols
This procedure involves hazardous materials that require strict adherence to safety protocols. Conduct the entire experiment within a certified chemical fume hood.[8]
-
2-Chloro-5-fluoropyridine (Starting Material):
-
meta-Chloroperoxybenzoic Acid (m-CPBA, Reagent):
-
Hazards: Strong oxidizing agent.[5] May cause fire upon contact with combustible materials.[10] Pure m-CPBA can be shock-sensitive and potentially explosive; it is commercially available at purities of ≤77% for safety.[11] Causes severe skin burns and eye damage.
-
Handling: Keep away from clothing and other combustible materials.[12] Do not return unused reagent to the original container.[8] Store in a cool, dry, well-ventilated place, preferably refrigerated at 2-8°C.[8][12]
-
Required Personal Protective Equipment (PPE):
-
Chemical splash-resistant safety goggles with side protection.
-
Face shield.
-
Nitrile gloves (inspect before use).
-
Flame-resistant lab coat.
Emergency Procedures:
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[12] For large spills, evacuate the area and contact emergency services.[8]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. Adjust quantities as needed, maintaining the specified molar ratios.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity/Grade |
| 2-Chloro-5-fluoropyridine | 31301-51-6 | 131.54 | >98% |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | 937-14-4 | 172.57 | ≤77% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Reagent |
| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | 126.04 | Reagent |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |
| Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator. | N/A | N/A | N/A |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (38.0 mmol, 1.0 eq) of 2-chloro-5-fluoropyridine in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Oxidant: While maintaining the temperature at 0-5 °C, add 8.5 g of m-CPBA (≤77% purity, approx. 38.0 mmol, 1.0 eq) to the flask in small portions over 30 minutes. Rationale: The reaction is exothermic; slow, portion-wise addition prevents a rapid temperature increase, minimizing side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and continue stirring for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. (Eluent suggestion: 50:50 Ethyl Acetate/Hexanes). The product spot should be more polar than the starting material.
Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly add 50 mL of a cold, saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted m-CPBA. Stir vigorously for 20 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic (DCM) layer contains the product, while the aqueous layer contains salts. Separate the layers.
-
Acid Removal: Wash the organic layer twice with 50 mL portions of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial for removing the meta-chlorobenzoic acid byproduct, which precipitates as its sodium salt in the aqueous layer.[7]
-
Brine Wash: Wash the organic layer once with 50 mL of saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the final product with high purity.
Quantitative Data Summary
| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |
| 2-Chloro-5-fluoropyridine | 131.54 | 5.0 | 38.0 | 1.0 |
| m-CPBA (≤77%) | 172.57 | 8.5 | ~38.0 | ~1.0 |
| Reaction Conditions | Value | |||
| Initial Temperature | 0-5 °C | |||
| Reaction Temperature | Room Temp (20-25 °C) | |||
| Reaction Time | 12-16 hours | |||
| Expected Yield | 85-95% |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-5-fluoropyridine | 31301-51-6 [chemicalbook.com]
- 3. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Workup [chem.rochester.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. fishersci.com [fishersci.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 12. aksci.com [aksci.com]
Protocol for nucleophilic substitution on 2-Chloro-5-fluoropyridine 1-oxide
Application Note & Protocol
Topic: Protocol for Nucleophilic Aromatic Substitution on 2-Chloro-5-fluoropyridine 1-oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable heterocyclic building block in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research.[1] Its utility stems from a pyridine core that is strategically functionalized with two distinct halogen atoms and activated by an N-oxide moiety. This N-oxide group is critical; it profoundly alters the electronic landscape of the pyridine ring, rendering it susceptible to nucleophilic attack—a reaction that is otherwise difficult on a standard pyridine ring.[2][3]
The presence of the N-oxide creates electron deficiency, especially at the C2 (ortho) and C4 (para) positions, thereby facilitating nucleophilic aromatic substitution (SNAr).[4][5] This activation allows for the selective displacement of the chloride at the C2 position, providing a robust and versatile handle for the introduction of a wide array of functional groups (e.g., alkoxy, amino, and thioether moieties). This application note provides a detailed examination of the underlying principles and a practical, field-proven protocol for conducting nucleophilic substitution on this important substrate.
Mechanistic Rationale and Regioselectivity
The reaction proceeds via a classical SNAr addition-elimination mechanism. The key to this transformation is the electronic activation provided by the N-oxide functionality.
Causality of Activation: The oxygen atom of the N-oxide donates electron density through resonance into the pyridine ring, while the positively charged nitrogen atom strongly withdraws electron density inductively. This push-pull effect significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and creates pronounced electrophilic character at the C2 and C4 positions.[2]
The SNAr Pathway:
-
Nucleophilic Attack: A nucleophile (Nu⁻) preferentially attacks the electron-deficient C2 carbon, which bears the chloro leaving group. This step breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[6][7]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized and effectively stabilized by the electron-withdrawing N-oxide group.
-
Elimination & Aromaticity Restoration: The complex collapses, expelling the chloride ion (a good leaving group), and the aromaticity of the pyridine ring is restored, yielding the 2-substituted product.
Regioselectivity Explained: The substitution occurs exclusively at the C2 position over the C5 position. The C2 carbon is directly activated by its proximity to the electron-withdrawing N-oxide group. In contrast, the C5 position lacks this level of activation, and the fluorine atom is a poorer leaving group than chlorine in many SNAr reactions on heteroaromatic systems.
Caption: SNAr Mechanism on this compound.
Core Protocol: Synthesis of 2-Ethoxy-5-fluoropyridine 1-oxide
This section provides a detailed, step-by-step methodology for a representative SNAr reaction using an alkoxide nucleophile. This protocol is designed to be self-validating, with clear checkpoints and rationale.
3.1. Materials and Reagents
| Reagent | Formula | CAS No. | Supplier (Example) | Notes |
| This compound | C₅H₃ClFNO | 20295-65-6 | Sigma-Aldrich | Starting material. Store in a cool, dry place. |
| Sodium Hydride (60% dispersion in oil) | NaH | 7646-69-7 | Acros Organics | Highly reactive, water-sensitive base. Handle under inert gas. |
| Anhydrous Ethanol (EtOH) | C₂H₅OH | 64-17-5 | Fisher Scientific | Must be anhydrous (<50 ppm H₂O). |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | Sigma-Aldrich | Solvent. Must be anhydrous and inhibitor-free. |
| Saturated Ammonium Chloride (aq.) | NH₄Cl | 12125-02-9 | VWR Chemicals | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | VWR Chemicals | Extraction solvent. |
| Brine (Saturated NaCl solution) | NaCl | 7647-14-5 | - | For washing the organic phase. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Sigma-Aldrich | Drying agent. |
| Silica Gel (230-400 mesh) | SiO₂ | 7631-86-9 | Sorbent Technologies | For column chromatography. |
3.2. Equipment
-
Three-neck round-bottom flask (100 mL) with magnetic stir bar
-
Septa and nitrogen/argon inlet adapter
-
Glass syringes and needles
-
Cannula for liquid transfer
-
Thermometer or temperature probe
-
Heating mantle with stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
3.3. Step-by-Step Experimental Procedure
Step 1: Preparation of Sodium Ethoxide (Nucleophile Generation)
-
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates ethanol to form the highly nucleophilic sodium ethoxide in situ. This ensures the nucleophile is present in its most active form.
-
Set up a 100 mL three-neck flask (dried in an oven and cooled under an inert atmosphere) equipped with a stir bar, a nitrogen inlet, and a septum.
-
Under a positive flow of nitrogen, add sodium hydride (60% dispersion, 1.1 equivalents) to the flask.
-
Add anhydrous THF (approx. 0.3 M final concentration) via cannula.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add anhydrous ethanol (1.1 equivalents) dropwise via syringe. Vigorous hydrogen gas evolution will be observed. Caution: H₂ is flammable. Ensure adequate ventilation and no nearby ignition sources.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium ethoxide.
Step 2: Nucleophilic Substitution Reaction
-
Rationale: The SNAr reaction is initiated by introducing the electrophilic pyridine N-oxide to the pre-formed nucleophile. Room temperature is often sufficient, but gentle heating can increase the rate if necessary.
-
Prepare a solution of this compound (1.0 equivalent) in a minimum amount of anhydrous THF.
-
Add this solution dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes). The starting material spot should be consumed and a new, typically more polar, product spot should appear. The reaction is generally complete within 2-4 hours.
Step 3: Work-up and Extraction
-
Rationale: The work-up procedure is designed to quench the reaction, neutralize any remaining base, and separate the organic product from inorganic salts and the aqueous phase.
-
Once the reaction is complete, cool the flask to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine. This removes residual water and some water-soluble impurities.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Rationale: Flash column chromatography is a standard and effective method for purifying the crude product from unreacted starting materials, by-products, and residual mineral oil from the NaH dispersion.
-
Adsorb the crude residue onto a small amount of silica gel.
-
Perform flash column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-ethoxy-5-fluoropyridine 1-oxide.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Visualization
Caption: Experimental workflow for synthesis.
Versatility with Other Nucleophiles
The protocol is adaptable for various nucleophiles. The table below summarizes conditions for common nucleophile classes.
| Nucleophile Class | Example Nucleophile | Base (if needed) | Solvent | Typical Temp. | Expected Yield |
| O-Nucleophiles | Phenols, Alcohols | NaH, K₂CO₃ | THF, DMF | RT to 60 °C | 75-95% |
| N-Nucleophiles | Primary/Secondary Amines | K₂CO₃, Et₃N | MeCN, DMF | RT to 80 °C | 70-90% |
| S-Nucleophiles | Thiols, Thiophenols | NaH, Cs₂CO₃ | DMF, THF | 0 °C to RT | 80-98%[8][9] |
Safety and Handling
-
This compound: Handle with care. It is an irritant.
-
Sodium Hydride (NaH): Extremely flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (N₂ or Ar) by trained personnel.
-
Solvents: THF and Ethyl Acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing this protocol.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2-Chloro-5-fluoropyridine 1-oxide as a Synthetic Intermediate
Abstract: This guide provides a comprehensive overview of 2-Chloro-5-fluoropyridine 1-oxide, a highly versatile and reactive intermediate for the synthesis of complex heterocyclic compounds. We present its synthesis, key transformations—including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions—and subsequent deoxygenation to access a diverse array of functionalized 5-fluoropyridine scaffolds. The protocols herein are designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies and explaining the causality behind experimental choices to facilitate the strategic design of novel synthetic routes.
Introduction: The Unique Utility of this compound
In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are of paramount importance. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a favored element in drug design.[1][2][3] Among these scaffolds, the 5-fluoropyridine moiety is a privileged structure found in numerous FDA-approved drugs.[4]
This compound emerges as a powerful synthetic intermediate for several strategic reasons:
-
Enhanced Reactivity: The N-oxide functionality dramatically activates the pyridine ring towards nucleophilic attack.[5][6] The electron-withdrawing nature of the N-oxide group renders the C2 and C6 positions highly electrophilic, facilitating the displacement of the C2-chloro substituent under mild conditions.
-
Dual Functionality: The presence of a displaceable chlorine atom at the C2 position and a stable fluorine atom at the C5 position allows for sequential and site-selective functionalization. The C2-chloro group serves as a versatile handle for both nucleophilic substitution and cross-coupling reactions.[7]
-
Latent Pyridine Synthesis: The N-oxide group acts as a potent activating group that can be efficiently removed in a subsequent step. This "activate-and-remove" strategy provides access to substituted 2-amino, 2-alkoxy, and 2-aryl-5-fluoropyridines that are otherwise challenging to synthesize.[8]
This document will guide the user through the preparation of this intermediate and its application in key synthetic transformations that are foundational to modern drug discovery and materials science.
Physicochemical Properties and Safety
While specific experimental data for the N-oxide is not widely published, its properties can be extrapolated from the parent compound, 2-Chloro-5-fluoropyridine.
| Property | Value (for 2-Chloro-5-fluoropyridine) | Reference |
| CAS Number | 31301-51-6 | [7] |
| Molecular Formula | C₅H₃ClFN | [7] |
| Molecular Weight | 131.54 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 147 °C (lit.) | [7] |
Safety and Handling: this compound should be handled as a hazardous chemical. Based on data for the parent compound and related pyridine N-oxides, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles at all times.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Synthesis of this compound
The most direct route to the title compound is the oxidation of the corresponding pyridine. Hydrogen peroxide is an effective and environmentally benign oxidant, often used with a catalyst.[9][10][11]
Protocol 1: N-Oxidation with Hydrogen Peroxide
-
Materials:
-
2-Chloro-5-fluoropyridine (1.0 eq)
-
Hydrogen peroxide (30% aq. solution, 2.0-3.0 eq)
-
Acetic acid (as solvent) or a catalyst like tungstic acid[9]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask charged with 2-Chloro-5-fluoropyridine (1.0 eq) in acetic acid (5-10 volumes), add hydrogen peroxide (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and carefully pour it over ice.
-
Neutralize the solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Add a small amount of Na₂S₂O₃ solution to quench any remaining peroxide.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
-
Key Synthetic Transformations and Protocols
Nucleophilic Aromatic Substitution (SNAr)
The N-oxide group powerfully activates the C2 position, making the chlorine atom an excellent leaving group for SNAr reactions. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles under conditions significantly milder than those required for the parent pyridine.[12][13]
Protocol 2: Amination with a Secondary Amine
-
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., morpholine, piperidine) (1.2-1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the secondary amine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 60-80°C.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with EtOAc (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, and filter.
-
Concentrate the solvent and purify the residue by column chromatography (silica gel).
-
| Nucleophile Type | Example | Base | Typical Conditions |
| Primary/Secondary Amine | Benzylamine | K₂CO₃, Et₃N | DMF, 80°C, 4h |
| Alcohol/Phenol | Phenol | NaH, K₂CO₃ | THF or DMF, 60°C, 6h |
| Thiol | Thiophenol | K₂CO₃, Cs₂CO₃ | MeCN, RT to 50°C, 2h |
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond serves as an effective handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. The Suzuki-Miyaura coupling is a robust method for introducing aryl or heteroaryl substituents.[14][15][16]
Protocol 3: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 eq)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Solvent system: 1,4-Dioxane/Water (e.g., 4:1) or Toluene/Ethanol/Water
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Heat the mixture to 90-100°C and stir until the starting material is consumed (monitor by TLC/LC-MS, typically 6-16 hours).
-
Cool the reaction to room temperature and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous phase with EtOAc.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the solvent and purify the product by column chromatography.
-
Deoxygenation: Accessing the Final Pyridine
After successful functionalization at the C2 position, the N-oxide can be readily removed to furnish the target 5-fluoropyridine derivative. Phosphorus trichloride (PCl₃) is a common and effective reagent for this transformation.[8][17][18][19]
Protocol 4: Deoxygenation with PCl₃
-
Materials:
-
Substituted 2-R-5-fluoropyridine 1-oxide (1.0 eq)
-
Phosphorus trichloride (PCl₃) (1.1-1.5 eq)
-
Anhydrous dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the pyridine N-oxide starting material (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add PCl₃ (1.2 eq) dropwise via syringe. Caution: The reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once complete, carefully quench the reaction by slowly pouring it into a stirred, ice-cold solution of saturated NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting pyridine derivative by column chromatography or distillation.
-
Strategic Application in Multistep Synthesis
The true power of this compound lies in its ability to orchestrate multi-step syntheses. A researcher can perform a nucleophilic substitution, a cross-coupling, and then deoxygenate, all from a single, versatile starting material.
This divergent approach allows for the rapid generation of a library of related compounds from a single, highly functionalized starting material, accelerating structure-activity relationship (SAR) studies in drug discovery programs.
References
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. baranlab.org [baranlab.org]
- 6. m.youtube.com [m.youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102718704A - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. 435. The deoxygenation of heterocyclic N-oxides. Part III. Kinetics of their reactions with phosphorus trichloride in chloroform - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 2-Chloro-5-fluoropyridine 1-oxide in Pharmaceutical Synthesis: A Technical Guide
Introduction: Unlocking New Reactivity in Fluorinated Pyridines
In the landscape of pharmaceutical synthesis, fluorinated heterocycles are prized building blocks. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Chloro-5-fluoropyridine is a widely utilized intermediate, valued for its dual reactive sites amenable to nucleophilic substitution and cross-coupling reactions.[1][2][3] However, the introduction of an N-oxide functionality transforms this common scaffold into a highly activated and versatile reagent, 2-Chloro-5-fluoropyridine 1-oxide. This guide provides an in-depth exploration of the strategic advantages and practical applications of this N-oxide in the synthesis of complex pharmaceutical targets, moving beyond simple protocols to explain the underlying chemical principles that make it a superior choice in many synthetic campaigns.
The pyridine N-oxide moiety is not merely an inert spectator. Its presence fundamentally alters the electronic landscape of the pyridine ring. The potent electron-withdrawing nature of the N-oxide group, working in concert with the inherent electron deficiency of the pyridine nitrogen, renders the C2 and C4 positions exceptionally electrophilic and thus highly susceptible to nucleophilic attack. This enhanced reactivity allows for substitutions under milder conditions and with a broader range of nucleophiles than the parent pyridine, a critical advantage in the multi-step synthesis of sensitive, highly functionalized drug molecules.
Core Principles: Why Utilize the N-Oxide?
The decision to employ this compound over its non-oxidized counterpart is rooted in several key strategic advantages:
-
Enhanced Electrophilicity: The N-oxide group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The positively charged nitrogen atom and the electronegative oxygen atom synergistically withdraw electron density, making the carbon at the 2-position (C2) a much stronger electrophile. This allows for the displacement of the C2-chloro substituent under significantly milder conditions than those required for 2-chloro-5-fluoropyridine itself.
-
Modulation of Reaction Pathways: The N-oxide can serve as a temporary directing group. After it has facilitated a key substitution at the C2 position, the oxygen can be readily removed via deoxygenation (e.g., using PCl₃ or catalytic hydrogenation) to yield the parent pyridine scaffold. This "activate-substitute-remove" strategy provides synthetic chemists with greater control over the reaction sequence.
-
Improved Solubility and Handling: In some instances, the polar N-oxide group can improve the solubility of intermediates in common organic solvents, aiding in reaction setup and purification.
-
Access to Novel Pharmacophores: The N-oxide itself can be a key structural feature in the final active pharmaceutical ingredient (API), modulating hydrogen bonding interactions and improving pharmacokinetic properties.
The following diagram illustrates the key steps in the lifecycle of this compound as a synthetic intermediate.
Caption: Synthetic workflow using this compound.
Application Notes: Synthesis of Key Pharmaceutical Intermediates
The primary application of this compound is in the efficient synthesis of 2-amino and 2-alkoxy-5-fluoropyridine derivatives, which are crucial components of numerous drug candidates. The enhanced reactivity at the C2 position is the cornerstone of its utility.
Application 1: Synthesis of 2-Amino-5-fluoropyridine 1-oxide Derivatives
The synthesis of 2-amino-5-fluoropyridine scaffolds is a common step in drug development. Direct amination of this compound provides a streamlined route to these valuable intermediates.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to solubilize the polar N-oxide and facilitate the SNAr reaction, which often involves charged intermediates.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.
-
Temperature: The reaction is typically heated to drive the substitution to completion. The enhanced reactivity of the N-oxide often allows for lower temperatures (e.g., 80-120 °C) compared to the non-oxidized analogue, which may require harsher conditions.
The following table summarizes typical conditions for the amination reaction.
| Nucleophile (R-NH₂) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzylamine | K₂CO₃ | DMF | 100 | High |
| Aniline | DIPEA | DMSO | 120 | Good to High |
| Morpholine | K₂CO₃ | Acetonitrile | 80 (Reflux) | High |
| Ammonia (aq.) | - | Dioxane | 100 (sealed tube) | Moderate to Good |
Note: Yields are representative and highly dependent on the specific substrate and optimized reaction conditions.
Case Study: Synthesis of a Precursor to LBM415
LBM415 is a peptide deformylase inhibitor that has been investigated as a novel antibiotic.[4] A key fragment of its structure is the 5-fluoro-1-oxido-pyridin-2-yl moiety. The synthesis of LBM415 highlights the strategic use of N-oxidation. While some reported syntheses perform the N-oxidation late in the sequence after the amine is installed,[5] a more convergent and efficient strategy involves the use of this compound as the starting point for introducing the key nitrogen nucleophile. This approach directly builds the required 2-amino-5-fluoropyridine 1-oxide core.
The diagram below outlines this key synthetic transformation.
Caption: Key SNAr reaction to form the core of LBM415 precursor.
Experimental Protocols
The following protocols are provided as a guide for researchers. They are based on established procedures for N-oxidation and nucleophilic aromatic substitution on related systems.[6][7][8]
Protocol 1: Synthesis of this compound
This procedure details the N-oxidation of the parent heterocycle using a common and effective oxidizing agent.
Materials:
-
2-Chloro-5-fluoropyridine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-Chloro-5-fluoropyridine in dichloromethane (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary to yield this compound as a solid.
Protocol 2: Nucleophilic Substitution with an Amine
This protocol provides a general method for the SNAr reaction between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the amine nucleophile, and potassium carbonate.
-
Add anhydrous DMF (approx. 0.4 M solution) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2x) to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired 2-amino-5-fluoropyridine 1-oxide derivative.
Conclusion and Future Outlook
This compound is more than just a halogenated pyridine; it is a strategically activated intermediate that offers chemists a powerful tool for the efficient construction of complex, fluorine-containing pharmaceutical molecules. Its enhanced reactivity towards nucleophiles simplifies synthetic routes, often leading to higher yields and milder reaction conditions. As demonstrated in the synthetic strategy towards the antibiotic LBM415, the N-oxide functionality can be instrumental in forming key C-N bonds that are otherwise challenging to construct. For researchers and drug development professionals, understanding the principles and applications outlined in this guide will enable the rational design of more efficient and robust synthetic pathways, accelerating the discovery of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China | CAS 34941-86-5 | Properties, Applications & Safety Data [pipzine-chem.com]
- 4. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Potent JAK2 Inhibitors Utilizing 2-Chloro-5-fluoropyridine 1-oxide
Abstract
This document provides a comprehensive guide for the synthesis of Janus Kinase 2 (JAK2) inhibitors, leveraging the versatile chemical properties of 2-Chloro-5-fluoropyridine 1-oxide as a key starting material. The strategic placement of functional groups on this pyridine scaffold offers a unique platform for constructing potent and selective inhibitors targeting the JAK-STAT signaling pathway, which is frequently dysregulated in myeloproliferative neoplasms (MPNs). We will explore the underlying chemical principles, provide detailed, step-by-step synthetic protocols, and discuss the rationale behind the experimental design, offering researchers a practical framework for drug discovery and development in this critical therapeutic area.
Introduction: Targeting the JAK-STAT Pathway
The Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are pivotal mediators of cytokine signaling. Upon cytokine binding, cell surface receptors dimerize, activating JAKs through trans-phosphorylation. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.
The dysregulation of the JAK-STAT pathway is a hallmark of various diseases, particularly myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis.[1][2][3] A specific gain-of-function mutation, JAK2-V617F, is a key driver in many of these disorders, making selective JAK2 inhibition a highly validated and compelling therapeutic strategy.[1][3] The development of small-molecule inhibitors that can effectively and selectively target the ATP-binding site of JAK2 is a major focus of modern medicinal chemistry.
The Role of Pyridine N-Oxides in Drug Synthesis
Pyridine N-oxides are a valuable class of heterocyclic compounds in medicinal chemistry. The introduction of an N-oxide moiety significantly alters the electronic properties of the pyridine ring.[4][5] This modification increases the ring's electron density while simultaneously activating it towards nucleophilic substitution, particularly at the 2- and 4-positions.[4][6] Furthermore, the polar N-oxide group can enhance aqueous solubility and modulate the pharmacokinetic profile of a parent compound, making it a useful functional group in drug design.[5][7][8]
This compound emerges as a particularly strategic starting material. The 2-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the 5-fluoro substituent modulates the electronic landscape of the ring and can serve as a metabolic blocking site or a key interaction point with the target protein.
The JAK-STAT Signaling Pathway and Inhibition
The diagram below illustrates the canonical JAK-STAT signaling cascade and the point of intervention for a typical JAK2 inhibitor.
Caption: The JAK-STAT signaling pathway and the mechanism of JAK2 inhibition.
Synthetic Strategy: A Modular Approach
The synthesis of a potent JAK2 inhibitor from this compound can be approached in a modular fashion. The core strategy involves a key nucleophilic aromatic substitution (SNAr) reaction, followed by deoxygenation and subsequent elaboration through cross-coupling chemistry. This allows for the systematic introduction of different chemical moieties to explore the structure-activity relationship (SAR).
Here, we outline a representative synthesis of a hypothetical, yet plausible, JAK2 inhibitor, BC-JAK-101 . This compound features a 2-aminopyridine core linked to a pyrazole moiety, a common structural motif in known JAK2 inhibitors.[9][10]
Caption: General synthetic workflow for the preparation of BC-JAK-101.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Protocol 1: Synthesis of N-(4-(tert-butoxycarbonyl)phenyl)-5-fluoro-1-oxido-pyridin-2-amine (Intermediate 1)
This step involves the nucleophilic aromatic substitution of the 2-chloro group on the starting material with tert-butyl (4-aminophenyl)carbamate. The N-oxide group activates the C2 position, facilitating the displacement of chloride by the amine nucleophile.
-
Materials:
-
This compound (1.0 eq, e.g., 1.47 g, 10 mmol)
-
tert-butyl (4-aminophenyl)carbamate (1.1 eq, 2.29 g, 11 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (50 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, tert-butyl (4-aminophenyl)carbamate, and potassium carbonate.
-
Add anhydrous DMF (50 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexane:Ethyl Acetate).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL) with stirring. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the solid under vacuum to yield Intermediate 1 as a pale yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Protocol 2: Synthesis of N-(4-(tert-butoxycarbonyl)phenyl)-5-fluoropyridin-2-amine (Intermediate 2)
This protocol describes the deoxygenation of the pyridine N-oxide using phosphorus trichloride (PCl₃). This step is crucial for restoring the native pyridine structure.
-
Materials:
-
Intermediate 1 (1.0 eq, e.g., 3.19 g, 10 mmol)
-
Phosphorus trichloride (PCl₃) (1.2 eq, 1.05 mL, 12 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
-
Procedure:
-
Dissolve Intermediate 1 in anhydrous DCM (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add phosphorus trichloride dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (gradient elution with Hexane/Ethyl Acetate) to yield Intermediate 2 .
-
Protocol 3: Synthesis of the Final Product, BC-JAK-101
The final step involves a Suzuki cross-coupling reaction to link the aminopyridine core with a pyrazole moiety. This reaction forms a key carbon-carbon bond, completing the synthesis of the target inhibitor.
-
Materials:
-
Intermediate 2 (1.0 eq, e.g., 3.03 g, 10 mmol)
-
1-(tert-butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq, 3.70 g, 12 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq, 0.41 g, 0.5 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 15 mL, 30 mmol)
-
1,4-Dioxane (40 mL)
-
-
Procedure:
-
In a 100 mL flask, combine Intermediate 2, the pyrazole boronic ester, and Pd(dppf)Cl₂.
-
Add 1,4-dioxane (40 mL) followed by the 2.0 M aqueous Na₂CO₃ solution.
-
De-gas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 8-12 hours. Monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate) to yield the final compound, BC-JAK-101 . The Boc protecting groups can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) if the free amine is desired.
-
Data Summary and Characterization
The successful synthesis of each compound should be verified using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (HPLC) |
| Starting Material | C₅H₃ClFNO | 147.54 | - | >98% |
| Intermediate 1 | C₁₆H₁₆FN₃O₄ | 319.32 | 80-90% | >95% |
| Intermediate 2 | C₁₆H₁₆FN₃O₂ | 303.32 | 75-85% | >97% |
| BC-JAK-101 | C₂₄H₂₅FN₄O₄ | 468.49 | 60-75% | >98% |
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This compound serves as an outstandingly versatile and reactive starting material for the modular synthesis of novel JAK2 inhibitors. The protocols outlined in this document demonstrate a robust and logical pathway to construct complex aminopyridine-based molecules. The inherent reactivity of the N-oxide facilitates the initial SNAr reaction, while the halogen substituents provide handles for subsequent, powerful cross-coupling reactions. This strategic approach enables the efficient generation of compound libraries for detailed SAR studies, ultimately accelerating the discovery of next-generation therapeutics for the treatment of myeloproliferative neoplasms and other JAK-mediated diseases.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Fedratinib - Wikipedia [en.wikipedia.org]
- 3. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2-Chloro-5-fluoropyridine 1-oxide in Agrochemical Formulations
These comprehensive application notes serve as a technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 2-Chloro-5-fluoropyridine 1-oxide in the development of advanced agrochemical formulations. This document provides detailed experimental protocols and explains the scientific rationale behind the use of this versatile chemical intermediate.
Introduction: The Significance of Fluorinated Pyridine N-oxides in Agrochemicals
The introduction of fluorine atoms and N-oxide moieties into pyridine scaffolds has become a cornerstone of modern agrochemical design. Fluorination can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, thereby improving its efficacy and bioavailability.[1] The pyridine N-oxide functionality further modulates the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets.[2] this compound emerges as a promising building block, combining these features to enable the synthesis of novel fungicides, herbicides, and pesticides with potentially superior performance characteristics. While its parent compound, 2-Chloro-5-fluoropyridine, is a known intermediate in agrochemical synthesis, the N-oxide derivative offers distinct reactivity and properties that can be strategically exploited.[3]
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application in synthesis and formulation.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₃ClFN⁺O⁻ | N/A |
| Molecular Weight | 147.53 g/mol | N/A |
| Appearance | Expected to be a solid | [4] |
| Solubility | Expected to have moderate solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |
Note: Experimental data for this compound is not widely available. The appearance is inferred from the analogous compound 2-chloro-3-fluoropyridine N-oxide.
Synthesis Protocol: N-oxidation of 2-Chloro-5-fluoropyridine
The following protocol is adapted from established methods for the N-oxidation of halopyridines and is based on the synthesis of the closely related 2-chloro-3-fluoropyridine N-oxide.[4][5]
Objective: To synthesize this compound from 2-Chloro-5-fluoropyridine.
Materials:
-
2-Chloro-5-fluoropyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%) in Acetic Acid
-
Dichloromethane (DCM) or Acetic Acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium bisulfite solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if using hydrogen peroxide/acetic acid)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-5-fluoropyridine (1.0 eq) in dichloromethane (DCM).
-
Oxidation with m-CPBA: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 - 1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Alternative Oxidation with Hydrogen Peroxide/Acetic Acid: Dissolve 2-Chloro-5-fluoropyridine (1.0 eq) in glacial acetic acid. Add 30% hydrogen peroxide (3.0 - 5.0 eq) dropwise. Heat the mixture to 70-80 °C and stir for 4-6 hours.[4]
-
Work-up (for m-CPBA): Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Work-up (for H₂O₂/Acetic Acid): Cool the reaction mixture and carefully add a saturated sodium bisulfite solution to quench the excess peroxide.[4] Neutralize the acetic acid with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality of Experimental Choices:
-
Choice of Oxidizing Agent: m-CPBA is a common and effective reagent for N-oxidation under mild conditions. The hydrogen peroxide/acetic acid system is a more classical and cost-effective alternative, though it may require heating.[4][5]
-
Temperature Control: The initial cooling during the addition of m-CPBA is crucial to control the exothermic reaction and prevent side reactions.
-
Work-up Procedure: The basic wash with sodium bicarbonate neutralizes the acidic byproducts (m-chlorobenzoic acid or acetic acid). The sodium bisulfite quench is essential to safely decompose any remaining hydrogen peroxide.[4]
Application in Agrochemical Formulation: A Strategic Intermediate
This compound serves as a valuable intermediate for the synthesis of a variety of agrochemicals, particularly fungicides and herbicides. The N-oxide group activates the pyridine ring for subsequent functionalization.[6]
Role in Fungicide Development
Pyridine N-oxide derivatives have been patented for their fungicidal properties.[6] The N-oxide moiety can enhance the compound's interaction with fungal target enzymes or improve its systemic properties within the plant.
Workflow for the Synthesis of a Novel Fungicide Candidate:
References
Application Notes and Protocols for the Preparation of ¹⁸F-Labeled Compounds from Pyridine N-Oxide Precursors
For: Researchers, scientists, and drug development professionals in the field of Positron Emission Tomography (PET) radiochemistry.
Introduction: A Strategic Approach to Synthesizing ¹⁸F-Fluoropyridines
The incorporation of fluorine-18 (¹⁸F) into molecules for PET imaging is a cornerstone of modern molecular imaging and drug development.[1] With its near-ideal physical properties—a 109.8-minute half-life, low positron energy (635 keV) for high-resolution imaging, and efficient production via medical cyclotrons—¹⁸F is the radionuclide of choice for a vast array of clinical and preclinical radiotracers.[2] However, the synthesis of ¹⁸F-labeled compounds, particularly the formation of C–¹⁸F bonds on electron-rich aromatic systems like pyridines, presents significant synthetic challenges.
Direct nucleophilic aromatic substitution (S_NAr) on an unsubstituted pyridine ring with [¹⁸F]fluoride is notoriously difficult due to the ring's inherent electron density. This guide details a powerful and increasingly adopted strategy that circumvents this challenge: the use of pyridine N-oxide precursors. The N-oxide functionality fundamentally alters the electronic character of the pyridine ring, transforming it from a challenging substrate into a highly receptive partner for radiofluorination. This approach not only facilitates the efficient synthesis of 2-[¹⁸F]fluoropyridines but also offers a versatile platform for labeling complex molecules, including clinically relevant PET tracers.[3][4][5]
The Underlying Chemistry: Activating the Pyridine Ring for Fluorination
The efficacy of the pyridine N-oxide strategy hinges on a two-part activation process. First, the N-oxide group itself withdraws electron density from the pyridine ring, making the C2 and C4 positions more electrophilic and thus more susceptible to nucleophilic attack. Second, and more critically, the N-oxide is converted into a superior leaving group, which is then displaced by the incoming [¹⁸F]fluoride ion.
A highly effective implementation of this strategy involves the conversion of the pyridine N-oxide into a 2-pyridyltrialkylammonium salt.[4][5] This intermediate possesses an excellent leaving group (a neutral trialkylamine) that is readily displaced by the highly nucleophilic, anhydrous [¹⁸F]fluoride.
The general mechanism proceeds as follows:
-
Activation of the N-Oxide: The pyridine N-oxide is treated with an activating agent, such as tosyl anhydride (Ts₂O), in the presence of a tertiary amine (e.g., trimethylamine). This in-situ activation forms a highly reactive intermediate.
-
Formation of the Trialkylammonium Salt: The tertiary amine attacks the activated C2 position of the pyridine ring, forming a stable and often isolable pyridyltrialkylammonium salt. This salt serves as the direct precursor for the radiofluorination step.[4]
-
Nucleophilic Radiofluorination: The isolated ammonium salt precursor is then subjected to nucleophilic substitution with the activated K[¹⁸F]F-Kryptofix 2.2.2 complex in a polar aprotic solvent like DMSO. The highly reactive, "naked" [¹⁸F]fluoride displaces the trialkylammonium group to yield the desired 2-[¹⁸F]fluoropyridine product.[1][4]
This method provides a robust and reproducible pathway to 2-[¹⁸F]fluoropyridines with high radiochemical yields (RCYs).[4] More recent developments have also explored the direct fluorination of specifically substituted pyridine N-oxides to access other isomers, such as meta-substituted fluoropyridines, which are traditionally very difficult to synthesize.[6][7]
Caption: General mechanism for 18F-labeling via a pyridyltrialkylammonium salt precursor.
Detailed Experimental Protocols
The protocols described below are designed to be self-validating, with explanations for key steps to ensure both success and understanding.
Protocol 1: General Two-Step Synthesis of a 2-[¹⁸F]Fluoropyridine
This protocol is broadly applicable for various pyridine N-oxide starting materials.
Part A: Synthesis of the 2-Pyridyltrimethylammonium Salt Precursor
-
Rationale: This step converts the readily available pyridine N-oxide into a highly reactive, stable salt that is ideal for nucleophilic fluorination. Isolating the salt intermediate is crucial as it prevents side reactions that can occur if fluoride is added directly to the initial activation mixture.[4]
-
Materials:
-
Substituted Pyridine N-Oxide (1.0 eq)
-
Tosyl anhydride (Ts₂O) (1.2 eq)
-
Trimethylamine (as a solution in THF or gas) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
Dissolve the pyridine N-oxide (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add tosyl anhydride (1.2 eq) portion-wise, maintaining the temperature at 0 °C. Stir for 15 minutes.
-
Add the trimethylamine solution (3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add a mixture of Et₂O/DCM to the residue and triturate. The solid ammonium salt precursor will precipitate.
-
Isolate the solid by vacuum filtration, wash with cold Et₂O, and dry under vacuum. The crude salt is often used directly in the radiosynthesis without further purification.
-
Part B: Automated Radiosynthesis of the 2-[¹⁸F]Fluoropyridine
-
Rationale: This procedure uses the standard K[¹⁸F]F-Kryptofix 2.2.2 methodology to generate a highly nucleophilic fluoride source for the substitution reaction. Azeotropic drying is critical to remove any water, which would otherwise solvate the fluoride ion and drastically reduce its reactivity.
-
Materials:
-
Aqueous [¹⁸F]Fluoride from cyclotron target water
-
Anion exchange cartridge (e.g., QMA)
-
Kryptofix 2.2.2 (K₂₂₂) solution (e.g., 10 mg in 1 mL acetonitrile)
-
Potassium Carbonate (K₂CO₃) solution (e.g., 1 mg in 0.5 mL water)
-
Ammonium salt precursor (5-10 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (MeCN) for drying and HPLC mobile phase
-
Sterile water for injection
-
-
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Pass the target water containing [¹⁸F]fluoride through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.
-
Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a mixture of the K₂₂₂ solution and the K₂CO₃ solution.
-
Azeotropic Drying: Add 1 mL of anhydrous MeCN to the vessel and heat under a stream of nitrogen or argon at 100-110 °C to evaporate the water and MeCN. Repeat this drying step twice to ensure the complex is anhydrous.
-
Radiofluorination: Prepare a solution of the ammonium salt precursor (5-10 mg) in 1 mL of anhydrous DMSO. Add this solution to the dried K[¹⁸F]F/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 110-150 °C for 5-15 minutes. Reaction conditions should be optimized for each specific precursor.[1][4]
-
Quenching and Dilution: After heating, cool the reaction vessel and quench the reaction by adding 4-5 mL of water or HPLC mobile phase.
-
Purification: Purify the crude reaction mixture using semi-preparative reversed-phase HPLC to isolate the [¹⁸F]-labeled product.
-
Formulation: Collect the HPLC fraction containing the product, remove the organic solvent using a rotary evaporator or by passing it through a C18 Sep-Pak cartridge, and formulate in a suitable vehicle (e.g., sterile saline with ethanol) for injection.
-
Caption: Experimental workflow for the radiosynthesis of 2-[¹⁸F]fluoropyridines.
Case Study: Radiosynthesis of [¹⁸F]AV-1451 ([¹⁸F]T807)
[¹⁸F]AV-1451 is a prominent PET tracer for imaging tau pathology in the brain. Its synthesis provides an excellent real-world example of the pyridine N-oxide precursor strategy.[3][4][5]
-
Precursor: The trimethylammonium salt precursor is prepared from the corresponding N-Boc protected pyridine N-oxide.[4]
-
Radiolabeling:
-
The precursor (5 mg) is reacted with the dried K[¹⁸F]F/K₂₂₂ complex in DMSO at 110 °C for 5 minutes.
-
Following the fluorination, the N-Boc protecting group is removed by adding hydrochloric acid and heating at 110 °C for another 5 minutes.
-
The reaction is neutralized with sodium acetate.
-
The final product, [¹⁸F]AV-1451, is then purified by semi-preparative HPLC.
-
-
Results: This method consistently produces [¹⁸F]AV-1451 in high decay-corrected radiochemical yields of 45–55%.[4]
Data Summary and Performance
The utility of this method is demonstrated by its application to a range of substrates. The following table summarizes typical results.
| Precursor Type | Leaving Group | Reaction Temp (°C) | Reaction Time (min) | Radiochemical Yield (RCY, decay-corrected) | Reference |
| 2-Pyridyltrimethylammonium | -NMe₃ | 110-180 | 5-15 | 45-88% | [4] |
| 2-Nitropyridine | -NO₂ | 150-180 | 5-15 | ~77% | [4] |
| 3-Bromo-4-nitropyridine N-oxide | -Br | Room Temp | ~5 | Moderate | [6][7] |
| [¹⁸F]AV-1451 Precursor | -NMe₃ | 110 | 5 | 45-55% | [4] |
Troubleshooting and Field-Proven Insights
-
Low Radiochemical Yield:
-
Cause: Inadequate drying of the [¹⁸F]fluoride complex is the most common culprit. Residual water will significantly decrease fluoride nucleophilicity.
-
Solution: Ensure at least two, preferably three, azeotropic drying cycles are performed. Use high-purity, anhydrous solvents for the reaction.
-
Cause: Precursor degradation. Some complex ammonium salts may be sensitive to high temperatures.
-
Solution: Optimize the reaction temperature and time. A lower temperature for a slightly longer duration may improve yields.
-
-
Formation of Side Products:
-
Observation: Formation of (dimethylamino)pyridine or other amine-related impurities.
-
Cause: This can occur if fluoride is added directly to the N-oxide activation mixture without isolating the ammonium salt intermediate.[4]
-
Solution: Always isolate the pyridyltrialkylammonium salt precursor before the radiofluorination step. Proper purification of the precursor is key.
-
-
Why use Kryptofix 2.2.2?
-
Kryptofix 2.2.2 is a cryptand that effectively chelates the potassium counter-ion (K⁺). This sequestration prevents ion-pairing between K⁺ and F⁻, liberating a highly reactive, "naked" fluoride anion that is a potent nucleophile.
-
Conclusion
The use of pyridine N-oxide precursors represents a significant advancement in ¹⁸F radiochemistry. By converting the N-oxide to a highly reactive intermediate, such as a pyridyltrialkylammonium salt, this strategy provides a reliable and high-yielding route to 2-[¹⁸F]fluoropyridines. The method's robustness, compatibility with automated synthesis platforms, and successful application in the production of important clinical tracers like [¹⁸F]AV-1451 underscore its value to the radiopharmaceutical sciences. This approach empowers researchers to efficiently label a diverse range of molecules, accelerating the discovery and development of novel PET imaging agents.
References
- 1. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Metal-Free Pathway for the Synthesis of 2-Fluoropyridines from Pyridine N-Oxides
Introduction: The Strategic Value of 2-Fluoropyridines
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug design.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Within this context, the 2-fluoropyridine moiety has emerged as a privileged structural motif in a multitude of pharmaceuticals and agrochemicals.[3] Furthermore, the synthesis of 2-[¹⁸F]fluoropyridines is of paramount importance for the development of radiotracers for Positron Emission Tomography (PET), a critical non-invasive imaging technique in clinical diagnostics and biomedical research.[4][5]
Traditional methods for synthesizing 2-fluoropyridines, such as the Balz-Schiemann reaction or nucleophilic aromatic substitution (SNAr) on 2-chloropyridines, often suffer from significant drawbacks, including the use of hazardous reagents, harsh reaction conditions, or the need for transition metal catalysts.[4] The use of readily available pyridine N-oxides as starting materials offers a more elegant and versatile alternative. The N-oxide functionality activates the pyridine ring for nucleophilic attack, primarily at the C2 and C4 positions, enabling regioselective functionalization under mild, metal-free conditions.[6][7]
This guide provides a detailed, field-proven protocol for the synthesis of 2-fluoropyridines from pyridine N-oxides via a stable 2-pyridyltrialkylammonium salt intermediate. This method is notable for its operational simplicity, broad functional group tolerance, and applicability to both standard fluorination (¹⁹F) and radiofluorination (¹⁸F) for PET applications.[4][8]
Reaction Principle and Mechanism
The overall transformation proceeds via a two-stage, one-pot sequence. The underlying principle is the conversion of the poor leaving group at the 2-position of the pyridine ring into a highly reactive trialkylammonium salt, which is then readily displaced by a fluoride nucleophile.
-
Activation and Ammonium Salt Formation: The pyridine N-oxide is first activated by an electrophilic reagent, typically tosyl anhydride (Ts₂O). This acylation of the N-oxide oxygen makes the pyridine ring highly electron-deficient and susceptible to nucleophilic attack. A tertiary amine, such as triethylamine or trimethylamine, then regioselectively attacks the C2 position. This process forms a stable, often isolable, 2-pyridyltrialkylammonium tosylate salt.[4][5]
-
Nucleophilic Fluorination: The trialkylammonium group at the C2 position serves as an excellent leaving group. It is subsequently displaced by a fluoride anion (e.g., from tetrabutylammonium fluoride - TBAF) to yield the desired 2-fluoropyridine product.
The regioselectivity of the initial attack is generally high for the C2 position. In cases where both C2 positions are blocked, functionalization can occur at the C4 position.[4]
Figure 1: General mechanism for the metal-free synthesis of 2-fluoropyridines.
Experimental Protocols
These protocols are based on the robust methodology developed by Naumiec et al.[4][5][8]
Materials and Reagents
-
Substituted Pyridine N-Oxide
-
Tosyl anhydride (Ts₂O)
-
Triethylamine (Et₃N) or Trimethylamine (Me₃N) solution
-
Tetrabutylammonium fluoride (TBAF), anhydrous solution in THF (1.0 M)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Tosyl anhydride is corrosive and moisture-sensitive.
Protocol 1: Synthesis and Isolation of the 2-Pyridyltriethylammonium Intermediate
This protocol is useful for preparing a stable precursor that can be stored and used for subsequent fluorination reactions.
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the pyridine N-oxide (1.0 equiv.).
-
Reagent Addition: Dissolve the N-oxide in anhydrous acetonitrile (approx. 0.2 M). Add triethylamine (3.0 equiv.) followed by the dropwise addition of a solution of tosyl anhydride (1.5 equiv.) in anhydrous acetonitrile.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude ammonium salt can often be used directly in the next step. If required, purification can be achieved by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of 2-Fluoropyridine (¹⁹F)
This protocol is a streamlined procedure for directly converting the N-oxide to the final fluorinated product.
-
Activation Step: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the pyridine N-oxide (1.0 equiv.) and dissolve it in anhydrous acetonitrile (0.2 M). Add triethylamine (3.0 equiv.) followed by tosyl anhydride (1.5 equiv.).
-
Intermediate Formation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the ammonium salt intermediate.
-
Fluorination: To the same flask, add a 1.0 M solution of anhydrous tetrabutylammonium fluoride (TBAF) in THF (2.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate and the formation of the product.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Figure 2: Step-by-step workflow for the one-pot synthesis of 2-fluoropyridines.
Substrate Scope and Performance
This method demonstrates broad applicability across a range of substituted pyridine N-oxides. The reaction is tolerant of various functional groups, including esters, amides, ethers, and even Lewis-basic heterocycles, which are often problematic in metal-catalyzed processes.[4]
| Entry | Pyridine N-Oxide Substituent | Product | Yield (%)[4] |
| 1 | 4-Phenyl | 2-Fluoro-4-phenylpyridine | 87 |
| 2 | 4-Methoxy | 2-Fluoro-4-methoxypyridine | 83 |
| 3 | 4-(Trifluoromethyl) | 2-Fluoro-4-(trifluoromethyl)pyridine | 81 |
| 4 | 3-Phenyl | 2-Fluoro-5-phenylpyridine | 84 |
| 5 | 3-Bromo | 5-Bromo-2-fluoropyridine | 78 |
| 6 | 2-Methyl | 2-Fluoro-6-methylpyridine | 81 |
| 7 | 2,6-Diphenyl | 4-Fluoro-2,6-diphenylpyridine | 76 |
| 8 | Ethyl Picolinate N-Oxide | Ethyl 6-Fluoropicolinate | 25 |
Table 1: Representative yields for the synthesis of 2-fluoropyridines from various pyridine N-oxides. Yields are for the isolated product after the two-step, one-pot procedure.
Causality and Field Insights:
-
High Yields for Electron-Diverse Substrates: The method works well with both electron-donating (Entry 2) and electron-withdrawing (Entry 3) groups, highlighting its robustness.
-
Regioselectivity: For 3-substituted pyridine N-oxides (Entries 4, 5), fluorination occurs exclusively at the C2 position, para to the existing substituent, demonstrating excellent regiocontrol.[4]
-
Steric Hindrance: When both C2 positions are substituted (Entry 7), the reaction proceeds efficiently at the C4 position, showcasing a predictable selectivity pattern.
-
Limitation: The lower yield observed for the ethyl picolinate N-oxide derivative (Entry 8) suggests that strong electron-withdrawing groups directly adjacent to the reaction center may diminish the efficacy of the transformation.[4]
Application to ¹⁸F-Radiolabeling for PET
A significant advantage of this methodology is its direct translatability to radiosynthesis. The stable 2-pyridyltrialkylammonium salt precursor can be prepared on a large scale and then subjected to radiofluorination using [¹⁸F]fluoride. This late-stage fluorination is ideal for incorporating the short-lived ¹⁸F isotope (t½ ≈ 110 min). The synthesis of [¹⁸F]AV-1451, a key PET tracer for imaging tau pathology in Alzheimer's disease, has been successfully achieved using this method.[4][5] The procedure involves reacting the precursor salt with K¹⁸F/Kryptofix 2.2.2 in DMSO at elevated temperatures for a short duration.[4]
Conclusion
The conversion of pyridine N-oxides to 2-fluoropyridines via activation and subsequent displacement of a trialkylammonium intermediate is a powerful and versatile metal-free strategy. Its mild conditions, broad functional group tolerance, high regioselectivity, and applicability to both ¹⁹F and ¹⁸F chemistry make it an invaluable tool for researchers in drug discovery and molecular imaging. This protocol provides a reliable and scalable pathway to access valuable fluorinated heterocycles from simple, readily available starting materials.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science [mdpi.com]
- 3. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-fluoropyridine 1-oxide
Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluoropyridine 1-oxide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this N-oxidation reaction. Our goal is to provide actionable insights and scientifically-grounded solutions to help you improve reaction yield, purity, and consistency.
The conversion of 2-Chloro-5-fluoropyridine to its corresponding N-oxide is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. While seemingly straightforward, this oxidation requires careful control of reaction parameters to prevent incomplete conversion, side-product formation, and purification difficulties. This guide addresses the most frequent issues encountered in the lab through a detailed troubleshooting section and a comprehensive FAQ.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during the synthesis. Each answer is followed by an expert explanation of the underlying chemical principles.
Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?
Answer: Low to no yield is the most common issue and typically points to one of four areas: oxidant quality, reaction temperature, stoichiometry, or workup procedure.
Step-by-Step Troubleshooting:
-
Verify Oxidant Activity: If using meta-chloroperoxybenzoic acid (m-CPBA), its purity is critical. Commercial m-CPBA is often sold at ~77% purity and can degrade over time.[1] Before starting, titrate a sample of your m-CPBA to determine the exact concentration of the active oxidant.[1] If using a hydrogen peroxide/acid system, ensure your H₂O₂ is not from an old, decomposed stock.
-
Optimize Reaction Temperature: The N-oxidation of pyridines is exothermic.[2] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, the oxidant can decompose, or side reactions may occur. For m-CPBA, a common starting point is to add the oxidant at 0-5 °C and then allow the reaction to warm to room temperature (20-25 °C) for 24 hours.[3] For H₂O₂/acetic acid, temperatures are typically higher, in the range of 70-80 °C.[4]
-
Check Stoichiometry: Use a slight excess of the oxidant, typically 1.1 to 1.5 molar equivalents relative to the 2-Chloro-5-fluoropyridine. An insufficient amount will lead to incomplete conversion, while a large excess complicates purification and can promote side reactions.
-
Review Workup and Isolation: this compound is a polar, water-soluble compound.[5] Aggressive aqueous washes or improper phase separation can lead to significant product loss. The acidic byproducts (m-chlorobenzoic acid or acetic acid) must be removed effectively, typically by a mild basic wash (e.g., saturated sodium bicarbonate or sodium sulfite solution), but avoid overly basic conditions which could degrade the product.[6]
Expert Explanation: The nitrogen atom in the pyridine ring is nucleophilic and attacks the electrophilic oxygen of the peroxy acid. The electron-withdrawing effects of the chlorine and fluorine atoms on the pyridine ring decrease the nucleophilicity of the nitrogen, making the reaction slower than with unsubstituted pyridine. This requires carefully controlled conditions to ensure the reaction proceeds to completion without degrading the starting material or product. The quality of the oxidant is paramount; an inactive oxidant is equivalent to not adding a key reagent. Similarly, because the product is polar, a standard "wash and extract" workup designed for nonpolar compounds will often fail, pulling the desired N-oxide into the aqueous layer where it is discarded.
Q2: My TLC/LCMS analysis shows significant starting material remaining even after a long reaction time. How can I drive the reaction to completion?
Answer: Incomplete conversion is typically due to insufficient oxidant activity or suboptimal reaction conditions.
Recommended Actions:
-
Incremental Oxidant Addition: If you've confirmed your oxidant is active, add an additional portion (e.g., 0.2-0.3 equivalents) to the reaction mixture and continue monitoring.
-
Increase Temperature: If the reaction has stalled at room temperature, gently warming it to 30-40 °C can help push it to completion. Monitor by TLC to ensure product degradation does not occur at the higher temperature.
-
Extend Reaction Time: Some N-oxidations of electron-deficient pyridines can be slow. Allow the reaction to proceed for an extended period (e.g., 48 hours), ensuring you have a way to monitor its progress.
Expert Explanation: The reduced nucleophilicity of the substituted pyridine ring means the activation energy for the N-oxidation is higher than for pyridine itself. According to reaction kinetics, increasing the concentration of a reactant (the oxidant) or increasing the temperature will increase the reaction rate. By adding more oxidant or providing more thermal energy, you can overcome this activation barrier and favor product formation.
Q3: I'm observing multiple unidentified spots on my TLC plate. How can I minimize side-product formation?
Answer: Side-product formation in pyridine N-oxidation often results from over-oxidation, reaction with impurities, or thermal degradation.
Mitigation Strategies:
-
Controlled Oxidant Addition: Add the oxidant slowly and at a reduced temperature (e.g., 0-5 °C).[3] This helps to dissipate the exothermic heat of the reaction and maintain a controlled concentration of the oxidant, preventing localized "hot spots" and over-oxidation.
-
Use High-Purity Starting Material: Ensure your 2-Chloro-5-fluoropyridine is free from other pyridine isomers or reactive impurities.
-
Avoid Excessive Heat: Do not use excessively high temperatures, as this can lead to decomposition of the N-oxide product.[7]
-
Purification: If side products are unavoidable, they can often be removed via column chromatography on silica gel, taking advantage of the high polarity of the N-oxide product.
Expert Explanation: While the nitrogen is the most nucleophilic site, other positions on the ring can react under harsh conditions. Furthermore, the N-oxide product itself can sometimes undergo subsequent reactions.[8] Maintaining the lowest effective reaction temperature and avoiding a large excess of the oxidant are key principles for maximizing selectivity in chemical reactions. This ensures that only the desired, lowest-activation-energy pathway (N-oxidation) occurs.
Frequently Asked Questions (FAQs)
Q1: Which oxidation system is better: m-CPBA or hydrogen peroxide with acetic acid?
Answer: Both systems are effective, but the choice depends on scale, cost, safety, and purification considerations.
| Feature | m-CPBA System | Hydrogen Peroxide / Acetic Acid System |
| Reactivity | Generally more reactive and reliable for electron-deficient pyridines.[9] | Effective, but may require higher temperatures or catalysts.[10][11] |
| Workup | Relatively straightforward; byproduct (m-chlorobenzoic acid) is a solid and can be filtered or washed out.[6] | Can be more complex; requires removal of acetic acid and unreacted peroxide.[2] |
| Safety | Solid peroxy acids can be shock-sensitive and have thermal decomposition hazards.[1] | High-concentration H₂O₂ is a strong oxidizer; reaction is exothermic and requires careful temperature control. |
| Cost | More expensive, especially for large-scale synthesis. | Significantly cheaper and more atom-economical. |
| Recommendation | Excellent for lab-scale synthesis (<100g) where reliability and ease of workup are prioritized. | Preferred for large-scale or industrial processes where cost is a major factor. |
Q2: What are the optimal reaction conditions for this synthesis?
Answer: The optimal conditions depend on the chosen oxidant. The following table provides a validated starting point for your experiments.
| Parameter | m-CPBA Method | H₂O₂ / Acetic Acid Method |
| Solvent | Dichloromethane (DCM), Chloroform | Glacial Acetic Acid |
| Temperature | 0 °C to 25 °C[3] | 70 °C to 80 °C[4] |
| Molar Ratio (Oxidant:Pyridine) | 1.1 - 1.5 : 1 | 1.5 - 2.0 : 1 |
| Reaction Time | 12 - 24 hours | 18 - 24 hours[4] |
| Catalyst | Not required | Optional: Tungstic acid can improve yield and reaction rate.[12] |
Q3: How can I effectively monitor the reaction's progress?
Answer: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Mobile Phase: A mixture of a polar and non-polar solvent, such as Ethyl Acetate/Hexanes or Dichloromethane/Methanol. A good starting ratio is 7:3 or 9:1.
-
Visualization: Use a UV lamp (254 nm). The starting pyridine and the N-oxide product should both be UV active.
-
Interpretation: The product, this compound, is significantly more polar than the starting material. Therefore, it will have a much lower Rf value (it will not travel as far up the TLC plate). The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q4: What are the most critical safety precautions?
Answer: Working with strong oxidants requires strict adherence to safety protocols.
-
Exothermic Hazard: The reaction is exothermic. Always add the oxidant slowly and with efficient cooling (ice bath) and stirring to control the temperature.[2] Run new reactions on a small scale first.
-
Peroxide Stability: Peroxy acids like m-CPBA and concentrated hydrogen peroxide are potentially explosive. Do not expose them to heat, friction, or incompatible materials (e.g., strong acids, bases, or metals).[1][9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Quenching: After the reaction is complete, any excess peroxide should be quenched. A solution of sodium sulfite or sodium thiosulfate is commonly used for this purpose until a negative test result is obtained with peroxide test strips.
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for addressing low yield.
Caption: General Experimental Workflow for N-Oxidation.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Workup [chem.rochester.edu]
- 7. baranlab.org [baranlab.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 10. Predict the product(s) of the following reactions: (b) Pyridine + H2O2 (.. [askfilo.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Page loading... [guidechem.com]
Technical Support Center: Catalyst Selection for the Oxidation of 2-Chloropyridines
Welcome to the technical support center for the oxidation of 2-chloropyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.
The synthesis of 2-chloropyridine-N-oxide is a critical step in the production of numerous pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, facilitating subsequent nucleophilic substitution reactions. However, the oxidation of the electron-deficient 2-chloropyridine ring presents unique challenges, making catalyst selection and process optimization paramount for achieving high yields and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues encountered during this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the oxidation of 2-chloropyridine?
There are several established methods for the N-oxidation of 2-chloropyridines, each with its own set of advantages and disadvantages. The choice of catalyst and oxidant is often dictated by factors such as scale, cost, safety, and available equipment.
Commonly Employed Systems:
-
Peroxycarboxylic Acids (e.g., m-CPBA, Peracetic Acid): These are highly effective and widely used oxidants. meta-Chloroperoxybenzoic acid (m-CPBA) is a common choice for laboratory-scale synthesis due to its reliability.[2][3][4] Peracetic acid, often generated in situ from acetic acid and hydrogen peroxide, is a more cost-effective option for larger-scale production.[5][6][7]
-
Hydrogen Peroxide with Catalysts: This is a "greener" and more atom-economical approach. The choice of catalyst is crucial for activating the hydrogen peroxide.
-
Tungsten-based Catalysts: Tungstic acid or phosphotungstic acid, often in the presence of sulfuric acid, are effective catalysts.[1][8] However, the use of these heavy metal catalysts can necessitate additional purification steps to remove them from the final product.[9]
-
Anhydride Catalysts: Maleic anhydride and its derivatives can be used to generate a peroxy acid in situ with hydrogen peroxide, driving the N-oxidation.[5][6][7][10]
-
Heterogeneous Catalysts: Immobilized catalysts, such as phosphotungstic acid on silica or polymer-supported catalysts, offer the advantage of easier separation from the reaction mixture.[8][9][11][12][13] Zeolites like TS-1 have also been investigated.[14][15]
-
-
Urea-Hydrogen Peroxide (UHP): This solid, stable source of hydrogen peroxide can be used in conjunction with activators like trifluoroacetic anhydride, and is particularly useful for oxidizing electron-deficient pyridines.[16][17]
Troubleshooting Guide
Scenario 1: Low Conversion or Incomplete Reaction
Question: "I'm seeing a significant amount of unreacted 2-chloropyridine in my reaction mixture, even after extended reaction times. What could be the issue?"
Possible Causes and Solutions:
-
Insufficient Oxidant: The molar ratio of the oxidant to the 2-chloropyridine is a critical parameter. For hydrogen peroxide-based systems, an excess of the oxidant is typically required to drive the reaction to completion.[1]
-
Troubleshooting Step: Increase the molar equivalents of the oxidant (e.g., hydrogen peroxide) incrementally. A common starting point is a 1.3:1 to 1.5:1 molar ratio of hydrogen peroxide to 2-chloropyridine.[1]
-
-
Inadequate Catalyst Loading or Activity: The catalyst plays a pivotal role in activating the oxidant.
-
Troubleshooting Step:
-
Homogeneous Catalysts (e.g., Tungstic Acid): Ensure the correct catalyst loading is used. For the tungstic acid/sulfuric acid system, the optimal ratio of 2-chloropyridine to tungstic acid is reported to be between 18.5:1 and 20.8:1.[1]
-
Heterogeneous Catalysts: The catalyst may have lost activity. If using a recycled catalyst, consider regeneration or using a fresh batch. Ensure proper mixing to overcome mass transfer limitations.
-
-
-
Sub-optimal Reaction Temperature: The N-oxidation of 2-chloropyridine is highly sensitive to temperature.[1]
Catalyst and Oxidant Loading Comparison
| Catalytic System | Typical Molar Ratio (Oxidant:Substrate) | Typical Catalyst Loading | Reference |
| H₂O₂ / Tungstic Acid / H₂SO₄ | 1.3:1 - 1.5:1 | 18.5:1 - 20.8:1 (Substrate:Tungstic Acid) | [1] |
| in situ Peracetic Acid / Maleic Anhydride | 1.2:1 - 2.0:1 (H₂O₂:Substrate) | 0.15 - 0.5 moles per mole of substrate | [7] |
| H₂O₂ / Polymer-supported Anhydride (Od-MA) | 2:1 | 0.2 equivalents | [13] |
| H₂O₂ / Phosphotungstic Acid on SiO₂ | 6:1 | 3.3% by mass | [8] |
Scenario 2: Formation of Impurities and Darkening of the Reaction Mixture
Question: "My reaction mixture is turning dark brown, and I'm observing significant side product formation in my analysis. How can I improve the selectivity?"
Possible Causes and Solutions:
-
Excessive Reaction Temperature: As mentioned, high temperatures can lead to decomposition of the starting material or the N-oxide product, resulting in discoloration.[1] The product, 2-chloropyridine-N-oxide, can be unstable under the reaction conditions.[9][11]
-
Troubleshooting Step: Carefully control the reaction temperature, ensuring it does not exceed 80°C. Consider a slower addition of the oxidant to better manage any exotherms.
-
-
Incorrect Catalyst Concentration: An excess of certain catalysts, such as sulfuric acid, can promote side reactions.[1]
-
Troubleshooting Step: If using the tungstic acid/sulfuric acid system, ensure the volume ratio of concentrated sulfuric acid to 2-chloropyridine does not exceed 0.3:1.0, as higher ratios can rapidly increase side reactions.[1]
-
-
Product Instability and Decomposition: 2-chloropyridine-N-oxide itself can be unstable, especially at elevated temperatures and in the presence of strong acids.[9][11] There are reports of exothermic decomposition of 2-chloropyridine-N-oxide at temperatures around 120-130°C, which can lead to dangerous runaway reactions.[18]
-
Troubleshooting Step:
-
Minimize the reaction time once high conversion is achieved.
-
Cool the reaction mixture promptly after completion.
-
During workup and purification, avoid excessive heating. Distillation of the crude product should be performed with caution.
-
-
Experimental Workflow and Decision-Making
The following diagram illustrates a general workflow for selecting and optimizing a catalyst system for the oxidation of 2-chloropyridine.
References
- 1. Page loading... [guidechem.com]
- 2. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 3. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US4504667A - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
- 6. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
- 7. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. doras.dcu.ie [doras.dcu.ie]
- 10. Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and use of an immobilized catalyst for the n-oxidation of 2-chloropyridine - DORAS [doras.dcu.ie]
- 12. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 13. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]
- 14. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 15. N-oxidation of pyridines by hydrogen peroxide in the presence of TS-1 - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. shippai.org [shippai.org]
2-Chloro-5-fluoropyridine 1-oxide storage and stability issues
Technical Support Center: 2-Chloro-5-fluoropyridine 1-oxide
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Given that specific stability and degradation data for this particular N-oxide are not extensively published, this guide synthesizes field-proven insights and data from structurally analogous compounds, such as 2-chloropyridine 1-oxide and 2-chloro-5-fluoropyridine, to provide a robust framework for its storage, handling, and troubleshooting. Our goal is to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage and stability of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the compound. Based on data from related pyridine N-oxides and chlorofluoropyridines, the following conditions are recommended to minimize degradation.
Causality Explained: The pyridine N-oxide functional group can be sensitive to heat and light, while the chloro- and fluoro-substituents dictate its reactivity. Low temperatures slow down potential decomposition reactions. An inert atmosphere prevents reactions with atmospheric moisture and oxygen, which could lead to hydrolysis of the C-Cl bond or other oxidative side reactions.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[2][3] | Minimizes thermal degradation and slows kinetic processes. |
| Atmosphere | Under inert gas (Argon or Nitrogen)[2] | Prevents moisture absorption and potential oxidative degradation. |
| Light | Protect from light (Amber vial)[1] | Prevents photodegradation, a known pathway for chloropyridines.[4] |
| Container | Tightly sealed, appropriate for chemicals[3][5][6] | Prevents contamination and exposure to air/moisture. |
Q2: My compound has changed color from white/cream to yellow/brown. Is it still usable?
A2: A distinct color change is a primary indicator of potential degradation. While slight discoloration may not always signify a catastrophic loss of purity, a noticeable shift to yellow or brown suggests the formation of chromophoric byproducts.
Causality Explained: Degradation pathways, such as polymerization, N-oxide reduction, or ring-opening reactions, can generate conjugated systems that absorb visible light, resulting in a colored appearance. Before use, it is imperative to re-analyze the material's purity via techniques like NMR, LC-MS, or GC-MS to identify any new species and quantify the remaining starting material.
Q3: Is this compound sensitive to moisture or air?
A3: Yes. While generally stable under recommended conditions, prolonged exposure to atmospheric moisture and oxygen should be avoided.[7]
Causality Explained:
-
Moisture: The compound can be hygroscopic. More critically, moisture can facilitate the slow hydrolysis of the activated 2-chloro group to form 2-hydroxy-5-fluoropyridine 1-oxide, especially if acidic or basic impurities are present.
-
Air (Oxygen): While the N-oxide is already an oxidized form, further oxidative degradation of the pyridine ring is a potential pathway for related compounds, which can be accelerated by heat and light.[8]
Q4: What are the primary chemical incompatibilities I should be aware of?
A4: To prevent hazardous reactions and maintain the compound's stability, avoid contact with the following materials.
| Incompatible Material Class | Specific Examples | Reason for Incompatibility |
| Strong Oxidizing Agents [6][7][9] | Peroxides, Nitric Acid, Perchlorates | Can cause vigorous, potentially explosive reactions and lead to uncontrolled degradation of the pyridine ring. |
| Strong Acids [9][10][11] | Sulfuric Acid, Hydrochloric Acid | Can protonate the N-oxide oxygen, potentially activating the ring towards unwanted side reactions or causing decomposition. |
| Strong Reducing Agents | Metal Hydrides (e.g., NaBH₄, LiAlH₄), PCl₃ | These will readily reduce the N-oxide functionality back to the parent pyridine (2-chloro-5-fluoropyridine). This is a common synthetic transformation but an undesirable degradation pathway. |
| Strong Bases [7] | Sodium Hydroxide, Potassium tert-butoxide | Can promote nucleophilic substitution of the chlorine atom or other base-catalyzed decomposition pathways. |
Section 2: Troubleshooting Experimental Issues
This section provides a logical framework for diagnosing and resolving common problems encountered during reactions involving this compound.
Problem: My reaction is showing low or no yield, and analysis shows mainly unreacted starting material.
This is a frequent issue that often points back to the stability and handling of the reagent or the reaction setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Expert Analysis:
-
Starting Material Integrity: Before any experiment, confirm the purity of your this compound. A quick proton NMR or LC-MS is advisable, especially if the bottle is old or has been opened multiple times. Look for the absence of peaks corresponding to the parent pyridine (deoxygenated form) or the hydrolyzed product.
-
Solvent and Reagent Quality: The N-oxide can be sensitive to trace impurities. Ensure solvents are rigorously dried and degassed. Other reagents, especially bases or nucleophiles, should be of the highest purity available.
-
Inert Atmosphere: The importance of a dry, oxygen-free atmosphere cannot be overstated, particularly in metal-catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig couplings) where both the catalyst and the N-oxide can be sensitive.[12]
Problem: I see unexpected byproducts in my reaction mixture that are not related to my other reagents.
This may indicate that the this compound is degrading under the reaction conditions.
Potential Degradation Pathways Diagram:
Caption: Potential degradation pathways under stress conditions.
Expert Analysis:
-
Deoxygenation: If you observe the mass or NMR signals for 2-chloro-5-fluoropyridine, your reaction conditions may contain an unintentional reducing agent, or the temperature may be high enough to cause thermal deoxygenation.
-
Hydrolysis: The presence of 2-hydroxy-5-fluoropyridine 1-oxide suggests that water is present in your reaction and the conditions (e.g., strong base) are promoting nucleophilic substitution of the chloride.
-
Photodegradation: If your reaction is light-sensitive, you may see a complex mixture of byproducts. Photolysis of 2-chloropyridine is known to produce various intermediates, including ring-opened products.[4] Always protect light-sensitive reactions by wrapping the flask in aluminum foil.
Section 3: Protocol - General Procedure for Nucleophilic Aromatic Substitution (SₙAr)
This protocol provides a self-validating system for using this compound, with built-in checkpoints for ensuring reagent integrity.
Objective: To substitute the 2-chloro position with a generic amine nucleophile (R₂NH).
Materials:
-
This compound (purity confirmed >98%)
-
Amine nucleophile (R₂NH, 1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF), <50 ppm water
-
Oven-dried glassware, magnetic stir bar, and reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation (Checkpoint 1 - Inert Environment): Assemble the oven-dried glassware while hot and allow it to cool under a stream of inert gas. This ensures a dry, oxygen-free environment from the start.
-
Reagent Addition (Checkpoint 2 - Reagent Integrity): To the reaction flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq) under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous DMF via syringe through a septum. Begin vigorous stirring.
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitoring (Checkpoint 3 - Progress Validation): Monitor the reaction progress by TLC or LC-MS. A sample taken after 15-30 minutes should show some product formation. If no reaction is observed, re-evaluate the integrity of the starting material and the reaction setup (see Troubleshooting).
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This structured protocol, with its integrated checkpoints, helps ensure that any failure can be quickly diagnosed, separating issues of reagent stability from problems with the reaction conditions themselves.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. 2-Chloro-5-fluoropyridine | 31301-51-6 [amp.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. volochem.com [volochem.com]
- 6. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Safe Disposal of 2-Chloro-5-fluoropyridine 1-oxide Waste
Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and standardized procedures for the safe handling and disposal of waste containing 2-Chloro-5-fluoropyridine 1-oxide. As a halogenated pyridine N-oxide, this compound and its waste streams require careful management to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a halogenated heterocyclic compound. The primary hazards are associated with its reactivity and potential toxicity. Like many halogenated organic compounds, it is classified as a hazardous material.[1][2] Key concerns include:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin. It can cause irritation to the skin, eyes, and respiratory system.
-
Reactivity: While generally stable under normal conditions, pyridine N-oxides can decompose exothermically at very high temperatures.[3] Incompatible with strong oxidizing agents and strong acids.[4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent contamination.[2]
Q2: What immediate steps should be taken in case of a small spill?
For a small laboratory spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.
-
Wear appropriate PPE: This includes, at a minimum, a lab coat, safety goggles or face shield, and chemical-resistant gloves (e.g., nitrile).
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[5][6]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.
Q3: What are the approved disposal routes for this type of waste?
The universally recommended and accepted disposal method for halogenated organic waste is incineration by a licensed professional waste disposal service.[5][7][8] This high-temperature process is equipped with scrubbers and afterburners to neutralize harmful decomposition products like hydrogen chloride (HCl) and hydrogen fluoride (HF).[5] Never dispose of this chemical down the drain or in regular trash.[9]
Q4: How should I label a waste container for this compound?
All waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration or volume of each component.
-
The relevant hazard pictograms (e.g., irritant, toxic, environmentally hazardous).
-
The date accumulation started.
-
Your name, lab number, and contact information.
Waste Disposal Workflow
The following diagram outlines the decision-making process for handling waste streams containing this compound.
Caption: Decision workflow for safe disposal of halogenated waste.
Troubleshooting Guide
Q: My halogenated waste container is warm to the touch and/or appears to be pressurized after adding waste containing this compound. What is happening and what should I do?
A: Causality: This indicates a possible chemical reaction occurring within the waste container. The most likely cause is the presence of an incompatible chemical. Pyridine N-oxides can react with strong acids or oxidizing agents. Thermal decomposition, though less likely at room temperature, can also generate gas.[10]
Solution:
-
Do NOT open the container.
-
If safe to do so, carefully place the container in a fume hood to contain any potential vapor release.
-
Alert your colleagues and supervisor immediately.
-
Contact your institution's EHS or emergency response team for guidance. Provide them with a list of all chemicals that have been added to the container.
-
In the future, ensure that incompatible waste streams are never mixed. For example, acidic aqueous waste should not be mixed with organic solvent waste.
Q: I have a small amount of pure, unused this compound that is expired. Can I neutralize it in the lab before disposal?
A: It is strongly advised NOT to attempt neutralization or destruction of this compound in a standard laboratory setting. The chemistry of halogenated pyridine N-oxides is complex. Attempted neutralization with common lab reagents (e.g., strong bases like NaOH) could lead to uncontrolled exothermic reactions or the production of other hazardous compounds. The N-O bond can act as an oxidant, and the halogenated ring has multiple reactive sites. The safest and most compliant method is to dispose of the pure compound in its original container through your institutional waste program.[5]
Q: Can I mix waste containing this compound with other non-halogenated organic solvents like acetone or methanol?
A: Technically yes, but it is poor practice and not cost-effective. Once a non-halogenated solvent is mixed with a halogenated one, the entire mixture is classified as halogenated waste.[1] Halogenated waste is significantly more expensive to dispose of via incineration than non-halogenated waste, which can sometimes be recycled or used for fuel blending.[9] For this reason, always maintain separate waste streams for halogenated and non-halogenated organic liquids.[1][7]
Chemical Incompatibility and Disposal Summary
| Substance Class | Compatible with this compound? | Notes & Disposal Guidance |
| Strong Oxidizing Agents | NO | Risk of vigorous, potentially explosive reaction. Keep waste streams separate. |
| (e.g., Nitric Acid, Peroxides, Permanganates) | ||
| Strong Acids | NO | Can cause exothermic reactions and degradation.[4] Keep waste streams separate. |
| (e.g., Sulfuric Acid, HCl >1M) | ||
| Strong Bases | NO | Potential for vigorous reaction or formation of unknown hazardous byproducts. |
| (e.g., NaOH, KOH solutions) | ||
| Other Halogenated Solvents | YES | Can be combined in a designated "Halogenated Organic Waste" container. |
| (e.g., Dichloromethane, Chloroform) | ||
| Non-Halogenated Solvents | NO (Best Practice) | Segregate to avoid costly disposal. If mixed, the entire volume must be treated as halogenated waste.[1] |
| (e.g., Acetone, Hexanes, Ethyl Acetate) | ||
| Aqueous Waste (Neutral) | NO | Do not mix organic and aqueous waste streams. |
Protocol: Standard Procedure for Waste Accumulation and Disposal
This protocol outlines the essential steps for the routine accumulation of waste containing this compound.
1.0 Objective To safely collect and store hazardous waste containing this compound for final disposal by a certified entity.
2.0 Materials
-
Appropriate hazardous waste container (e.g., HDPE or glass bottle with a screw cap).
-
Secondary containment bin.
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.
3.0 Procedure
-
Container Selection: Obtain a clean, dry, and chemically compatible waste container. Ensure the container has a secure, vapor-tight lid.
-
Labeling: Before adding any waste, affix a completed hazardous waste label to the container.
-
Waste Transfer:
-
Perform all waste transfers inside a certified chemical fume hood.
-
Carefully pour the waste into the container, using a funnel if necessary to prevent spills.
-
Do not fill the container beyond 80% capacity to allow for vapor expansion.
-
-
Segregation: This container is for HALOGENATED ORGANIC WASTE ONLY . Do not add any of the incompatible materials listed in the table above.
-
Storage:
-
Securely close the container lid immediately after adding waste.
-
Place the container in a designated secondary containment bin in a satellite accumulation area.
-
The storage area must be cool, dry, well-ventilated, and away from heat or ignition sources.[11]
-
-
Disposal Request:
-
When the container is full (at 80% capacity) or if waste has been accumulated for the maximum time allowed by your institution (e.g., 90 days), submit a chemical collection request to your EHS department.[11]
-
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. bucknell.edu [bucknell.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Preventing runaway reactions during pyridine N-oxidation
A Guide to Preventing and Managing Runaway Reactions
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the N-oxidation of pyridines is a powerful and essential transformation in the development of pharmaceuticals and specialty chemicals. However, the highly exothermic nature of this reaction, coupled with the thermal instability of common oxidants and the N-oxide products themselves, presents a significant risk of thermal runaway if not properly controlled.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth answers to critical safety questions. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you design safer experiments, troubleshoot potential issues, and respond effectively to unexpected events.
Section 1: Frequently Asked Questions - Understanding the Hazard
This section addresses the fundamental principles governing thermal runaway in pyridine N-oxidation reactions.
Q: What exactly is a "runaway reaction" in the context of pyridine N-oxidation?
A: A runaway reaction is a thermally unstable process that occurs when the heat generated by the chemical reaction exceeds the rate at which heat can be removed from the system. This imbalance creates a dangerous positive feedback loop: the reaction temperature increases, which in turn accelerates the reaction rate, leading to an even faster rate of heat generation.[1]
In pyridine N-oxidation, this is not limited to the desired reaction. The primary dangers often stem from two secondary, highly exothermic events that can be triggered by an initial temperature increase:
-
Decomposition of the Oxidizing Agent: Excess oxidant, particularly hydrogen peroxide or peracetic acid, can decompose violently at elevated temperatures, releasing significant energy and generating gas (e.g., oxygen).[2][3]
-
Decomposition of the Product: The pyridine N-oxide product itself can be thermally unstable and may decompose exothermically, further contributing to the runaway.[4]
This rapid increase in temperature and pressure can exceed the limits of the reactor, leading to equipment failure, explosion, and the release of hazardous materials.[5][6]
Caption: The positive feedback loop of a thermal runaway reaction.
Q: My reaction was fine in the lab. Why is it so dangerous at a larger scale?
A: This is a critical and common process safety issue rooted in chemical engineering principles. The problem lies in the changing surface-area-to-volume ratio .
-
Small Scale (e.g., 100 mL flask): The flask has a large surface area relative to its small volume. This allows for efficient heat transfer to the surroundings (e.g., an ice bath), effectively dissipating the heat generated by the reaction.
-
Large Scale (e.g., 50 L reactor): As you increase the scale, the volume of the reaction mixture increases by a cubic factor (volume ∝ radius³), while the surface area available for cooling only increases by a square factor (area ∝ radius²).
This dramatic decrease in the relative surface area means the reactor cannot remove heat as efficiently. A reaction that was easily temperature-controlled on the bench can quickly build up heat and initiate a runaway on a larger scale.[7] This is why direct scale-up without proper safety assessment is extremely hazardous.
Caption: Heat transfer efficiency decreases as reactor scale increases.
Q: Which oxidizing agents are most commonly associated with these hazards?
A: While all oxidations are exothermic, the most significant hazards arise from peroxy compounds due to their potential for violent decomposition. The choice of oxidant is therefore the single most important safety decision.
| Oxidant | Advantages | Disadvantages & Hazards | Key Safety Considerations |
| Hydrogen Peroxide (H₂O₂) | Inexpensive, high atom economy, byproduct is water.[7][8] | High Runaway Potential. Decomposition is exothermic and catalyzed by trace metals or bases.[9] Rate of decomposition doubles with every 10°C temperature increase.[9] Can form explosive mixtures. | Strict temperature control is paramount. Use metal-free reactors (e.g., glass). Ensure pyridine substrate is free of metal contaminants. Requires controlled, slow addition. |
| Peracetic Acid (CH₃CO₃H) | Highly effective and reactive oxidant. | Highly Corrosive and Thermally Unstable. Strong oxidizer that can react violently.[10][11] Can explode at high temperatures (~110°C).[12] | Must be handled with extreme caution.[13] Requires slow addition, efficient cooling, and robust temperature monitoring. Never distill residual solvent without first quenching all remaining peroxides.[13] |
| m-CPBA | Effective and well-understood reagent. | Generates solid, hazardous byproducts (m-chlorobenzoic acid) that can complicate workup and waste disposal.[7] Still a peroxy acid with thermal instability risks. | While often perceived as more controlled than H₂O₂, it is not without risk. Follow all standard precautions for peroxy compounds. |
| Urea-H₂O₂ / Sodium Perborate | Solid, often easier-to-handle sources of H₂O₂. | Can still lead to uncontrolled H₂O₂ decomposition if heat transfer is inadequate. Reaction kinetics may be different and require re-optimization. | Do not assume solid reagents are inherently safe. Thermal hazard assessment is still required. |
Section 2: Troubleshooting and Prevention Guide
This section provides answers to specific issues you may encounter during your experiments.
Q: How do I select the safest possible reaction conditions for a new pyridine substrate?
A: A systematic approach is crucial.
-
Start with Literature Precedent: Search for N-oxidation procedures on pyridines with similar electronic properties (e.g., electron-donating or -withdrawing groups). Pay close attention to reported temperatures, addition times, and safety observations.
-
Perform a Small-Scale Test (1-5 mmol): Always begin on a microscale. Use a three-necked flask equipped with a magnetic stirrer, a dropping funnel for the oxidant, and a digital thermometer to monitor the internal temperature. Have an ice bath ready to immediately cool the reaction if the temperature rises unexpectedly.[13]
-
Monitor the Exotherm: During the small-scale test, add the first 5-10% of the oxidant and observe the temperature change (ΔT). This gives you a preliminary indication of the reaction's exothermicity. A sharp, rapid rise signals a high-risk reaction that requires very slow addition and robust cooling.
-
Consider Calorimetry: Before any scale-up beyond a few grams, performing reaction calorimetry is the industry standard for process safety.[2][3] Techniques like Differential Scanning Calorimetry (DSC) or Adiabatic Rate Calorimetry (ARC) can determine critical safety parameters like:
-
Onset Temperature (Tₒ): The temperature at which self-heating begins.
-
Adiabatic Temperature Rise (ΔTₐₔ): The maximum temperature the reaction would reach if no heat were lost to the surroundings. A high ΔTₐₔ is a major red flag.[7]
-
Q: What are the immediate warning signs of an impending runaway, and what should I do?
A: You must be able to recognize the signs of a reaction going out of control.
-
Primary Warning Sign: A sudden, uncontrolled rise in the internal reaction temperature, even with cooling applied.
-
Secondary Signs:
-
Rapid gas evolution or foaming.
-
Noticeable increase in pressure in a closed or vented system.
-
Change in color or viscosity of the reaction mixture.
-
If you observe any of these signs, act immediately . Follow the emergency quenching protocol outlined in the next section. Do not wait to see if it stabilizes on its own.
Q: I need to scale up my reaction. What is the minimum safety workflow I should follow?
A: Scaling up requires a shift in mindset from chemistry to chemical engineering.
Caption: A mandatory workflow for the safe scale-up of pyridine N-oxidation.
Section 3: Standard Operating Procedures (SOPs)
These protocols provide a framework for safe execution and emergency response. They must be adapted to the specific hazards of your substrate and oxidant.
SOP-1: Controlled Lab-Scale Pyridine N-Oxidation (Example: H₂O₂/AcOH)
WARNING: This reaction is highly exothermic. Perform all steps behind a safety shield in a well-ventilated fume hood.
-
Equipment Setup:
-
Assemble a three-necked round-bottom flask with a magnetic stir bar.
-
Fit one neck with a digital thermometer, ensuring the probe is submerged in the reaction medium.
-
Fit the central neck with an addition funnel containing the oxidant solution (e.g., 30% H₂O₂).
-
Fit the third neck with a condenser or a gas outlet connected to a bubbler.
-
Place the entire apparatus in a secondary container (e.g., a plastic tub) and prepare a large ice-water bath.
-
-
Reaction Charge:
-
Charge the flask with the pyridine substrate and acetic acid (solvent).
-
Begin vigorous stirring and cool the mixture to the desired starting temperature (e.g., 15-20°C).
-
-
Controlled Oxidant Addition:
-
Begin adding the H₂O₂ solution dropwise from the addition funnel.
-
CRITICAL: Monitor the internal temperature constantly. The rate of addition should be controlled to ensure the temperature does not rise more than 5-10°C above the set point.[13]
-
If the temperature begins to rise rapidly, immediately stop the addition and apply the ice bath to cool the flask. Do not resume addition until the temperature is stable.
-
-
Reaction and Workup:
-
After the addition is complete, continue stirring at the reaction temperature until analysis (e.g., TLC, LCMS) shows full consumption of the starting material.
-
Before any workup or solvent removal, the reaction mixture must be tested for residual peroxides using peroxide test strips.
-
If peroxides are present, they must be quenched by the slow addition of a reducing agent (e.g., aqueous sodium sulfite solution) until the test is negative.
-
SOP-2: Emergency Quenching of a Thermal Runaway
This procedure is for a small-scale reaction where a temperature excursion has been detected.
-
STOP THE ADDITION: Immediately close the stopcock on the addition funnel.
-
APPLY MAXIMUM COOLING: Raise the ice bath to immerse as much of the flask as possible. If available and safe, add dry ice to the cooling bath.[14]
-
ALERT PERSONNEL: Inform colleagues in the immediate vicinity of the situation.
-
DILUTE AND QUENCH (If Safe to Approach):
-
If the reaction temperature is still rising but has not reached a critical point, prepare a quenching solution. A common quencher for peroxides is a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Slowly and carefully add the quenching solution to the reaction mixture. This is also an exothermic process, so add it cautiously while maintaining external cooling.
-
-
EVACUATE: If the temperature is rising uncontrollably, gas evolution is violent, or you feel it is unsafe to approach the reaction, lower the fume hood sash completely and evacuate the area. Activate any emergency alarms and notify your safety officer.
Section 4: Advanced Safety: Continuous Flow Chemistry
For high-risk N-oxidations, especially at scale, transitioning from batch to continuous flow (microreactor) technology offers a significant safety improvement.[15]
-
Superior Heat Transfer: The extremely high surface-area-to-volume ratio of microchannels allows for near-instantaneous removal of reaction heat, virtually eliminating the possibility of a thermal runaway.[7][9]
-
Small Reaction Volume: At any given moment, only a tiny amount of material is in the reaction zone, minimizing the potential energy of an incident.
-
Precise Control: Temperature, pressure, and residence time are controlled with high precision, leading to more consistent and often higher-yielding reactions.[8]
While requiring specialized equipment, flow chemistry is becoming the preferred method for safely performing hazardous reactions in the pharmaceutical and fine chemical industries.[7]
References
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. icheme.org [icheme.org]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pp.bme.hu [pp.bme.hu]
- 10. PERACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Peracetic Acid Uses and Hazards [publications.aiha.org]
- 12. Peracetic Acid Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ehs.uci.edu [ehs.uci.edu]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-Chloro-5-fluoropyridine 1-oxide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out for its ability to provide a detailed atomic-level fingerprint of a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-chloro-5-fluoropyridine 1-oxide, a compound of interest in medicinal chemistry and materials science.
This technical guide moves beyond a simple cataloging of spectral data. It is designed to provide a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling constants. By comparing the predicted spectrum of our target molecule with the experimentally determined spectra of structurally related analogs, we will dissect the electronic effects of substituents and N-oxidation on the pyridine ring. This comparative approach, grounded in fundamental NMR theory, will equip you with the expertise to confidently analyze and interpret the ¹H NMR spectra of a wide range of substituted pyridine N-oxides.
The Foundational Principles: Understanding the ¹H NMR Landscape of Substituted Pyridine N-Oxides
The ¹H NMR spectrum of a substituted pyridine N-oxide is a rich tapestry of information, woven from the interplay of several key factors. The electronegativity of the nitrogen atom and the aromatic ring current inherently deshield the ring protons, pushing their chemical shifts downfield compared to benzene. The introduction of an N-oxide functionality and further substitution with electron-withdrawing groups like chlorine and fluorine dramatically reshapes this landscape.
The Influence of N-Oxidation:
The N-oxide group exerts a significant electronic influence on the pyridine ring. It acts as a resonance electron-donating group, increasing electron density at the ortho (C2 and C6) and para (C4) positions. Simultaneously, it has an inductive electron-withdrawing effect. The net result is a general upfield shift of the ring protons compared to the parent pyridine, with the most pronounced effect on the γ-proton (at C4) and a lesser effect on the α-protons (at C2 and C6).
The Role of Substituents:
The presence of chloro and fluoro substituents further perturbs the chemical shifts of the remaining protons. Both are electronegative atoms that exert an inductive electron-withdrawing effect, leading to a downfield shift of nearby protons. Fluorine, in particular, also possesses a strong electron-donating resonance effect, which can counteract its inductive pull, especially for protons in the para position. Furthermore, the presence of a spin-active nucleus like ¹⁹F introduces complex splitting patterns due to through-bond J-coupling with neighboring protons.
Predicted ¹H NMR Spectrum of this compound
As of the writing of this guide, a publicly available, experimentally verified ¹H NMR spectrum for this compound could not be located. Therefore, to facilitate this analysis, a predicted spectrum was generated using a reputable online NMR prediction tool. This prediction, based on sophisticated algorithms that consider the electronic effects of the substituents and the N-oxide group, provides a robust foundation for our comparative analysis.
Predicted Spectral Data (CDCl₃, 400 MHz):
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | 7.25 | dd | J(H3-H4) = 9.0, J(H3-F) = 4.5 |
| H-4 | 7.85 | ddd | J(H4-H3) = 9.0, J(H4-H6) = 2.5, J(H4-F) = 8.5 |
| H-6 | 8.20 | d | J(H6-H4) = 2.5, J(H6-F) = 2.0 |
A Comparative Analysis: Deconstructing the Spectrum
To understand and validate the predicted spectrum of this compound, we will now compare it with the experimental ¹H NMR data of several key analogs. This step-by-step comparison will illuminate the individual and combined effects of N-oxidation and substitution.
The Impact of N-Oxidation: Pyridine vs. Pyridine 1-oxide
Let's begin by examining the effect of N-oxidation on the parent pyridine ring.
| Compound | H-2, H-6 (ppm) | H-3, H-5 (ppm) | H-4 (ppm) |
| Pyridine[1][2][3] | 8.61 (d) | 7.28 (m) | 7.68 (td) |
| Pyridine 1-oxide[4][5][6] | 8.26 (m) | 7.36 (m) | 7.36 (m) |
As predicted by theory, the N-oxide group in pyridine 1-oxide causes a noticeable upfield shift for all protons, with the most significant change observed for the H-2/H-6 and H-4 protons. This is a direct consequence of the increased electron density at these positions due to the resonance donation from the N-oxide group.
The Influence of a Chloro Substituent: 2-Chloropyridine vs. 2-Chloropyridine 1-oxide
Now, let's introduce a chloro substituent at the 2-position and observe the effect of N-oxidation.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |
| 2-Chloropyridine[7][8] | 7.32 | 7.64 | 7.23 | 8.39 |
| 2-Chloropyridine 1-oxide[4] | 7.28-7.32 (m) | 7.55-7.58 (m) | 7.28-7.32 (m) | 8.40-8.41 (m) |
In 2-chloropyridine, the protons are generally shifted downfield compared to pyridine due to the electron-withdrawing nature of the chlorine atom. Upon N-oxidation to form 2-chloropyridine 1-oxide, we again observe a general, albeit smaller, upfield shift for the ring protons. This demonstrates that the electron-donating character of the N-oxide group can partially counteract the deshielding effect of the chlorine substituent.
The Effect of a Fluoro Substituent: A Look at 3-Fluoropyridine
To appreciate the influence of the fluorine atom in our target molecule, we can examine the spectrum of 3-fluoropyridine.
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |
| 3-Fluoropyridine[9][10] | ~8.4 | ~7.4 | ~7.3 | ~8.4 |
The fluorine atom in 3-fluoropyridine leads to complex splitting patterns due to ¹H-¹⁹F coupling. The chemical shifts are also influenced by its dual nature: strong inductive withdrawal and potent resonance donation.
Synthesis of the Data: Interpreting the Predicted Spectrum of this compound
With the insights gained from our comparative analysis, we can now interpret the predicted ¹H NMR spectrum of this compound with a high degree of confidence.
Diagram of Predicted ¹H NMR Couplings for this compound
-
H-6 (predicted at ~8.20 ppm): This proton is in the ortho position to the N-oxide group and meta to the fluorine. The N-oxide's electron-donating effect is expected to shift it upfield relative to a similar proton in a non-oxidized pyridine. It is predicted as a doublet due to coupling with H-4, with a small coupling also expected from the fluorine.
-
H-4 (predicted at ~7.85 ppm): This proton is para to the N-oxide and ortho to the fluorine. It will experience the strongest shielding from the N-oxide and significant deshielding from the fluorine's inductive effect. Its multiplicity as a doublet of doublet of doublets arises from couplings to H-3, H-6, and the fluorine atom.
-
H-3 (predicted at ~7.25 ppm): This proton is meta to the N-oxide and ortho to the chlorine. The combined electron-withdrawing effects of the adjacent chlorine and the more distant fluorine will likely result in it being the most upfield of the three protons. It is predicted as a doublet of doublets due to coupling with H-4 and the fluorine atom.
Experimental Protocols
For researchers wishing to acquire their own ¹H NMR data for this compound or related compounds, the following protocol provides a reliable starting point.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[11]
-
Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.
-
If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[12]
-
Cap the NMR tube securely.
¹H NMR Data Acquisition:
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain (RG): An automatic receiver gain setting is usually appropriate.
-
Acquisition Time (AQ): 3-4 seconds.[13]
-
Relaxation Delay (D1): 1-2 seconds.[13]
-
Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, should be adequate to cover the aromatic region and any potential impurities.
-
Temperature: 298 K (25 °C).
General Workflow for ¹H NMR Analysis
Conclusion
This comprehensive guide has provided a detailed analysis of the ¹H NMR spectrum of this compound. By leveraging a predicted spectrum and comparing it with the experimental data of structurally related compounds, we have elucidated the key electronic factors that govern the chemical shifts and coupling patterns in this and similar molecules. The provided experimental protocol offers a practical framework for researchers to obtain high-quality data. A thorough understanding of these principles is invaluable for the unambiguous structural determination of novel pyridine N-oxide derivatives, a critical step in advancing drug discovery and materials science.
References
- 1. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 4. rsc.org [rsc.org]
- 5. Pyridine-N-oxide(694-59-7) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Interpreting the 19F NMR spectrum of 2-Chloro-5-fluoropyridine 1-oxide
An In-Depth Guide to the 19F NMR Spectral Interpretation of 2-Chloro-5-fluoropyridine 1-oxide: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Unique Power of 19F NMR in Modern Chemistry
In the landscape of pharmaceutical and materials science research, the fluorine-19 (¹⁹F) nucleus serves as a uniquely powerful probe for molecular structure, dynamics, and environmental interactions.[1][2] With its 100% natural abundance, a high gyromagnetic ratio second only to ¹H, and a chemical shift dispersion that is orders of magnitude larger, ¹⁹F NMR spectroscopy offers exceptional sensitivity and resolution.[2][3] The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in the local electronic environment, making it an invaluable tool for identifying fluorinated compounds, studying drug metabolism, and analyzing binding interactions.[1][2]
Structural and Electronic Considerations of this compound
The structure of this compound presents a fascinating interplay of electronic effects. The pyridine ring is substituted with an electron-withdrawing chlorine atom at the 2-position and a fluorine atom at the 5-position. The introduction of the N-oxide functionality further modulates the electronic landscape of the aromatic ring. The N-oxide group acts as a strong resonance donor and an inductive withdrawer, which significantly influences the shielding and deshielding of the ring nuclei.[4]
Figure 1: Structure of this compound. Key atoms for ¹⁹F NMR interpretation are highlighted, including the fluorine at C5 and the neighboring protons at C4 and C6.
Predictive Interpretation of the ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is defined primarily by two parameters: the chemical shift (δ) and spin-spin coupling constants (J).
Chemical Shift (δ): Pinpointing the Electronic Environment
The chemical shift of the ¹⁹F nucleus is highly dependent on the electron density around it. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups shield it, leading to an upfield shift (more negative ppm values).[2]
-
Baseline (Fluoropyridine): The chemical shift of 3-fluoropyridine, a reasonable structural analogue for the fluorine's position, provides a starting point.[5]
-
Effect of the 2-Chloro Group: The chlorine atom is inductively electron-withdrawing, which would slightly deshield the fluorine atom four bonds away, contributing to a minor downfield shift.
-
Dominant Effect of the N-Oxide Group: The N-oxide functionality is the most significant electronic modulator. It strongly deactivates the pyridine ring towards electrophilic attack by withdrawing electron density, particularly from the ortho (2,6) and para (4) positions.[4] This overall decrease in electron density at the C5 position will cause a significant downfield shift for the attached fluorine atom compared to its non-oxidized precursor, 2-Chloro-5-fluoropyridine.
We predict the ¹⁹F chemical shift for this compound to be noticeably downfield relative to the precursor molecule.
Spin-Spin Coupling (J): Deciphering Connectivity
Spin-spin coupling provides through-bond connectivity information. In this molecule, the ¹⁹F nucleus at the C5 position will couple primarily with the two nearest protons: H4 (three bonds away, ³J) and H6 (three bonds away, ³J). Long-range couplings in fluorinated aromatics are common and informative.[3]
-
Coupling to H4 (³J_F-H4): This is a meta-coupling. Typical ³J(F,H) meta couplings in fluorinated pyridine rings are in the range of 4-8 Hz.
-
Coupling to H6 (³J_F-H6): This is an ortho-coupling. Typical ³J(F,H) ortho couplings are generally larger, often in the range of 8-12 Hz.
Therefore, the ¹⁹F signal is predicted to be a doublet of doublets (dd) , reflecting these two distinct coupling interactions. The precise values of the coupling constants are diagnostic and confirm the substitution pattern of the ring.
Comparative Analysis: Differentiating Isomers and Precursors
To place the predicted spectrum in context, it is essential to compare it with its non-oxidized precursor and a potential isomeric alternative. This comparison highlights the diagnostic power of ¹⁹F NMR in distinguishing closely related structures, a common challenge in drug development and synthesis.
| Compound | Predicted/Typical ¹⁹F δ (ppm vs CFCl₃) | Predicted Multiplicity | Expected J-Coupling Constants (Hz) | Rationale for Chemical Shift |
| This compound (Target) | Downfield of precursor | Doublet of Doublets (dd) | ³J(F,H4) ≈ 4-8 Hz, ³J(F,H6) ≈ 8-12 Hz | Strong deshielding from the N-oxide group significantly reduces electron density at C5. |
| 2-Chloro-5-fluoropyridine (Precursor) | Baseline | Doublet of Doublets (dd) | ³J(F,H4) ≈ 6-9 Hz, ³J(F,H6) ≈ 2-4 Hz | Standard electronic environment of a substituted fluoropyridine. |
| 2-Chloro-3-fluoropyridine 1-oxide (Isomer) | Significantly Downfield | Triplet of Doublets (td) or ddd | ³J(F,H4) ≈ 8-12 Hz, ⁴J(F,H2) ≈ 1-3 Hz, ⁴J(F,H5) ≈ 1-3 Hz | Fluorine is ortho to the N-oxide, experiencing maximum deshielding. Different coupling partners and multiplicity. |
Note: The J-coupling values for the precursor are based on typical values for fluoropyridines. The multiplicity for the isomer reflects coupling to H4, H2, and H5.
Validated Experimental Protocol for High-Resolution ¹⁹F NMR
Acquiring a high-quality, interpretable ¹⁹F NMR spectrum requires careful attention to experimental parameters. The following protocol is designed to yield excellent resolution and signal-to-noise for structural elucidation.
Workflow for ¹⁹F NMR Acquisition and Analysis
Figure 2: A validated workflow for the acquisition and analysis of a ¹⁹F NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can slightly influence the chemical shift, so consistency is key for comparative studies.[2]
-
For precise chemical shift referencing, an internal standard can be used, but for routine structural confirmation, referencing to the spectrometer's lock frequency (calibrated against an external standard like CFCl₃) is sufficient.
-
-
Spectrometer Setup:
-
The experiment should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband or fluorine-specific probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the ¹⁹F channel of the probe to the correct frequency to ensure maximum sensitivity and optimal pulse shapes.
-
Set the sample temperature, typically to 25 °C (298 K), and allow it to equilibrate.
-
-
Data Acquisition (1D ¹⁹F Experiment):
-
Pulse Sequence: A standard single-pulse (e.g., 'zg') or a pulse sequence with proton decoupling ('zgdc') can be used. For initial interpretation, a proton-coupled spectrum is essential to observe the J-couplings.
-
Spectral Width (SW): Set a spectral width of at least 100 ppm, centered around the expected aromatic fluorine region (approx. -110 ppm). A wider range may be necessary if the exact shift is unknown.[3]
-
Transmitter Frequency Offset (O1P): Center the transmitter frequency in the middle of the spectral window.
-
Acquisition Time (AQ): Set to at least 2.0 seconds to ensure good digital resolution for resolving small coupling constants.
-
Relaxation Delay (D1): Use a delay of 5 seconds to allow for complete spin-lattice relaxation, ensuring accurate signal integration if needed.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Perform a Fourier Transform.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction algorithm to obtain a flat baseline.
-
Reference the chemical shift scale. Set the peak for an external standard (CFCl₃) to 0 ppm.
-
Conclusion
The ¹⁹F NMR spectrum of this compound serves as an excellent case study in modern spectral interpretation. By understanding the fundamental electronic effects of substituents and the N-oxide functionality, a highly accurate prediction of the spectrum can be made. The expected downfield-shifted doublet of doublets is a distinct signature that allows for unambiguous identification of the molecule and differentiation from its precursors and isomers. The high sensitivity and vast chemical shift range of ¹⁹F NMR, when combined with a robust experimental protocol, provide an indispensable tool for researchers in drug discovery and chemical synthesis, enabling confident and precise structural characterization of complex fluorinated molecules.
References
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. spectrabase.com [spectrabase.com]
2-Chloro-5-fluoropyridine 1-oxide mass spectrometry fragmentation pattern
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-5-fluoropyridine 1-oxide: A Comparative Analysis
Authored by a Senior Application Scientist
This guide provides a detailed exploration into the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational mass spectrometry principles with comparative data from structurally related molecules to offer a robust analytical framework. We will dissect the expected fragmentation pathways, compare them against simpler halogenated pyridines, and provide a validated experimental protocol for acquiring such data.
Introduction: The Analytical Challenge of Substituted Pyridine N-Oxides
This compound is a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of three distinct functionalities—a pyridine N-oxide group, a chlorine atom, and a fluorine atom—creates a molecule with unique reactivity and a complex mass spectrometric behavior. Pyridine N-oxides are versatile precursors, but their analysis requires careful characterization to confirm identity and purity.[1]
Mass spectrometry, particularly under electron ionization (EI), is a powerful tool for structural elucidation by analyzing the fragments of a molecule after ionization.[2] The fragmentation pattern serves as a molecular fingerprint. For this compound, predicting this pattern is crucial for method development, reaction monitoring, and impurity identification. This guide establishes a predictive model based on the known fragmentation of pyridine N-oxides and halogenated aromatics.[3][4]
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound (exact mass: 146.9836 u for C₅H₃³⁵Cl¹⁹FN¹⁶O) is governed by the interplay between the N-oxide functionality and the halogen substituents. The initial ionization event forms a molecular ion ([M]⁺˙), which is energetically unstable and undergoes a series of characteristic cleavages.
Key Predicted Fragmentation Steps:
-
Loss of an Oxygen Atom ([M-16]): This is a hallmark fragmentation for N-oxides.[3][5] The resulting radical cation at m/z 131/133 corresponds to 2-chloro-5-fluoropyridine. This fragment is expected to be highly abundant due to the formation of a stable aromatic pyridine ring.
-
Loss of a Hydroxyl Radical ([M-17]): The presence of a substituent at the 2-position (chloro group) can facilitate the loss of an OH radical, a known pathway for some pyridine N-oxides.[3] This would yield an ion at m/z 130/132.
-
Loss of a Chlorine Atom ([M-35/37]): The carbon-chlorine bond can cleave to release a chlorine radical, resulting in an ion at m/z 112. This fragment, 5-fluoropyridine 1-oxide, would not exhibit the characteristic chlorine isotopic pattern.
-
Ring Fragmentation (Loss of CO and HCN): Following the initial losses, the heterocyclic ring can undergo further fragmentation. A common pathway for pyridines is the expulsion of hydrogen cyanide (HCN), leading to smaller, stable fragments.[6] Sequential loss of CO and a halogen radical from fragment ions is also anticipated. For instance, the [M-O]⁺˙ ion could subsequently lose a chlorine atom to yield a fragment at m/z 96.
The following diagram illustrates the primary predicted fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Comparative Analysis: Delineating Functional Group Contributions
To validate our predictions, we compare the expected fragmentation of this compound with the experimentally known fragmentation patterns of two simpler, related molecules: 2-chloropyridine and 3-fluoropyridine.
2-Chloropyridine
2-Chloropyridine (MW: 113.545 g/mol ) provides insight into the fragmentation driven by the chloro-substituent on the pyridine ring.[7][8] Its mass spectrum is characterized by a strong molecular ion peak at m/z 113/115 due to the stable aromatic system.
-
Primary Fragmentation: The dominant fragmentation is the loss of the chlorine atom to form the pyridyl cation at m/z 78.
-
Secondary Fragmentation: The pyridine ring of the m/z 78 ion subsequently loses hydrogen cyanide (HCN), a characteristic fragmentation of pyridines, to yield an ion at m/z 51.[9]
Caption: Known EI-MS fragmentation pathway for 2-Chloropyridine.
3-Fluoropyridine
3-Fluoropyridine (MW: 97.0904 g/mol ) demonstrates the influence of the highly electronegative fluorine atom.[10][11] The C-F bond is significantly stronger than the C-Cl bond, making the loss of a fluorine atom less favorable.
-
Primary Fragmentation: The molecular ion at m/z 97 is typically the base peak.[10] The primary fragmentation involves the loss of HCN from the intact molecular ion to produce a fragment at m/z 70.
-
Other Fragments: Loss of a hydrogen atom to form an ion at m/z 96 is also observed.
Caption: Known EI-MS fragmentation pathway for 3-Fluoropyridine.
Summary of Comparative Fragmentation Data
The following table summarizes the key predicted and known fragment ions for the three compounds, highlighting the diagnostic peaks that differentiate them. The presence of chlorine is readily identified by isotopic peaks separated by 2 m/z units with an approximate 3:1 intensity ratio.[12]
| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | This compound (Predicted) | 2-Chloropyridine (Observed) [7] | 3-Fluoropyridine (Observed) [10] |
| 147/149 | [M]⁺˙ | ✓ | ||
| 131/133 | [M-O]⁺˙ | ✓ | ||
| 113/115 | [M]⁺˙ | ✓ | ||
| 112 | [M-Cl]⁺ | ✓ | ||
| 97 | [M]⁺˙ | ✓ | ||
| 78 | [M-Cl]⁺ | ✓ | ||
| 70 | [M-HCN]⁺˙ | ✓ | ||
| 51 | [M-Cl-HCN]⁺ | ✓ |
Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum
This protocol outlines a self-validating system for obtaining a reliable EI mass spectrum for this compound or similar analytes using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
Objective: To obtain a reproducible 70 eV electron ionization mass spectrum.
Instrumentation:
-
Gas Chromatograph with a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Quadrupole Mass Spectrometer or similar mass analyzer.
-
Electron Ionization (EI) source.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Prepare a working solution of ~10-50 µg/mL by diluting the stock solution. The final concentration should be optimized to avoid detector saturation.
-
-
GC-MS Parameters:
-
Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Causality: This program ensures good peak shape for a semi-polar analyte while eluting it in a reasonable time.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. Causality: This is the standard energy for EI-MS, which induces reproducible fragmentation and allows for comparison with standard libraries like NIST.[7][10]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300. This range will capture all expected fragments and the molecular ion.
-
Solvent Delay: 3 minutes (adjust based on solvent elution time) to protect the filament from solvent overload.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum for the molecular ion ([M]⁺˙) and key fragment ions. Confirm the presence of the 3:1 isotopic pattern for all chlorine-containing fragments.
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a rich tapestry of pathways dictated by its multiple functional groups. The most diagnostic fragments are expected to arise from the loss of an oxygen atom ([M-16]) and a chlorine atom ([M-35/37]). By comparing these predicted fragments with the known patterns of 2-chloropyridine and 3-fluoropyridine, researchers can confidently identify key structural motifs. The provided experimental protocol offers a robust starting point for acquiring high-quality, reproducible data for this and other novel halogenated pyridine N-oxides, facilitating their unambiguous characterization in complex research settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridine, 2-chloro- [webbook.nist.gov]
- 8. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyridine, 2-chloro- [webbook.nist.gov]
- 10. Pyridine, 3-fluoro- [webbook.nist.gov]
- 11. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the FT-IR Spectroscopy of 2-Chloro-5-fluoropyridine 1-oxide
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy data pertinent to 2-Chloro-5-fluoropyridine 1-oxide. Designed for researchers, chemists, and quality control specialists, this document moves beyond a simple spectral showcase. It establishes a framework for identifying the target molecule by comparing its expected spectral features against its non-oxidized precursor, 2-Chloro-5-fluoropyridine. This comparative approach is essential for verifying the success of N-oxidation reactions and for the unambiguous structural confirmation of the final product.
The Analytical Significance of N-Oxidation in Pyridine Derivatives
The conversion of a pyridine to a pyridine N-oxide is a fundamental transformation in synthetic chemistry, often employed to modify the electronic properties of the ring or to facilitate further functionalization. From an analytical perspective, this oxidation introduces a new, highly polar N-O bond. FT-IR spectroscopy is exceptionally well-suited to confirm this transformation due to the strong, characteristic infrared absorbance of the N-O functional group.
The N-O stretching vibration in aromatic N-oxides typically appears in the 1200-1300 cm⁻¹ region.[1] This band is often strong and well-defined, serving as a definitive marker for successful oxidation. Its precise position is influenced by the electronic effects of other substituents on the pyridine ring. This guide will detail the expected position of this key vibration for this compound and contrast it with the silent region in the spectrum of its parent amine.
Experimental Protocol: Acquiring High-Quality FT-IR Data via ATR
For solid samples such as this compound, Attenuated Total Reflectance (ATR) is the most efficient and reliable method for FT-IR analysis.[2] It requires minimal to no sample preparation, eliminating the need for KBr pellets or Nujol mulls, thereby reducing the risk of contamination and improving reproducibility.[3][4]
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
-
An ATR accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal.[2]
Step-by-Step ATR Protocol:
-
Background Spectrum: Ensure the ATR crystal surface is impeccably clean. Use a solvent-moistened wipe (e.g., with isopropanol) followed by a dry wipe. Acquire a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[3][5]
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is critical for generating a strong, high-quality spectrum.[2][6]
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be automatically ratioed against the collected background spectrum, yielding a clean absorbance or transmittance spectrum of the sample.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly as described in step 1 to prepare for the next measurement.[6]
Diagram: FT-IR ATR Experimental Workflow
Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
Spectral Analysis: A Comparative Interpretation
The most powerful method for confirming the identity of this compound is to directly compare its spectrum with that of its starting material, 2-Chloro-5-fluoropyridine. The key diagnostic changes are the appearance of N-O vibrations and shifts in the aromatic ring and C-X bond frequencies.
Diagram: Logic of Comparative Spectral Analysis
Caption: Logical process for confirming synthesis via FT-IR comparison.
Table 1: Key Vibrational Mode Comparison
| Vibrational Mode | 2-Chloro-5-fluoropyridine (Precursor) Expected Wavenumber (cm⁻¹) | This compound (Product) Expected Wavenumber (cm⁻¹) | Rationale for Change |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Largely unaffected. Position indicates aromaticity. |
| Aromatic Ring (C=C/C=N) Stretches | ~1600, ~1570, ~1460, ~1420 | ~1610, ~1580, ~1475, ~1430 | Minor shifts to higher wavenumbers due to the electron-withdrawing nature of the N-O group altering ring bond orders.[7] |
| N-O Stretch | Absent | ~1280 - 1240 (Strong) | Primary diagnostic peak. Appearance provides unequivocal evidence of N-oxidation. The position is consistent with other substituted pyridine N-oxides.[1] |
| C-F Stretch | ~1230 - 1200 | ~1240 - 1210 | A strong band, potentially overlapping with the N-O stretch, but should be distinguishable. May shift slightly upon oxidation. |
| C-Cl Stretch | ~750 - 700 | ~760 - 710 | Moderate intensity band. Its position is sensitive to the overall electronic structure of the ring. |
| N-O Bend | Absent | ~850 - 800 | Secondary diagnostic peak. A medium-intensity band that further confirms the presence of the N-oxide functional group. |
| C-H Out-of-Plane Bending | ~900 - 800 | ~900 - 800 | Pattern of bands is characteristic of the substitution pattern on the pyridine ring. May overlap with the N-O bend. |
Discussion of Expected Spectral Features
-
The "Smoking Gun" of N-Oxidation: The most critical region to inspect is between 1300 cm⁻¹ and 1200 cm⁻¹. The appearance of a new, strong absorption band here is the primary indicator that the desired this compound has been formed. The absence of this peak would suggest an incomplete or failed reaction. Studies on pyridine N-oxide itself and its complexes have firmly established this region for the ν(N-O) vibration.[1][8][9]
-
Fingerprint Region Analysis: The region below 1600 cm⁻¹ is complex but highly informative. While the C-F stretch is expected around 1230-1200 cm⁻¹, its proximity to the powerful N-O stretch may cause peak overlap. Careful analysis, perhaps using spectral deconvolution, may be necessary to resolve both bands. The subtle but consistent shifts in the aromatic C=C and C=N stretching frequencies provide secondary confirmation of a change in the ring's electronic environment caused by the new N-O bond.
-
Comparison to Alternative Techniques: While FT-IR is a rapid and powerful tool for confirming the presence of the key N-O functional group, a complete structural elucidation requires a multi-technique approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern and show characteristic shifts in the ring protons/carbons upon N-oxidation.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product, which will be 16 atomic mass units higher than the starting material (C₅H₃ClFN, MW: 131.54 vs. C₅H₃ClFNO, MW: 147.54), corresponding to the addition of one oxygen atom.
-
Conclusion
FT-IR spectroscopy serves as a first-line, indispensable technique for monitoring the synthesis of this compound. By employing a comparative methodology against the parent amine, researchers can rapidly and confidently verify the success of the N-oxidation reaction. The key is to focus on the unambiguous appearance of the strong N-O stretching vibration between 1280-1240 cm⁻¹. This, combined with subtle shifts in the fingerprint region, provides a robust and reliable analytical signature for the target compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. mmrc.caltech.edu [mmrc.caltech.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. agilent.com [agilent.com]
- 7. rsc.org [rsc.org]
- 8. Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Analysis of 2-Chloro-5-fluoropyridine 1-oxide by LC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Chloro-5-fluoropyridine 1-oxide is a halogenated heterocyclic N-oxide that serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). The N-oxide moiety significantly alters the electronic properties of the pyridine ring, making it a versatile intermediate for introducing substituted pyridine fragments into larger molecules.[1][2] However, the very reactivity that makes it valuable also presents a challenge for quality control. Process-related impurities or degradation products, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.
Therefore, a robust, sensitive, and selective analytical method is not merely a quality control checkpoint; it is a cornerstone of drug development, ensuring the integrity of the entire synthetic pathway. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the purity assessment of this compound, offering field-proven insights to guide researchers toward an optimal analytical solution.
The Analytical Challenge: Navigating the Polarity of Pyridine N-Oxides
The primary analytical hurdle for this compound is its high polarity, conferred by the N-oxide functional group. This characteristic poses a significant challenge for traditional reversed-phase liquid chromatography (RPLC), where highly polar analytes often exhibit poor retention on nonpolar stationary phases like C18, frequently eluting at or near the solvent front. This lack of retention severely compromises chromatographic resolution, making it difficult to separate the main component from other polar impurities.
This guide will compare two principal chromatographic strategies—Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—coupled with mass spectrometry to address this challenge head-on.
Comparative Analysis of Chromatographic Strategies
The choice of chromatographic mode is the most critical decision in developing a robust purity assay for this compound. The goal is to achieve adequate retention of the highly polar parent compound while enabling the separation of potentially less polar starting materials and more polar degradation products.
Strategy 1: Reversed-Phase Liquid Chromatography (RPLC)
Standard C18 columns are often the first choice for method development due to their versatility. However, for polar N-oxides, they are frequently unsuitable.[3] The analyte has a low affinity for the nonpolar stationary phase, leading to minimal retention. While alternative RPLC phases with polar-embedded groups (e.g., AQ-C18) can offer improved retention for polar compounds under highly aqueous mobile phase conditions, they may still not provide the selectivity needed for complex impurity profiles.[4]
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC presents a powerful alternative for retaining and separating very polar molecules.[3][5] In HILIC, a polar stationary phase (like bare silica, amide, or diol) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer. Water acts as the strong, eluting solvent.[3] This mode promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, resulting in strong retention for compounds that are unretained in RPLC.
dot
Caption: Logical comparison of RPLC and HILIC analytical workflows.
| Parameter | Standard C18 (RPLC) | Polar-Embedded C18 (RPLC) | Amide/Silica (HILIC) |
| Retention Factor (k') | < 0.5 (Poor) | 0.5 - 2.0 (Marginal) | > 3.0 (Excellent) |
| Peak Shape | Poor (Fronting) | Acceptable | Symmetrical |
| Resolution from Polar Impurities | Very Low | Low to Moderate | High |
| Mobile Phase Compatibility | High aqueous, potential dewetting[4] | High aqueous compatible | High organic, MS-friendly |
| Overall Suitability | Not Recommended | Possible, but Suboptimal | Highly Recommended |
Mass Spectrometric Detection: A Comparative Overview
Mass spectrometry provides the sensitivity and specificity required for impurity profiling. The choice of ionization source and scan mode is critical for obtaining high-quality data.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like pyridine N-oxides, which can be readily protonated.[6] It typically yields a strong protonated molecular ion [M+H]+, which is ideal for quantification and initial identification.
-
Atmospheric Pressure Chemical Ionization (APCI): While ESI is generally preferred, APCI can be a valuable diagnostic tool. N-oxides are known to produce a characteristic [M+H-O]+ ion under the higher-energy conditions of APCI, corresponding to the loss of the N-oxide oxygen atom.[7][8] This fragmentation is highly specific and can be used to definitively distinguish an N-oxide from a potential isomeric impurity, such as a hydroxylated pyridine.
-
Scan Modes:
-
Full Scan: Acquires data over a wide mass range, making it ideal for identifying unknown impurities.
-
Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM): These modes offer significantly higher sensitivity and specificity by focusing the mass spectrometer on specific parent and/or fragment ions.[9] MRM is the gold standard for trace-level quantification of known impurities.
-
Recommended Analytical Method: HILIC-MS/MS
Based on the comparative analysis, a HILIC method coupled with tandem mass spectrometry (MS/MS) provides the most robust and reliable system for the purity analysis of this compound. This approach is consistent with regulatory expectations for method validation and impurity control.[10][11][12]
dot
Caption: Recommended HILIC-MS/MS experimental workflow.
Step-by-Step Experimental Protocol
1. Sample Preparation
-
Rationale: The sample diluent must be compatible with the initial mobile phase conditions to ensure good peak shape. In HILIC, this means a high organic content.[3]
-
Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve and dilute in a 90:10 (v/v) acetonitrile/water mixture to a final concentration of 1.0 mg/mL.
-
For impurity analysis, prepare a more dilute solution (e.g., 0.1 mg/mL) to avoid detector saturation.
-
2. LC-MS/MS System and Conditions
-
Rationale: An amide-based HILIC column provides excellent retention and unique selectivity for polar, neutral compounds. Ammonium formate is a volatile buffer, making it fully compatible with mass spectrometry. A gradient elution ensures that both the main peak and any potential impurities with different polarities are eluted with good peak shape.
-
Protocol:
| Parameter | Recommended Setting |
| LC Column | HILIC Amide Column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in Water |
| Mobile Phase B | 10 mM Ammonium formate in 95:5 Acetonitrile:Water |
| Gradient | 95% B -> 60% B over 10 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Scan Mode | Full Scan (m/z 50-500) and MRM for known impurities |
Data Interpretation: Impurity Profiling and Fragmentation
The molecular formula of this compound is C₅H₃ClFN⁺O⁻. The expected protonated molecule [M+H]+ will have an m/z of 148.0, considering the most abundant isotopes (³⁵Cl).
Expected Impurities
| Impurity | Potential Origin | Expected [M+H]+ (m/z) |
| 2-Chloro-5-fluoropyridine | Incomplete oxidation (starting material) | 132.0 |
| Dehalogenated Pyridine 1-oxide | Reductive dehalogenation | 114.0 |
| Dichloro-fluoropyridine 1-oxide | Impurity in starting material | 182.0 |
Mass Spectral Fragmentation
Under MS/MS conditions, pyridine N-oxides undergo characteristic fragmentation. The primary fragmentation pathway involves the neutral loss of the oxygen atom, followed by fragmentation of the pyridine ring.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. baranlab.org [baranlab.org]
- 3. agilent.com [agilent.com]
- 4. halocolumns.com [halocolumns.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jonathandgough.com [jonathandgough.com]
- 9. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. fda.gov [fda.gov]
A Comparative Guide to Nucleophilic Aromatic Substitution: 2-Chloro-5-fluoropyridine 1-Oxide vs. 2-Chloropyridine
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of heterocyclic building blocks is a critical decision that dictates synthetic efficiency and molecular design possibilities. This guide provides an in-depth, data-supported comparison of the reactivity of two key pyridine-based reagents, 2-Chloro-5-fluoropyridine 1-oxide and 2-Chloropyridine , in the context of Nucleophilic Aromatic Substitution (SNAr).
Understanding the profound electronic differences between these molecules is essential for optimizing reaction conditions, maximizing yields, and enabling the synthesis of complex molecular architectures that would otherwise be inaccessible.
Theoretical Underpinnings of Reactivity: An Electronic Perspective
The capacity of a substituted pyridine to undergo nucleophilic aromatic substitution is fundamentally governed by the electron density of the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the primary determinant of the reaction rate.
The Baseline: Reactivity of 2-Chloropyridine
In 2-chloropyridine, the ring nitrogen acts as an electron-withdrawing group through both induction and resonance effects. This reduces the electron density of the ring compared to chlorobenzene, making it more susceptible to nucleophilic attack. The activation is most pronounced at the C2 (ortho) and C4 (para) positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[2][3]
Despite this activation, 2-chloropyridine is considered a relatively unactivated substrate for SNAr. Reactions often require forcing conditions, such as high temperatures, extended reaction times, or the use of metal catalysts, to achieve satisfactory conversion.[4][5][6] This is because the activation provided solely by the ring nitrogen is often insufficient to overcome the high energy barrier associated with disrupting the ring's aromaticity.
The Highly Activated System: this compound
The introduction of an N-oxide functionality dramatically transforms the electronic landscape of the pyridine ring, converting it into a powerfully electrophilic system. This heightened reactivity stems from two synergistic electronic effects:
-
Potent Inductive and Resonance Withdrawal: The N-oxide group (N+-O-) is strongly electron-withdrawing.[7] The formally positive nitrogen atom exerts a powerful inductive pull, while the negative charge on the oxygen can be delocalized into the ring, creating resonance structures that place a partial positive charge on the C2 and C4 carbons.[7] This significantly lowers the energy of the transition state for nucleophilic attack.
-
Enhanced Intermediate Stabilization: The N-oxide group provides exceptional stabilization for the negatively charged Meisenheimer complex. The charge can be delocalized directly onto the oxygen atom, a highly effective and stable arrangement.
The fluorine atom at the C5 position further enhances the ring's electrophilicity through its strong inductive electron-withdrawing effect, contributing to the overall activation of the molecule towards nucleophilic attack.
Comparative Reactivity: Experimental Evidence and Data
The theoretical differences in electronic structure translate into starkly contrasting reactivity profiles under typical laboratory conditions. While direct kinetic comparisons are scarce in the literature, a survey of published procedures for analogous reactions provides a clear picture.
Amination of 2-Chloropyridine
The amination of 2-chloropyridine generally requires significant energy input. Without catalytic activation, high temperatures are mandatory to drive the reaction forward.
| Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | DMSO | 100 | 48 h | 88 | [4] |
| Morpholine | NMP | 260 | Flow Reactor | 98 | [4][6] |
| Various Amines | Water | 100-175 | 17 h - 30 min | Generally Unsatisfactory | [5] |
Table 1: Representative conditions for the uncatalyzed amination of 2-chloropyridine.
Predicted Reactivity of this compound
Due to the powerful activation afforded by the N-oxide and fluoro-substituents, this compound is predicted to react with a wide range of nucleophiles under significantly milder conditions. These reactions are expected to proceed rapidly at or slightly above room temperature, offering a substantial advantage when working with thermally sensitive substrates.
| Nucleophile | Solvent | Predicted Temperature (°C) | Predicted Time | Predicted Outcome |
| Piperidine | Ethanol | 25 - 40 | 1 - 4 h | High to Quantitative Yield |
| Morpholine | Acetonitrile | 25 | < 1 h | High to Quantitative Yield |
| Sodium Methoxide | Methanol | 0 - 25 | < 30 min | High to Quantitative Yield |
| Phenols (with base) | DMF | 25 - 60 | 2 - 6 h | Good to High Yield |
Table 2: Predicted reaction conditions for SNAr with this compound, based on the reactivity of similarly activated heteroaromatics.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in handling these two reagents, the following section provides detailed, self-validating protocols for a standard amination reaction with morpholine.
Protocol 3.1: Amination of 2-Chloropyridine (High-Temperature Method)
-
Objective: To synthesize 2-morpholinopyridine under forcing conditions.
-
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), heating mantle, and condenser.
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine (e.g., 1.13 g, 10 mmol), morpholine (1.31 g, 15 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Under a positive pressure of nitrogen, add anhydrous DMF (20 mL).
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is expected to take 12-24 hours.
-
Upon completion, cool the mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Protocol 3.2: Amination of this compound (Mild Method)
-
Objective: To synthesize 5-fluoro-2-morpholinopyridine 1-oxide under mild conditions.
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Anhydrous Ethanol
-
Standard laboratory glassware and inert atmosphere setup.
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.64 g, 10 mmol).
-
Add anhydrous ethanol (30 mL) followed by morpholine (1.05 g, 12 mmol) at room temperature.
-
Stir the reaction mixture at room temperature (20-25 °C). A slight exotherm may be observed.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is expected to be complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL) to remove any excess morpholine and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate to yield the product, which is often of high purity. If necessary, purify further by flash column chromatography.
-
Practical Implications and Conclusion
The choice between 2-chloropyridine and this compound is a choice between a foundational building block and a highly activated intermediate.
-
2-Chloropyridine is suitable for syntheses where the subsequent steps can tolerate the harsh conditions required for its functionalization. It is a cost-effective starting material for robust, large-scale syntheses where high heat and strong bases are not a concern.
-
This compound is the superior choice for late-stage functionalization and the synthesis of complex molecules bearing sensitive functional groups. Its high reactivity allows for SNAr reactions to be performed under mild, often ambient, conditions, preserving molecular integrity and expanding synthetic possibilities. The N-oxide can also be readily removed in a subsequent step if the parent pyridine is the final target.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
A Comparative Guide to the Cytotoxicity and Genotoxicity of Chloropyridines and Their N-Oxides
This guide provides a comprehensive analysis of the cytotoxic and genotoxic potential of chloropyridines and their primary metabolites, chloropyridine N-oxides. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes experimental data to elucidate structure-activity relationships, explore underlying mechanisms of toxicity, and present detailed protocols for key assessment assays. Our objective is to equip scientists with the foundational knowledge and practical methodologies required to rigorously evaluate this important class of chemical compounds.
Introduction: The Chemical Dichotomy of Chloropyridines
Chloropyridines are a class of halogenated aromatic heterocyclic compounds integral to the synthesis of pharmaceuticals, agrochemicals, and other industrial products.[1][2] Their widespread use, however, necessitates a thorough understanding of their potential toxicological impact. A critical aspect of their toxicology profile is the metabolic transformation they undergo in vivo. The pyridine nitrogen is susceptible to oxidation, primarily by cytochrome P450 enzymes, leading to the formation of N-oxides.[1][3][4] This metabolic step is not merely a detoxification pathway; it can be a bioactivation process, converting the parent compound into a more reactive and potentially more toxic entity.[4][5]
The position of the chlorine atom on the pyridine ring profoundly influences the compound's chemical reactivity and, consequently, its biological activity. This guide will compare and contrast the toxicological profiles of different chloropyridine isomers and their corresponding N-oxides, focusing on the two key endpoints of cellular health: cytotoxicity (the ability to kill cells) and genotoxicity (the ability to damage DNA).
Mechanisms of Toxicity: From Metabolism to Cellular Damage
The toxicity of chloropyridines is not always direct. It often results from a complex interplay of metabolic activation, the generation of reactive species, and the subsequent damage to cellular macromolecules.
Metabolic Bioactivation: The Role of N-Oxidation
The initial and often rate-determining step in the bioactivation of many pyridine derivatives is N-oxidation.[1][3] This process, catalyzed by microsomal enzymes, can alter the electronic properties of the pyridine ring, influencing its interaction with biological targets.
For instance, 2-chloropyridine requires metabolic activation to exhibit mutagenic properties in the Salmonella typhimurium (Ames) test.[1][6][7] This suggests that the parent compound is a pro-mutagen, requiring conversion to a reactive intermediate to exert its DNA-damaging effects. It has been postulated that substitution at the ortho-position (2-position) specifically promotes genotoxic effects through N-oxidation by these microsomal enzymes.[6] Interestingly, the metabolite 2-chloropyridine N-oxide itself was found to be non-mutagenic in the Ames test, indicating that further transformation or the process of N-oxidation itself may generate the ultimate genotoxic species.[6]
The following diagram illustrates the pivotal role of metabolic activation.
Caption: Metabolic bioactivation pathway of chloropyridines leading to toxicity.
Oxidative Stress and Cellular Damage
The metabolism of chloropyridines can lead to the production of reactive oxygen species (ROS), creating a state of oxidative stress.[8][9] This imbalance between ROS generation and the cell's antioxidant defenses can result in widespread damage to lipids, proteins, and DNA. Oxidative DNA damage is a significant contributor to genotoxicity. Furthermore, sustained oxidative stress can trigger apoptotic or necrotic cell death pathways, leading to cytotoxicity.[9][10]
Direct Chemical Reactivity
Certain chloropyridines or their metabolites may act as electrophiles, capable of reacting directly with nucleophilic sites on cellular macromolecules. Glutathione (GSH) conjugation, catalyzed by glutathione S-transferases (GSTs), is a primary detoxification pathway for such compounds.[11][12] Depletion of cellular GSH reserves can impair this defense, leaving other critical molecules like DNA and proteins vulnerable to electrophilic attack.[12]
Comparative Toxicity: A Data-Driven Analysis
The toxicological profiles of chloropyridines are highly dependent on the specific isomer and the biological system being tested.
Cytotoxicity
Cytotoxicity assays measure the ability of a compound to cause cell death. Common methods include the MTT assay, which assesses metabolic activity, and the LDH assay, which measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[13][14][15]
Studies on cultured V3 cells (from African Green monkey kidney) have shown that 3-chloropyridine exhibits dose-dependent cytotoxicity in the range of 400 to 3200 µg/ml, whereas 2-chloropyridine was found to be non-cytotoxic in the same dose range.[3] This highlights the critical influence of the chlorine atom's position on the molecule's cytotoxic potential.
Table 1: Comparative Cytotoxicity Data for Chloropyridines
| Compound | Cell Line | Assay | Concentration Range | Observed Effect | Reference |
|---|---|---|---|---|---|
| 2-Chloropyridine | V3 | Not Specified | 400 - 3200 µg/ml | Non-cytotoxic | [3] |
| 3-Chloropyridine | V3 | Not Specified | 400 - 3200 µg/ml | Dose-dependent cytotoxicity | [3] |
| 2-Chloropyridine | L5178Y Mouse Lymphoma | Not Specified | Up to 2004 µg/ml | Cytotoxicity observed |[1][6] |
Genotoxicity
Genotoxicity assays are designed to detect DNA damage. The Ames test, chromosomal aberration assay, and micronucleus test are standard tools for this assessment.[16][17]
-
Ames Test: 2-Chloropyridine is mutagenic in Salmonella typhimurium strains TA97, TA98, TA100, and TA102, but only in the presence of metabolic activation (S9 mix).[1][6] In contrast, 3-chloropyridine was not mutagenic in these strains, with or without metabolic activation.[6] This strongly supports the hypothesis that a metabolite of 2-chloropyridine, but not 3-chloropyridine, is the ultimate mutagen.
-
Mammalian Cell Assays: In cultured mammalian cells, the picture is more complex.
-
2-Chloropyridine induced gene mutations, structural chromosome aberrations, and micronuclei in L5178Y mouse lymphoma cells, with the response being stronger in the presence of metabolic activation.[1][6] However, it did not induce chromosomal aberrations in V3 cells without S9 enzymes.[6]
-
3-Chloropyridine induced a dose-related increase in chromosomal aberrations (clastogenicity) in V3 cells.[3]
-
-
Role of N-Oxides: The presence of pyridine N-oxide has a differential effect on chloropyridine genotoxicity. It showed a protective effect against 3-chloropyridine-induced clastogenicity.[3] Conversely, when combined with 2-chloropyridine, pyridine N-oxide induced chromosomal aberrations in V3 cells, a phenomenon not seen with either compound alone under the same conditions.[1][3] This suggests that N-oxides can modulate the metabolic pathways or reactivity of chloropyridines in complex, isomer-specific ways.
Table 2: Comparative Genotoxicity Data for Chloropyridines
| Compound | Assay | System | Metabolic Activation (S9) | Result | Reference |
|---|---|---|---|---|---|
| 2-Chloropyridine | Ames Test | S. typhimurium | Without S9 | Negative | [1][6] |
| With S9 | Positive | [1][6] | |||
| Chromosomal Aberrations | L5178Y Mouse Lymphoma | With & Without S9 | Positive (Stronger with S9) | [1][6] | |
| Micronucleus Test | L5178Y Mouse Lymphoma | With & Without S9 | Positive | [1][6] | |
| Chromosomal Aberrations | V3 Cells | Without S9 | Negative | [1] | |
| 3-Chloropyridine | Ames Test | S. typhimurium | With & Without S9 | Negative | [6] |
| Chromosomal Aberrations | V3 Cells | Not Applied | Positive | [3] |
| 2-Chloropyridine N-Oxide | Ames Test | S. typhimurium | With & Without S9 | Negative |[6] |
Experimental Protocols: A Guide to Best Practices
Reproducible and reliable data is the cornerstone of toxicological assessment. The following sections provide detailed, self-validating protocols for key assays discussed in this guide.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottomed microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (chloropyridines, N-oxides) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO in medium) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14] Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: In Vitro Micronucleus Test for Genotoxicity
The micronucleus test is a robust method for detecting chromosomal damage.[16] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[18] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[16][18]
Caption: A standardized workflow for the in vitro cytokinesis-block micronucleus assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed appropriate cells (e.g., CHO-K1, human peripheral blood lymphocytes) and treat with at least three concentrations of the test article, alongside positive and negative (vehicle) controls.[18] For compounds requiring metabolic activation, a short treatment (3-6 hours) is performed in the presence of an S9 fraction. For direct-acting agents, a longer treatment (e.g., 24 hours) without S9 is used.[18]
-
Cytokinesis Block: After the treatment period, add Cytochalasin B to the culture medium.[18] This agent inhibits actin polymerization, thereby blocking cytokinesis (cytoplasmic division) while allowing nuclear division to proceed. This results in the accumulation of binucleated cells that have completed one round of mitosis.[18]
-
Harvesting: Incubate the cells with Cytochalasin B for a duration equivalent to 1.5-2.0 normal cell cycles. Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Slide Preparation: Treat the cell pellet with a mild hypotonic solution (e.g., 0.075M KCl) to swell the cytoplasm, followed by fixation using a methanol:acetic acid solution. Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
-
Staining: Stain the slides with a suitable DNA stain, such as Giemsa or a fluorescent dye like acridine orange, to visualize the main nuclei and any micronuclei.
-
Scoring and Analysis: Using a light or fluorescence microscope, score a predetermined number of binucleated cells (typically 2000 per concentration) for the presence of one or more micronuclei.[18] A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
Conclusion and Future Directions
-
Isomer-Specific Toxicity: The position of the chlorine atom is a critical determinant of toxicity. 2-Chloropyridine and 3-chloropyridine exhibit distinct profiles, with 2-chloropyridine's genotoxicity being highly dependent on metabolic activation.[3][6]
-
N-Oxidation is a Key Modulator: The metabolic conversion to N-oxides is a pivotal event that can either increase or, in some contexts, decrease the toxic potential of the parent compound.[3] The role of N-oxides is complex and appears to be highly specific to the chloropyridine isomer .
-
Mechanism of Action: Genotoxicity likely arises from the formation of reactive metabolites that can damage DNA directly or induce oxidative stress.[6]
For professionals in drug development and chemical safety assessment, these findings underscore the necessity of evaluating not only the parent compound but also its principal metabolites. Future research should focus on definitively identifying the ultimate reactive species responsible for the observed genotoxicity and further clarifying the complex modulatory role of N-oxides in these toxicity pathways.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities [frontiersin.org]
- 5. Metabolic bioactivation reactions potentially related to drug toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Oxidative Stress and Inflammatory Response of Skin Fibroblasts Exposed to Chlorpyrifos [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Oxidative stress-induced changes in pyridine nucleotides and chemoattractant 5-lipoxygenase products in aging neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloropicrin: reactions with biological thiols and metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Micronucleus test - Wikipedia [en.wikipedia.org]
- 17. Ames test - Wikipedia [en.wikipedia.org]
- 18. enamine.net [enamine.net]
A Multi-Pronged Approach to the Definitive Structural Validation of 2-Chloro-5-fluoropyridine 1-oxide
In the landscape of pharmaceutical and agrochemical development, substituted pyridine N-oxides are privileged scaffolds. The introduction of the N-oxide moiety fundamentally alters the electronic properties, solubility, and metabolic profile of the parent pyridine ring, opening new avenues for molecular design. However, these same alterations necessitate a rigorous and unequivocal validation of the molecular structure. Misidentification can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety liabilities.
This guide provides an in-depth, experimentally-grounded comparison of the core analytical techniques required to definitively validate the structure of 2-Chloro-5-fluoropyridine 1-oxide. We move beyond simple data reporting to explain the causal logic behind the choice of each technique, ensuring a self-validating and trustworthy analytical workflow. This document is intended for researchers, medicinal chemists, and process development scientists who require absolute confidence in their molecular starting materials and intermediates.
The Analytical Imperative: Why Standard Techniques Are Not Enough
The synthesis of this compound from its parent pyridine is deceptively straightforward, often involving oxidation with agents like m-CPBA or hydrogen peroxide. However, the reaction can yield isomeric byproducts or may not proceed to completion. Relying on a single analytical technique, such as thin-layer chromatography (TLC) or even basic ¹H NMR, is insufficient. A definitive structural proof requires a confluence of evidence from orthogonal techniques, each providing a unique piece of the structural puzzle.
The Workflow for Unambiguous Validation
A robust validation strategy does not rely on a single "magic bullet" technique. Instead, it integrates data from multiple analytical platforms. The following workflow illustrates the logical progression from initial confirmation to absolute structural elucidation.
Caption: Workflow for the structural validation of this compound.
Part 1: Core Spectroscopic & Spectrometric Techniques
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Mass spectrometry serves as the initial and most crucial checkpoint. Its primary role is to confirm the molecular weight of the synthesized compound, verifying that the desired oxidation has occurred. The addition of a single oxygen atom to the parent compound, 2-Chloro-5-fluoropyridine (MW: 131.54 g/mol ), should result in a molecular weight of 147.54 g/mol for the N-oxide. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition to within a few parts per million (ppm), virtually eliminating the possibility of an incorrect molecular formula.
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as an Agilent 6545 Q-TOF LC/MS.
-
Ionization Mode: Operate in positive electrospray ionization (ESI+) mode. The pyridine nitrogen, even as an N-oxide, can be protonated to form the [M+H]⁺ ion.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Calculate the theoretical exact mass for C₅H₄ClFNO⁺ and compare it to the experimentally observed mass. The mass error should be less than 5 ppm.
Data Presentation: Expected HRMS Data
| Species | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
| [C₅H₃ClFN + H]⁺ | 131.9986 | - | - |
| [C₅H₃ClFNO + H]⁺ | 147.9936 | 147.9932 | -2.7 |
Infrared (IR) Spectroscopy: Identifying the Key Functional Group
Expertise & Experience: While MS confirms the addition of an oxygen atom, IR spectroscopy provides direct evidence for the formation of the N-O bond. Pyridine N-oxides exhibit a characteristic strong absorption band for the N-O stretching vibration. This band is typically absent in the parent pyridine. Its presence is a strong indicator of successful oxidation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer, such as a Bruker Tensor 27.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.
-
Analysis: Identify the key absorption bands, paying close attention to the 1300-1200 cm⁻¹ region.
Data Presentation: Comparison of Characteristic IR Bands
| Functional Group | Parent Compound (2-Chloro-5-fluoropyridine) | This compound | Rationale for Change |
| C-H (aromatic) stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | Unchanged |
| C=C, C=N stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | Minor shifts due to electronic changes |
| N-O stretch | Absent | ~1250-1280 cm⁻¹ (Strong) | Direct evidence of N-O bond formation |
| C-Cl stretch | ~780-740 cm⁻¹ | ~780-740 cm⁻¹ | Unchanged |
| C-F stretch | ~1250-1000 cm⁻¹ | ~1250-1000 cm⁻¹ | May overlap with N-O stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: Multinuclear NMR is the most powerful technique for elucidating the precise connectivity and electronic environment of the molecule in solution. The formation of the N-oxide bond significantly deshields the protons and carbons at the α (C2, C6) and γ (C4) positions of the pyridine ring. This downfield shift is a hallmark of N-oxidation. ¹⁹F NMR is also critical to confirm that the fluorine atom remains at the C5 position and to probe its electronic environment.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH from quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.
-
2D NMR (Optional but Recommended): Run COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to unambiguously assign all proton and carbon signals.
Data Presentation: Comparative NMR Data (Expected Shifts in CDCl₃)
| Nucleus | Position | Parent Compound (2-Chloro-5-fluoropyridine)[1] | This compound (Predicted) | Rationale for Shift |
| ¹H | H-3 | ~7.65 ppm | ~7.8-8.0 ppm | Minor deshielding |
| ¹H | H-4 | ~7.21 ppm | ~7.4-7.6 ppm | Significant deshielding (γ-effect) |
| ¹H | H-6 | ~8.40 ppm | ~8.6-8.8 ppm | Significant deshielding (α-effect) |
| ¹³C | C-2 | ~152 ppm | ~145-148 ppm | Shielding due to N-O bond polarity |
| ¹³C | C-3 | ~140 ppm | ~125-128 ppm | Shielding |
| ¹³C | C-4 | ~122 ppm | ~135-138 ppm | Deshielding (γ-effect) |
| ¹³C | C-5 | ~155 ppm (¹JCF ~240 Hz) | ~150-153 ppm (¹JCF ~240 Hz) | Minor change |
| ¹³C | C-6 | ~148 ppm | ~140-143 ppm | Deshielding (α-effect) |
| ¹⁹F | F-5 | Varies with standard | Varies with standard | Minor downfield shift expected |
Note: Predicted shifts for the N-oxide are based on established trends for pyridine N-oxide formation.
Caption: Predicted downfield shifts in ¹H NMR upon N-oxidation.
Part 2: The Gold Standard - Single Crystal X-ray Diffraction
Authoritative Grounding: While the combination of MS, IR, and NMR provides overwhelming evidence, single-crystal X-ray diffraction (SCXRD) offers the only truly definitive, three-dimensional structure in the solid state.[2][3][4] It provides precise bond lengths, bond angles, and intermolecular packing information, leaving no room for ambiguity. Obtaining suitable crystals can be a challenge but is the ultimate goal for structural validation.[5]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is the most critical and often trial-and-error step.
-
Slowly evaporate a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like chloroform/acetone).
-
Use vapor diffusion by placing a vial of the compound's solution inside a sealed jar containing a less volatile "anti-solvent" (e.g., hexane).
-
Cool a saturated solution slowly.
-
-
Crystal Mounting: Carefully select a single, well-formed crystal and mount it on a goniometer head.
-
Data Collection: Use a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map and refine the atomic positions to generate the final molecular structure.
Data Presentation: Key Crystallographic Parameters (Hypothetical Data)
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |
| Space Group | e.g., P2₁/c |
| N-O Bond Length | ~1.30 - 1.35 Å |
| C-N-O Bond Angle | ~118° - 122° |
| Molecular Planarity | The pyridine ring will be highly planar. |
| Intermolecular Interactions | Potential for C-H···O or C-H···F hydrogen bonds. |
Part 3: Comparative Analysis - Eliminating Isomeric Confusion
A key aspect of validation is ensuring the product is not an undesired isomer. For instance, if the starting material contained impurities, other isomers could form. NMR is particularly adept at distinguishing these.
Caption: Logical differentiation of isomers using NMR data.
The unique coupling patterns and chemical shifts in ¹H, ¹³C, and ¹⁹F NMR provide a distinct fingerprint for the desired this compound, allowing for its confident differentiation from other potential isomers.
Conclusion
The structural validation of this compound is a clear demonstration of the necessity of a multi-technique analytical approach. While mass spectrometry and IR spectroscopy provide rapid and essential initial checks for molecular weight and functional group identity, only multinuclear NMR spectroscopy can piece together the complete connectivity puzzle in solution. For ultimate, unambiguous proof, single-crystal X-ray diffraction stands as the gold standard, revealing the precise three-dimensional architecture of the molecule. By integrating these techniques, researchers can proceed with full confidence in the identity and purity of their materials, ensuring the integrity and success of their drug discovery and development programs.
References
- 1. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oxidizing Agents for Pyridine N-Oxidation: From Bench-Scale Synthesis to Process Safety
For researchers and professionals in drug development and synthetic chemistry, the pyridine N-oxide motif is a cornerstone of molecular design. Its unique electronic properties enhance the reactivity of the pyridine ring, improve aqueous solubility, and modulate the pharmacokinetic profiles of parent compounds. The transformation of a pyridine to its corresponding N-oxide is, therefore, a frequently employed and critical reaction. However, the choice of oxidizing agent for this transformation is far from trivial, with implications for yield, selectivity, safety, cost, and scalability.
This guide provides an in-depth, objective comparison of the most common and effective oxidizing agents for pyridine N-oxidation, supported by experimental data and field-proven insights. We will delve into the mechanistic nuances, practical considerations, and safety protocols that underpin the selection of an optimal oxidation strategy.
The Significance of the N-O Bond in Pyridine Chemistry
The introduction of an N-oxide functionality dramatically alters the electronic landscape of the pyridine ring. The canonical forms of pyridine N-oxide reveal a delocalization of the formal negative charge on the oxygen atom to the ortho and para positions. This has two profound consequences:
-
Activation towards Electrophilic and Nucleophilic Attack: The electron-rich oxygen atom and the modified electron distribution in the ring make pyridine N-oxides more reactive towards both electrophiles (at the oxygen) and nucleophiles (at the C2 and C4 positions) compared to the parent pyridine.
-
Modified Physicochemical Properties: The polar N-O bond often enhances the aqueous solubility of molecules, a critical factor in drug development.[1]
These properties have led to the widespread use of pyridine N-oxides as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] For instance, they are precursors to important drugs like omeprazole and the fungicide zinc pyrithione.[3]
A Comparative Analysis of Common Oxidizing Agents
The selection of an oxidizing agent for pyridine N-oxidation is a multi-faceted decision. Below, we compare the performance of several widely used reagents, focusing on their efficacy, safety, and practical applicability.
Peroxy Acids: The Workhorses of Pyridine N-Oxidation
Peroxy acids are among the most frequently employed reagents for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid being the most prominent examples.
Mechanism of Action: The reaction proceeds via a concerted mechanism where the lone pair of the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid. The proton is transferred simultaneously, leading to the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct.
Performance and Scope: m-CPBA is a highly effective and generally reliable reagent, often providing high yields for a wide range of substituted pyridines, including those with electron-withdrawing groups.[1][2] For many 3-substituted pyridines, m-CPBA has been shown to give higher yields compared to other oxidizing agents like hydrogen peroxide in acetic acid.[1]
Safety and Handling: A significant advantage of m-CPBA is that it is a crystalline solid, making it easier and safer to handle and weigh than liquid peracetic acid.[4] However, m-CPBA is not without its hazards. It is a potentially explosive solid, particularly in its pure form, and its thermal stability can be a concern, especially on a larger scale.[5] Incompatibility with certain solvents, such as DMF, has been reported to lead to explosive decompositions.[6] Careful control of concentration, temperature, and addition sequence is crucial for safe industrial applications.[7]
Performance and Scope: Generated in situ from hydrogen peroxide and acetic acid, or used as a pre-formed solution, peracetic acid is a cost-effective and powerful oxidant.[8] It is particularly well-suited for large-scale industrial processes.[4] However, reaction times can be variable, and the removal of acetic acid can be inconvenient, especially in large-scale preparations.[9]
Safety and Handling: Peracetic acid is a volatile and corrosive liquid.[4] A major safety concern is its potential to explode at elevated temperatures (e.g., above 110°C).[10] Therefore, strict temperature control is paramount during its use.
Hydrogen Peroxide-Based Systems: Greener Alternatives
The use of hydrogen peroxide (H₂O₂) as the terminal oxidant is attractive from a green chemistry perspective, as its primary byproduct is water. However, H₂O₂ itself is often not reactive enough for the N-oxidation of many pyridines, necessitating the use of catalysts or activators.
This is a classic and economical method where peracetic acid is generated in situ.[11] While effective for many simple pyridines, it can be less efficient for electron-deficient substrates and may require elevated temperatures and longer reaction times.[9]
To improve the efficiency and broaden the scope of H₂O₂-based oxidations, various catalytic systems have been developed.
-
Methyltrioxorhenium (MTO): MTO is a highly effective catalyst for pyridine N-oxidation with aqueous H₂O₂, allowing for high yields with low catalyst loadings (0.2-0.5 mol%).[1] This system is particularly effective for 3- and 4-substituted pyridines, regardless of their electronic nature.[1]
-
Anhydride Catalysts: Polymeric anhydrides, such as poly(maleic anhydride-alt-1-octadecene), have been shown to be recyclable and efficient catalysts for the N-oxidation of pyridines with H₂O₂.[12] These systems are eco-friendly, operationally simple, and have potential for industrial applications.[12]
-
Titanium Silicate (TS-1): Heterogeneous catalysts like TS-1 have been used for pyridine N-oxidation with H₂O₂, offering the advantage of easy catalyst separation and reuse.[13] Continuous flow microreactors using TS-1 have demonstrated high efficiency and safety for this transformation.[13]
UHP is a stable, solid source of hydrogen peroxide that is safer to handle than concentrated aqueous solutions.[14] It has been successfully used for the N-oxidation of a variety of pyridines, often in the presence of an activator like trifluoroacetic anhydride (TFAA), particularly for electron-deficient pyridines.[15][16] This method offers mild reaction conditions and is suitable for large-scale production.[15]
Oxone® (Potassium Peroxymonosulfate)
Oxone®, a stable, solid, and inexpensive triple salt containing potassium peroxymonosulfate (KHSO₅), is another effective oxidizing agent for pyridine N-oxidation.[9] It serves as a good alternative to m-CPBA, especially when the availability of high-purity m-CPBA is limited.[9] The reaction is typically carried out in a biphasic system or in aqueous methanol. One advantage of using Oxone® is that it avoids the formation of volatile peroxides that can occur in some ketone-catalyzed persulfate oxidations.[9]
Quantitative Comparison of Oxidizing Agents
The choice of oxidant can significantly impact the yield and reaction conditions. The following table summarizes typical performance data for the N-oxidation of pyridine and a substituted derivative.
| Oxidizing Agent | Substrate | Temperature (°C) | Time | Yield (%) | Reference |
| m-CPBA | 3-Picoline | RT | 24 h | 95 | [1] |
| H₂O₂/Acetic Acid | Pyridine | 85 | 1 h | 78-83 | [8] |
| H₂O₂/MTO (0.5 mol%) | 4-Chloropyridine | RT | 2 h | 98 | [1] |
| Urea-H₂O₂/TFAA | 2-Fluoropyridine | 0 to RT | 1 h | 95 | [16] |
| Oxone® | Octahydroacridine | 48-50 | 12-24 h | 85-90 | [9] |
Note: Reaction conditions and yields can vary significantly based on the specific substrate and scale.
Experimental Protocols
General Protocol for N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
Adapted from a general synthesis procedure for pyridine-N-oxides.[17]
-
Dissolve the Pyridine: In a round-bottom flask equipped with a magnetic stirrer, dissolve the pyridine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the Solution: Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA: Add m-CPBA (1.1-1.5 eq.) portion-wise over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
General Protocol for N-Oxidation using Hydrogen Peroxide and Acetic Acid
Adapted from Organic Syntheses.[8]
-
Charge the Reactor: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the pyridine (1.0 eq.).
-
Add Oxidant: With stirring, add 30-40% hydrogen peroxide (1.1-1.5 eq.) in glacial acetic acid at a rate that maintains the desired reaction temperature (typically 70-85 °C).
-
Reaction Completion: After the addition is complete, continue stirring until the reaction is complete (as monitored by an appropriate method).
-
Removal of Acetic Acid: Remove the acetic acid and excess peroxide by vacuum distillation.
-
Isolation: The resulting pyridine N-oxide can be isolated as the free base or as a salt (e.g., hydrochloride) and purified by distillation or crystallization.
Conclusion and Future Perspectives
The N-oxidation of pyridines is a fundamental transformation in organic synthesis. While traditional reagents like m-CPBA and peracetic acid remain highly effective, there is a clear trend towards the development of safer, more sustainable, and cost-effective methods. Catalytic systems utilizing hydrogen peroxide as the terminal oxidant, particularly those employing recyclable or heterogeneous catalysts, represent the future of pyridine N-oxidation. The use of solid, stable H₂O₂ carriers like urea-hydrogen peroxide also offers significant advantages in terms of safety and handling.
For the modern researcher, the choice of an oxidizing agent should be a holistic one, balancing reaction efficiency with process safety, environmental impact, and economic viability. By understanding the strengths and weaknesses of each available method, scientists and drug development professionals can make informed decisions to best achieve their synthetic goals.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longchangchemical.com [longchangchemical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pp.bme.hu [pp.bme.hu]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Assessing the Biological Impact of the N-oxide Group in Chloropyridines
Introduction
In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone, integral to numerous therapeutic agents.[1] However, the inherent electronic properties of the pyridine ring can present challenges in synthesis, reactivity, and metabolic stability. A key strategic modification to overcome these hurdles is N-oxidation, converting the pyridine to a pyridine N-oxide.[2] This seemingly minor addition of a single oxygen atom profoundly alters the molecule's physicochemical and biological characteristics. The N-oxide group is not merely a synthetic intermediate; it is a versatile functionality used to modulate aqueous solubility, influence metabolic fate, and serve as a bioisosteric replacement for other functional groups.[3][4][5]
This guide provides an in-depth comparison of chloropyridines and their corresponding N-oxides, focusing on the biological ramifications of this transformation. We will dissect the impact on metabolic pathways, toxicological profiles, and overall bioactivity, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of pyridine N-oxides in their work.
The N-Oxide Transformation: Impact on Physicochemical Properties
The introduction of the N-oxide group (N⁺–O⁻) imparts a highly polar and zwitterionic character to the chloropyridine ring.[5][6] This fundamental change has several critical consequences:
-
Increased Polarity and Solubility: The polar N-O bond significantly enhances hydrophilicity and aqueous solubility, a crucial attribute for improving the pharmacokinetic profile of drug candidates.[5][6]
-
Altered Basicity: Pyridine N-oxide is substantially less basic than its parent pyridine.[7] This reduction in basicity can be advantageous in drug design to avoid unwanted interactions with acidic cellular components or to improve membrane permeability characteristics.
-
Modified Electronic Profile: The N-oxide group acts as an electron-donating group via resonance and an electron-withdrawing group via induction. This dual nature activates the pyridine ring, particularly at the 2- and 4-positions, for both nucleophilic and electrophilic substitution reactions, which is a key advantage in synthetic chemistry.[2][3]
Comparative Metabolic Fates: A Tale of Two Pathways
The metabolic pathways of chloropyridines and their N-oxides are intrinsically linked. In vivo, these compounds can be interconverted, creating a dynamic metabolic equilibrium that influences their overall biological effect. The primary enzymes responsible for these transformations are the Cytochrome P450 (CYP) family for oxidation and various reductases for the reverse reaction.[8][9]
-
N-Oxidation of Chloropyridines: Chloropyridines can undergo Phase I metabolism via oxidation of the ring nitrogen by CYP enzymes to form the corresponding chloropyridine N-oxide.[1] This is a common metabolic route for many pyridine-containing xenobiotics.
-
Bioreduction of Chloropyridine N-oxides: Conversely, chloropyridine N-oxides can be reduced back to the parent chloropyridine.[8][10][11] This reductive metabolism is particularly significant in hypoxic environments, such as those found in solid tumors, making N-oxides attractive as hypoxia-activated prodrugs.[4][5] Under hypoxic conditions, reductases can convert the N-oxide to a more cytotoxic parent compound, enabling targeted drug delivery.[4]
The following diagram illustrates the central metabolic relationship between a chloropyridine and its N-oxide derivative.
Caption: Metabolic interconversion of chloropyridines and their N-oxides.
Comparative Toxicological Profiles
The introduction of the N-oxide group does not have a universally predictable effect on toxicity; instead, its impact is highly dependent on the specific isomer of chloropyridine. This complexity underscores the importance of empirical testing for each new compound.
A pivotal study on V79 hamster cells revealed a complex interplay between chloropyridine isomers and the N-oxide metabolite.[12] Key findings from this and other toxicological evaluations are summarized below:
| Compound | Cytotoxicity/Clastogenicity | Modulating Effect of Pyridine N-oxide | Reference |
| 2-Chloropyridine | Non-cytotoxic and non-clastogenic in the tested dose range. | Cytotoxic and clastogenic effects were induced in the presence of pyridine N-oxide. | [12] |
| 2-Chloropyridine N-oxide | Cytotoxic and clastogenic.[13] The metabolite itself was found to be non-mutagenic in S. typhimurium.[14] | N/A | [13][14] |
| 3-Chloropyridine | Showed dose-dependent cytotoxicity and clastogenicity. | Pyridine N-oxide exerted a protective effect, reducing the cytotoxicity and clastogenicity of 3-chloropyridine. | [12] |
These findings suggest that N-oxidation can be either a detoxification or a bioactivation pathway depending on the substitution pattern of the chloropyridine ring.[12] For 3-chloropyridine, N-oxidation appears to be a detoxification route. Conversely, for 2-chloropyridine, the presence of the N-oxide moiety or the process of metabolic turnover may lead to the formation of reactive species that induce toxicity.[12]
Role in Bioactivity and Drug Design
The N-oxide group is a powerful tool in the medicinal chemist's arsenal, employed to fine-tune the properties of bioactive molecules.
-
Bioisosteric Replacement: The N-oxide motif can serve as a potent bioisostere for a carbonyl group.[4] Its ability to act as a strong hydrogen bond acceptor allows it to mimic the interactions of a carbonyl oxygen with biological targets, sometimes leading to superior inhibitory activity and selectivity, as seen in the development of certain factor Xa and thrombin inhibitors.[4]
-
Improving Pharmacokinetics (PK): By increasing solubility and modulating metabolism, N-oxidation can significantly improve a compound's PK profile.[6] This can lead to enhanced oral bioavailability and a more favorable distribution in the body.[15]
-
Prodrug Strategy: As mentioned, the potential for bioreduction under hypoxic conditions allows for the design of N-oxide prodrugs that selectively release the active parent compound in tumor microenvironments.[5]
Experimental Protocols for Comparative Assessment
To empirically assess the biological impact of the N-oxide group, a series of standardized in vitro assays are essential. Below are detailed protocols for evaluating cytotoxicity and metabolic stability.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a widely accepted method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which can be quantified spectrophotometrically.[16]
Rationale: This protocol allows for a direct comparison of the concentration-dependent toxicity of a parent chloropyridine versus its N-oxide derivative. The resulting IC₅₀ value (the concentration that inhibits cell growth by 50%) is a key quantitative metric for comparing potency.
Materials:
-
Human cancer cell line (e.g., HepG2, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test Compounds (Chloropyridine and Chloropyridine N-oxide), dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. A typical starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO used for the compounds) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations.
-
Incubate for another 24-72 hours (the incubation time should be optimized for the specific cell line and compounds).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[16]
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYPs.[17][18]
Rationale: This protocol provides a quantitative measure of metabolic liability. By comparing the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a chloropyridine and its N-oxide, researchers can predict their persistence in the body and potential for metabolism-related drug-drug interactions.[18][19] A compound that is metabolized too quickly may not achieve therapeutic concentrations in vivo.[20]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compounds (Chloropyridine and Chloropyridine N-oxide)
-
NADPH regenerating system (cofactor required for CYP activity)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (with internal standard for protein precipitation and sample analysis)
-
Positive control compounds (e.g., Diclofenac, Testosterone)
-
Incubator/water bath at 37°C
-
LC-MS/MS system for quantification
Procedure:
-
Preparation:
-
Thaw liver microsomes and NADPH regenerating system on ice.
-
Dilute microsomes to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer.
-
Prepare the test compound solutions in buffer at a concentration twice the final desired concentration (e.g., 2 µM for a 1 µM final concentration).
-
-
Pre-incubation:
-
Add the microsomal suspension to the test compound solutions in a 96-well plate or microcentrifuge tubes.
-
Pre-incubate the mixture for 5-10 minutes at 37°C to allow the system to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[21] The time of addition is T₀.
-
Include a negative control incubation without the NADPH system to account for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL protein concentration).
-
Conclusion
The N-oxidation of a chloropyridine is a profound chemical modification that significantly influences its biological journey. It alters fundamental physicochemical properties, redirects metabolic pathways, and can unpredictably modulate toxicity, sometimes acting as a detoxification mechanism and other times as a bioactivation switch. For drug development professionals, the N-oxide group is not merely a metabolite to be monitored but a strategic element to be wielded for optimizing solubility, enhancing bioactivity through bioisosterism, and designing targeted prodrugs. The provided experimental protocols offer a robust framework for systematically evaluating these effects, enabling an informed, data-driven approach to the design and development of next-generation pyridine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 11. Reduction of sulfoxides and pyridine-N-oxides over iron powder with water as hydrogen source promoted by carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Chloropyridine-N-oxide | 2402-95-1 [chemicalbook.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bioivt.com [bioivt.com]
- 18. nuvisan.com [nuvisan.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling 2-Chloro-5-fluoropyridine 1-oxide
For the discerning researcher engaged in the complex landscape of drug development and synthetic chemistry, the safe handling of novel reagents is paramount. 2-Chloro-5-fluoropyridine 1-oxide, a halogenated pyridine N-oxide derivative, presents a unique combination of chemical properties that demand a rigorous and informed approach to laboratory safety. This guide moves beyond mere checklists to provide a deep, causal understanding of the necessary personal protective equipment (PPE) and handling protocols, ensuring both your safety and the integrity of your research.
The dual presence of chloro- and fluoro- substituents on the pyridine ring, combined with the N-oxide functionality, dictates a specific hazard profile. Halogenated pyridines can be irritants and are often harmful if inhaled, ingested, or absorbed through the skin. The N-oxide group can increase the polarity and reactivity of the molecule. Therefore, a comprehensive safety strategy must address these potential risks through meticulous selection and use of PPE.
Core Principles of Protection: A Multi-layered Defense
When handling this compound, a multi-layered approach to PPE is essential. This strategy is built on the principle of creating successive barriers to exposure, ensuring that a failure in one layer does not result in direct contact with the chemical.
Visualizing the Path to Safety: PPE Selection Workflow
The following diagram outlines the critical decision-making process for selecting and using appropriate PPE when working with this compound.
Caption: PPE Selection and Use Workflow for this compound.
Essential Personal Protective Equipment: A Detailed Breakdown
The selection of each piece of PPE is a direct response to the specific hazards posed by this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Nitrile offers good resistance to a range of chemicals, including halogenated organic compounds[1]. Double-gloving is a prudent measure to protect against undetected pinholes or tears in the outer glove. |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | 2-Chloro-5-fluoropyridine is expected to be a skin and eye irritant, and potentially corrosive[2][3]. Chemical safety goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn over the goggles to protect the entire face. |
| Body Protection | Flame-Resistant Laboratory Coat | Given that related compounds are flammable liquids, a flame-resistant lab coat is a critical precaution[2][4]. This type of coat will not ignite and continue to burn if exposed to a flash fire. |
| Respiratory Protection | NIOSH-approved Respirator | This compound may cause respiratory irritation[2][3]. All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[1][5]. In the event of a spill or if a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: From Preparation to Disposal
A systematic approach to the entire workflow is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational. Have a spill kit readily accessible. Designate a specific area within the hood for the procedure.
-
Donning PPE:
-
Put on the flame-resistant lab coat and fasten it completely.
-
Don the inner pair of nitrile gloves.
-
Put on chemical safety goggles.
-
Place the face shield over the goggles.
-
Don the outer pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling:
-
Doffing PPE:
-
Remove the outer pair of gloves first, peeling them off without touching the outside surface.
-
Remove the face shield.
-
Remove the lab coat by rolling it outwards, avoiding contact with the contaminated exterior.
-
Remove the safety goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical final step in the safe handling of this compound.
-
Chemical Waste: All waste containing this compound, including residues and solutions, must be collected in a designated, labeled, and sealed container for halogenated organic waste. Halogenated waste should not be mixed with non-halogenated waste streams[6].
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, must be disposed of as hazardous waste in a clearly marked container.
-
Disposal Method: The primary recommended disposal method for halogenated organic compounds is incineration at high temperatures by a licensed hazardous waste disposal company[7]. This ensures the complete destruction of the molecule, preventing environmental contamination.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. volochem.com [volochem.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
